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  • Product: Boc-D-met-osu
  • CAS: 26060-98-0

Core Science & Biosynthesis

Foundational

Boc-D-Met-OSu structure and molecular weight.

An In-Depth Technical Guide to Boc-D-Met-OSu: Structure, Properties, and Applications in Peptide Synthesis and Bioconjugation Introduction In the landscape of modern drug discovery and peptide chemistry, the precise cont...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Boc-D-Met-OSu: Structure, Properties, and Applications in Peptide Synthesis and Bioconjugation

Introduction

In the landscape of modern drug discovery and peptide chemistry, the precise control of molecular assembly is paramount. N-α-(tert-Butoxycarbonyl)-D-methionine N-hydroxysuccinimide ester, commonly abbreviated as Boc-D-Met-OSu, stands out as a critical reagent that embodies this control. It is a derivative of the amino acid D-methionine, strategically modified with two key functional groups: a Boc (tert-butyloxycarbonyl) protecting group on its α-amine and an N-hydroxysuccinimide (NHS) ester activating its carboxyl group.

This dual functionality makes Boc-D-Met-OSu an invaluable tool for researchers. The Boc group provides a robust shield, preventing the amine from participating in unwanted reactions during synthesis, while the NHS ester offers a highly efficient and selective means of forming stable amide bonds.[1][2] Furthermore, the incorporation of a D-enantiomer of methionine is a well-established strategy to enhance the metabolic stability of peptide-based therapeutics by making them resistant to enzymatic degradation.[1][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the structure, physicochemical properties, reaction mechanisms, and practical applications of Boc-D-Met-OSu.

Physicochemical Properties and Structure

The efficacy of Boc-D-Met-OSu in chemical synthesis is a direct result of its unique molecular architecture. The structure consists of a central D-methionine scaffold, with its amine and carboxyl termini strategically functionalized.

  • D-Methionine Core: The non-proteinogenic D-isomer of methionine. Its inclusion in peptide chains can significantly increase resistance to proteolysis, thereby enhancing the in-vivo half-life of peptide drugs.[3]

  • Boc (tert-butyloxycarbonyl) Group: An acid-labile protecting group attached to the α-amine. It is stable under a wide range of basic and nucleophilic conditions, making it an orthogonal and reliable shield during peptide coupling reactions.[2]

  • N-hydroxysuccinimide (OSu) Ester: An activated ester at the carboxyl terminus. It is a highly effective acylating agent that reacts readily with primary amines to form a stable amide linkage, releasing N-hydroxysuccinimide as a benign byproduct.[4]

Boc_D_Met_OSu_Structure cluster_boc Boc Group cluster_met D-Methionine Core cluster_osu NHS (OSu) Ester boc_c C boc_o2 O boc_c->boc_o2 main_n N boc_c->main_n Amine Protection boc_o1 O boc_o1->boc_c tert_butyl C(CH₃)₃ tert_butyl->boc_o1 main_ca Cα(H) main_n->main_ca main_c C main_ca->main_c side_chain —CH₂—CH₂—S—CH₃ main_ca->side_chain main_o O main_c->main_o Carboxyl Activation osu_n N main_c->osu_n osu_co1 C=O osu_n->osu_co1 osu_ch2_1 CH₂ osu_co1->osu_ch2_1 osu_co2 C=O osu_co2->osu_n osu_ch2_2 CH₂ osu_ch2_1->osu_ch2_2 osu_ch2_2->osu_co2

Caption: Chemical structure of Boc-D-Met-OSu.
Quantitative Data Summary

The following table summarizes the key physicochemical properties of Boc-D-Met-OSu. Note that while data for the L-isomer (Boc-L-Met-OSu, CAS 3845-64-5) is more common, the molecular formula and weight are identical for the D-isomer.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂O₆S[5]
Molecular Weight 346.4 g/mol [5]
Appearance White to off-white solid[5]
Melting Point 120-126 °C (for L-isomer)[5]
Optical Activity [α]20/D +21.5 ± 2°, c = 2% in dioxane (Value for D-isomer is opposite of L-isomer)[5][6]
Storage Conditions -20°C, moisture sensitive[5][6]
Primary Application Peptide synthesis, Bioconjugation[7][8]

The Chemistry of Boc-D-Met-OSu: A Tale of Two Moieties

The utility of Boc-D-Met-OSu is defined by the interplay between its protective Boc group and its reactive NHS ester. Understanding the causality behind their respective chemistries is crucial for designing successful experiments.

The Role of the N-hydroxysuccinimide (OSu) Ester

The NHS ester is an amine-reactive moiety designed for efficient amide bond formation. The succinimide is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by a primary amine.

Causality of Reaction Conditions: The reaction is highly pH-dependent.[9]

  • Optimal pH (8.3-8.5): In this slightly basic environment, the primary amino groups (e.g., the N-terminus of a protein or the ε-amino group of lysine) are sufficiently deprotonated and thus nucleophilic enough to attack the ester.[10]

  • Low pH (<7): The amine exists predominantly in its protonated, non-nucleophilic ammonium form (R-NH₃⁺), effectively halting the reaction.

  • High pH (>9): While the amine is fully deprotonated, the competing reaction—hydrolysis of the NHS ester—accelerates significantly, reducing the conjugation yield.[9]

Therefore, maintaining a pH of 8.3-8.5 provides the optimal balance between amine reactivity and ester stability. Buffers free of primary amines, such as phosphate or bicarbonate, are essential to prevent the buffer itself from consuming the reagent.[11]

Reaction_Mechanism cluster_reaction Nucleophilic Acyl Substitution reagent Boc-D-Met-OSu (Electrophile) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (R-NH₂) (Nucleophile) amine->intermediate product Stable Amide Bond (Boc-D-Met-NH-R) intermediate->product Collapse of Intermediate byproduct N-hydroxysuccinimide (Byproduct) intermediate->byproduct Release of Leaving Group

Caption: Reaction mechanism of Boc-D-Met-OSu with a primary amine.
The Function of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis.[1] Its primary function is to render the α-amine of the methionine derivative chemically inert during the coupling of its carboxyl group. This prevents the molecule from polymerizing with itself or engaging in other undesired side reactions.

Causality of Deprotection: The Boc group is stable to bases and most nucleophiles but is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA). This cleavage occurs via a mechanism that generates stable products: the deprotected amine, gaseous isobutylene, and carbon dioxide. This clean decomposition is a key advantage, as the byproducts are volatile and easily removed, simplifying purification.

Core Applications in Research and Development

The unique properties of Boc-D-Met-OSu make it a versatile reagent in several high-stakes research areas.

  • Peptide Synthesis: It serves as a ready-to-use building block for incorporating D-methionine into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS). This is particularly valuable in the development of peptide therapeutics where enhanced stability against enzymatic degradation is a primary objective.[3][8]

  • Bioconjugation: The amine-reactive nature of the NHS ester allows for the covalent attachment of the Boc-D-Met moiety to proteins, antibodies, or other biomolecules.[8][12] This can be used to modify the properties of the target molecule or to introduce a handle for further functionalization after the Boc group is removed.

  • Drug Discovery: Boc-D-Met-OSu is a key intermediate in the synthesis of complex pharmaceutical compounds.[1][3] The ability to precisely introduce a protected D-amino acid is fundamental to creating novel structures with tailored pharmacological profiles, such as improved receptor binding affinity or enhanced metabolic stability.[1]

Experimental Protocols

The following protocol provides a validated, step-by-step methodology for the conjugation of Boc-D-Met-OSu to a protein or peptide containing primary amines.

Protocol: Labeling of a Protein with Boc-D-Met-OSu

This protocol is designed to achieve efficient mono-labeling of a protein. The molar excess of the NHS ester may need to be optimized depending on the specific protein's structure and the number of available lysine residues.

1. Reagent and Buffer Preparation:

  • Protein Solution: Dissolve the target protein in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer). Aim for a protein concentration of 1-10 mg/mL.[9][10] If the protein is in a buffer like Tris, it must be exchanged into a suitable amine-free buffer via dialysis or gel filtration.[11]

  • Boc-D-Met-OSu Stock Solution: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[11] Therefore, it must be dissolved immediately before use in an anhydrous, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10][11] Prepare a stock solution (e.g., 10 mg/mL).

2. Calculation of Reagent Molar Excess:

  • Objective: To determine the mass of Boc-D-Met-OSu needed for a specific molar excess (e.g., 10-fold to 20-fold) relative to the protein.

  • Formula: Mass (mg) of NHS Ester = (Molar Excess) × [Mass (mg) of Protein / MW (Da) of Protein] × MW (Da) of NHS Ester

  • Example Calculation: To label 2 mg of a 50,000 Da protein with a 20-fold molar excess of Boc-D-Met-OSu (346.4 Da): Mass = 20 × [2 mg / 50,000 Da] × 346.4 Da = 0.277 mg

3. Conjugation Reaction:

  • Add the calculated volume of the Boc-D-Met-OSu stock solution to the stirring protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[11]

  • Incubate the reaction for 4 hours at room temperature or overnight on ice.[9] Gentle mixing during incubation is recommended.

4. (Optional) Quenching the Reaction:

  • To stop the reaction and consume any unreacted NHS ester, add a quenching buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

5. Purification of the Conjugate:

  • Remove the unreacted Boc-D-Met-OSu and the N-hydroxysuccinimide byproduct from the labeled protein. The most common and effective method for macromolecules is gel filtration (desalting column).[9][10] Dialysis is another viable alternative.[11]

Experimental_Workflow start Start prep 1. Reagent Preparation - Dissolve Protein in Amine-Free Buffer (pH 8.3-8.5) - Prepare fresh Boc-D-Met-OSu stock in DMSO/DMF start->prep calc 2. Calculation - Determine required mass of Boc-D-Met-OSu for desired molar excess (e.g., 20x) prep->calc react 3. Conjugation - Add NHS ester to protein solution - Incubate 4h at RT or overnight on ice calc->react quench 4. Quench Reaction (Optional) - Add Tris or Glycine buffer to consume excess NHS ester react->quench purify 5. Purification - Separate conjugate from byproducts using Gel Filtration or Dialysis quench->purify end End: Purified Conjugate purify->end

Caption: Experimental workflow for protein conjugation with Boc-D-Met-OSu.

Conclusion

Boc-D-Met-OSu is more than a simple chemical; it is an enabling tool for sophisticated molecular design. By providing a stable, protected D-amino acid in a pre-activated form, it streamlines complex synthetic workflows in both peptide synthesis and bioconjugation. Its application is foundational to the development of next-generation peptide therapeutics, where metabolic stability is a key determinant of clinical success. The logical design of its protective and reactive moieties provides researchers with a high degree of control, ensuring the precise and efficient construction of novel biomolecules.

References

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. Bloctechnology. [Link]

  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters. National Institutes of Health (NIH). [Link]

  • Boc-Met-OSu Report 2025: Growth Driven by Government Incentives and Partnerships. LinkedIn. [Link]

  • The N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine: a heterobifunctional cross-linking agent. PubMed. [Link]

  • BOC-MET-OSU. Chongqing Chemdad Co., Ltd. [Link]

  • Boc-Met-OSu. SLS - Scientific Laboratory Supplies. [Link]

  • Unlocking Drug Discovery: The Importance of BOC-D-Methionine as a Peptide Synthesis Building Block. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Boc-L-methionine. PubChem - NIH. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc-Val-osu. PubChem - NIH. [Link]

  • N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester. PubChem - NIH. [Link]

  • Amine Synthesis Reactions. YouTube. [Link]

Sources

Exploratory

CAS number for Boc-D-methionine N-hydroxysuccinimide ester.

An In-Depth Technical Guide to Boc-D-methionine N-hydroxysuccinimide ester For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of N-α-(tert-Buto...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Boc-D-methionine N-hydroxysuccinimide ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-D-methionine N-hydroxysuccinimide ester (Boc-D-Met-OSu). As a critical building block in modern peptide synthesis, this activated amino acid derivative enables the strategic incorporation of the non-proteinogenic D-methionine residue into peptide sequences. The inclusion of D-amino acids is a field-proven strategy to enhance the metabolic stability and modify the conformational properties of peptide-based therapeutics. This document delves into the core chemical properties, synthesis, reaction mechanisms, and detailed application protocols for Boc-D-Met-OSu, offering researchers the foundational knowledge required for its effective and reliable use in solid-phase peptide synthesis (SPPS).

Introduction: The Strategic Role of Protected D-Amino Acids in Peptide Science

The development of peptide-based therapeutics often faces the challenge of poor in vivo stability, primarily due to rapid degradation by endogenous proteases. A powerful strategy to overcome this limitation is the incorporation of unnatural amino acids, such as D-isomers, into the peptide backbone.[1] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of classical peptide synthesis, providing robust, acid-labile protection of the α-amino group, which prevents unwanted polymerization during coupling steps.[1][][3]

Boc-D-methionine N-hydroxysuccinimide ester is a specialized reagent designed for this purpose. It combines three key chemical features:

  • The D-Methionine Core : Its integration into a peptide chain sterically hinders recognition by proteases, significantly increasing the peptide's half-life.

  • The Boc Protecting Group : It ensures that the amino terminus of the D-methionine remains unreactive until its controlled deprotection is desired.[1][]

  • The N-hydroxysuccinimide (NHS) Ester : This group "pre-activates" the carboxyl group, transforming it into a highly efficient acylating agent that readily reacts with the free amino group of a growing peptide chain to form a stable amide bond.[]

Core Properties and Identification of Boc-D-Met-OSu

Accurate identification and understanding the physicochemical properties of a reagent are paramount for reproducible scientific outcomes. Boc-D-Met-OSu is a stable, solid compound amenable to standard laboratory handling.

PropertyValueSource
CAS Number 26060-98-0[5][6]
Molecular Formula C₁₄H₂₂N₂O₆S[5][6]
Molecular Weight 346.40 g/mol [5][6]
Appearance White to off-white solid[7]
Purity Typically ≥95%[5][6]
Storage Conditions -20°C, moisture sensitive[7]

Caption: Chemical structure of Boc-D-methionine N-hydroxysuccinimide ester.

The Chemistry of Activation: Rationale for the N-hydroxysuccinimide Ester

In peptide synthesis, the formation of an amide bond between two amino acids is not spontaneous. The carboxyl group of the incoming amino acid must first be activated to facilitate nucleophilic attack by the amino group of the peptide chain. While coupling reagents like dicyclohexylcarbodiimide (DCC) can achieve this in situ, pre-activated esters, particularly NHS esters, offer distinct advantages.

The NHS ester is an ideal leaving group.[] The reaction mechanism proceeds via nucleophilic acyl substitution, where the free primary amine of the N-terminal residue on the resin-bound peptide attacks the carbonyl carbon of the Boc-D-Met-OSu.[] This forms a tetrahedral intermediate which then collapses, releasing the thermodynamically stable N-hydroxysuccinimide and forming the desired, irreversible amide bond.[] This method is highly efficient and minimizes the risk of side reactions and racemization, which can be a concern with some in situ activation methods.[8][9]

reaction_mechanism cluster_reactants Reactants cluster_process Coupling Reaction cluster_products Products Peptide Resin-Bound Peptide (with free N-terminus) Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack BocDMetOSu Boc-D-Met-OSu (Activated Ester) BocDMetOSu->Intermediate NewPeptide Extended Peptide (Boc-D-Met attached) Intermediate->NewPeptide Collapse & Amide Bond Formation NHS N-hydroxysuccinimide (Byproduct) Intermediate->NHS Release of Leaving Group synthesis_workflow Start Boc-D-methionine (Boc-D-Met-OH) Reaction Esterification Reaction (Anhydrous Solvent, e.g., THF/DCM) Start->Reaction Reagents N-hydroxysuccinimide (NHS) + Dicyclohexylcarbodiimide (DCC) Reagents->Reaction Filtration Filtration of Byproduct (Dicyclohexylurea - DCU) Reaction->Filtration Purification Purification (e.g., Recrystallization) Filtration->Purification FinalProduct Boc-D-Met-OSu Purification->FinalProduct QC Quality Control (NMR, MS, Purity via HPLC) FinalProduct->QC

Caption: General workflow for the synthesis of Boc-D-Met-OSu.

Self-Validating Quality Control: For trustworthy results, every batch of synthesized Boc-D-Met-OSu must undergo rigorous quality control.

  • Identity Confirmation: Mass Spectrometry (MS) to confirm the molecular weight (346.40 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is essential to determine the purity, ensuring it is free from starting material (Boc-D-Met-OH) and coupling reagents.

Core Application: Boc Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-D-Met-OSu is the incorporation of a D-methionine residue into a peptide sequence using the Boc-SPPS methodology. [10]The following protocol outlines the key steps.

Experimental Protocol: Coupling of Boc-D-Met-OSu in SPPS

This protocol assumes the synthesis is proceeding on a resin with a previously deprotected N-terminal amino group.

  • Resin Preparation:

    • Swell the peptide-resin in an appropriate solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for 30 minutes.

    • Perform the deprotection of the N-terminal Boc group using ~25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes. [] * Wash the resin thoroughly with DCM followed by a neutralization buffer (e.g., 5-10% Diisopropylethylamine (DIPEA) in DMF) to free the N-terminal amine.

    • Wash the resin again with DMF to remove excess base.

  • Coupling Reaction:

    • Dissolve Boc-D-Met-OSu (typically 2-4 equivalents relative to the resin substitution) in a minimal amount of DMF.

    • Add the dissolved reagent to the washed and neutralized resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. The reaction can be monitored for completion.

    • Causality: Using an activated ester like Boc-D-Met-OSu often provides a clean and efficient coupling without the need for additional in situ coupling reagents at this step, reducing potential side products. [8]

  • Reaction Monitoring (Self-Validation):

    • Perform a qualitative test (e.g., the Kaiser test) on a small sample of the resin beads. A negative result (beads remain yellow) indicates the successful consumption of all primary amines and thus, a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing and Capping (Optional):

    • Once the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted Boc-D-Met-OSu and the NHS byproduct.

    • If the coupling was incomplete, any remaining unreacted amines can be "capped" using acetic anhydride to prevent the formation of deletion sequences.

  • Continuation of Synthesis:

    • The cycle of deprotection (Step 1) and coupling (Step 2) is repeated for the next amino acid in the sequence.

A Note on Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation to the sulfoxide, especially during the final cleavage step with strong acids like HF. [11]It is often advisable to include a scavenger, such as anisole or a thiol-based reagent, in the cleavage cocktail to minimize this side reaction.

Handling, Storage, and Safety

  • Handling: Boc-D-Met-OSu should be handled in a well-ventilated area, using standard personal protective equipment (gloves, safety glasses, lab coat).

  • Storage: As an activated ester, the compound is sensitive to moisture. [7]It should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and ensure long-term reactivity.

  • Safety: While not acutely toxic, avoid inhalation of dust and contact with skin and eyes. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

Conclusion

Boc-D-methionine N-hydroxysuccinimide ester is a high-value chemical tool for peptide chemists and drug developers. Its well-defined reactivity, enabled by the NHS ester, provides a reliable method for incorporating D-methionine into synthetic peptides. This strategic modification is a proven method for enhancing the proteolytic resistance and modulating the biological activity of peptide drug candidates, making Boc-D-Met-OSu an indispensable reagent in the pursuit of more stable and effective therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. Retrieved from [Link]

  • Rhenium Bio Science. (n.d.). N-Boc-D-methionine, 98+%, Thermo Scientific Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). N-(tert-Butyloxycarbonyl)-D-methionine. Retrieved from [Link]

  • Peptides International. (1985). The N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine: a heterobifunctional cross-linking agent. Biochemical and Biophysical Research Communications, 132(3), 1046-50. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester. Retrieved from [Link]

  • PubChem. (n.d.). Boc-L-methionine. Retrieved from [Link]

  • Academia.edu. (n.d.). Polymer-bound N-hydroxysuccinimide as a solid-supported additive for DCC-mediated peptide synthesis. Retrieved from [Link]

  • Chemdad. (n.d.). BOC-MET-OSU. Retrieved from [Link]

  • Springer. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Boc-D-Met-OSu

This guide provides a comprehensive overview of the synthesis and purification of N-α-(tert-Butoxycarbonyl)-D-methionine N-hydroxysuccinimide ester (Boc-D-Met-OSu), a critical reagent in peptide synthesis. The methodolog...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and purification of N-α-(tert-Butoxycarbonyl)-D-methionine N-hydroxysuccinimide ester (Boc-D-Met-OSu), a critical reagent in peptide synthesis. The methodologies detailed herein are grounded in established chemical principles and validated through practical application, offering researchers a reliable framework for producing high-purity, reactive Boc-D-Met-OSu for applications in drug discovery and development.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, preventing unwanted reactions at the amino terminus of an amino acid during peptide bond formation.[1][] The activation of the carboxyl group of Boc-D-methionine as an N-hydroxysuccinimide (NHS) ester creates a stable yet highly reactive intermediate, facilitating efficient coupling to the free amino group of a growing peptide chain.[3][4] Understanding the nuances of this process is paramount for achieving high yields and purity in the synthesis of therapeutic peptides.[1]

I. Synthesis of Boc-D-Met-OSu: A Two-Step Approach

The synthesis of Boc-D-Met-OSu is typically achieved in two sequential steps: the protection of the amino group of D-methionine with the Boc anhydride, followed by the activation of the carboxylic acid with N-hydroxysuccinimide.

Step 1: Synthesis of Boc-D-Met-OH

The initial step involves the protection of the α-amino group of D-methionine using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in a mixed solvent system, such as dioxane and water, under basic conditions to facilitate the nucleophilic attack of the amino group on the Boc anhydride.

Step 2: Activation of Boc-D-Met-OH to Boc-D-Met-OSu

The second step is the activation of the carboxylic acid of Boc-D-Met-OH to form the N-hydroxysuccinimide ester. This is most commonly achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC).[5][6] DCC facilitates the condensation reaction between the carboxylic acid and N-hydroxysuccinimide (NHS), forming the desired active ester and dicyclohexylurea (DCU) as a byproduct.[5]

Materials:

  • Boc-D-Met-OH (≥98.0% purity)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-D-Met-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize potential side reactions.

  • Addition of DCC: Slowly add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the cooled reaction mixture over 30 minutes. The slow addition helps to maintain the low temperature and prevent the formation of unwanted byproducts.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[5] Wash the precipitate with a small amount of cold dichloromethane.

    • Combine the filtrates and wash sequentially with a saturated sodium bicarbonate solution and brine. This removes any unreacted NHS and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical as DCC is highly reactive towards water, which would lead to the formation of DCU and reduce the yield of the desired activated ester.

  • Stoichiometry: A slight excess of NHS and DCC is used to ensure the complete conversion of the starting Boc-D-Met-OH.

  • Temperature Control: Performing the initial reaction at 0 °C minimizes racemization and the formation of N-acylurea byproducts, which can be difficult to remove.[5]

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of Boc-D-Met-OSu Boc_D_Met_OH Boc-D-Met-OH Reaction Reaction in DCM (0°C to RT) Boc_D_Met_OH->Reaction NHS N-Hydroxysuccinimide NHS->Reaction DCC DCC DCC->Reaction Crude_Product Crude Boc-D-Met-OSu Reaction->Crude_Product Purification_Workflow Crude Crude Boc-D-Met-OSu Filter Filtration to remove DCU Crude->Filter Recrystallization Recrystallization (e.g., EtOAc/Hexane) Filter->Recrystallization Column Silica Gel Chromatography Filter->Column Alternative Pure Pure Boc-D-Met-OSu Recrystallization->Pure Column->Pure

Sources

Foundational

A Comprehensive Technical Guide on the Solubility of Boc-D-Met-OSu in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-α-(tert-Butoxycarbonyl)-D-methionine N-hydroxysuccinimide ester (Boc-D-Met-OSu). Tailored for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-α-(tert-Butoxycarbonyl)-D-methionine N-hydroxysuccinimide ester (Boc-D-Met-OSu). Tailored for researchers, scientists, and professionals in drug development and peptide synthesis, this document delves into the theoretical and practical aspects of dissolving this critical reagent in various organic solvents. By synthesizing fundamental chemical principles with field-proven experimental insights, this guide aims to be an authoritative resource for optimizing reaction conditions and ensuring the successful application of Boc-D-Met-OSu in your research endeavors.

Introduction to Boc-D-Met-OSu: A Keystone in Peptide Synthesis

N-α-(tert-Butoxycarbonyl)-D-methionine N-hydroxysuccinimide ester, commonly abbreviated as Boc-D-Met-OSu, is a crucial activated amino acid derivative employed in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group provides stability under a range of conditions while allowing for facile deprotection with mild acids. The N-hydroxysuccinimide (OSu) ester is an excellent leaving group, facilitating efficient coupling of the D-methionine residue to the N-terminus of a growing peptide chain.

Understanding the solubility of Boc-D-Met-OSu is paramount for its effective use. Proper dissolution ensures homogenous reaction mixtures, leading to predictable reaction kinetics, higher coupling efficiencies, and ultimately, purer final peptide products. This guide will explore the factors governing its solubility and provide practical guidance for its handling in the laboratory.

Physicochemical Properties of Boc-D-Met-OSu

To comprehend the solubility of Boc-D-Met-OSu, it is essential to first understand its molecular structure and inherent physicochemical properties.

PropertyValueReference
Molecular Formula C₁₄H₂₂N₂O₆S[1]
Molecular Weight 346.40 g/mol [1]
Appearance White to off-white solid
Melting Point 120-126 °C[2]
Storage Temperature -20°C[2]

The presence of the bulky, nonpolar tert-butoxycarbonyl group and the methionine side chain, coupled with the polar succinimide ester and carbamate functionalities, results in a molecule with a nuanced solubility profile.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For Boc-D-Met-OSu, the key interactions at play are:

  • Van der Waals forces: The nonpolar Boc group and the ethyl-methyl-sulfide side chain of methionine contribute to these interactions.

  • Dipole-dipole interactions: The ester and carbamate groups introduce polarity.

  • Hydrogen bonding: While the Boc group itself is not a hydrogen bond donor, the carbonyl oxygens can act as acceptors.

A solvent's ability to favorably interact with these different regions of the Boc-D-Met-OSu molecule will determine the extent of solubilization.

Qualitative and Semi-Quantitative Solubility of Boc-D-Met-OSu

The following table summarizes the expected solubility of Boc-D-Met-OSu in common organic solvents used in peptide synthesis. It is crucial to note that these are general guidelines, and empirical determination is recommended for precise applications[4].

SolventPolarity IndexExpected SolubilityRationale and Observations
Dimethylformamide (DMF) 6.4HighA polar aprotic solvent widely used in peptide synthesis. It effectively solvates both polar and nonpolar regions of protected amino acids. The precursor, Boc-D-Met-OH, is "clearly soluble" in DMF at a concentration of 1 mmole in 2 ml. A similar compound, Boc-D-Leu-OSu, is reported to be soluble in DMF at 30 mg/mL[5].
Dimethyl Sulfoxide (DMSO) 7.2HighAnother highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules, including protected amino acids[3].
Acetonitrile (ACN) 5.8ModerateA polar aprotic solvent. While less polar than DMF and DMSO, it is often used in purification and as a reaction solvent.
Dichloromethane (DCM) 3.1Moderate to LowA nonpolar solvent. While commonly used for washing steps in peptide synthesis, its ability to dissolve highly polar protected amino acids can be limited[4].
Ethyl Acetate (EtOAc) 4.4Moderate to LowA moderately polar solvent. May be suitable for some applications but is generally less effective than more polar aprotic solvents.
Methanol (MeOH) 5.1ModerateA polar protic solvent. Can engage in hydrogen bonding, which may compete with solute-solute interactions.
Ethanol (EtOH) 4.3ModerateSimilar to methanol, its protic nature can influence solubility. Boc-D-Leu-OSu is soluble in ethanol at 30 mg/mL[5].
Isopropanol (IPA) 3.9ModerateA less polar alcohol compared to methanol and ethanol.

Experimental Protocol for Solubility Determination

Given the variability in solubility based on purity, temperature, and the specific application, it is often necessary to determine the solubility of Boc-D-Met-OSu empirically. The following protocol provides a robust method for determining the solubility of a compound in a given solvent.

Materials
  • Boc-D-Met-OSu

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Calibrated micropipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of Boc-D-Met-OSu.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Weigh excess Boc-D-Met-OSu B Add a known volume of solvent A->B Add to vial C Agitate at a constant temperature (e.g., 24 hours) B->C Seal and place in shaker D Centrifuge to pellet undissolved solid C->D After equilibration E Carefully extract supernatant D->E Avoid disturbing pellet F Dilute supernatant with a known factor E->F Prepare for analysis G Analyze by HPLC or UV-Vis F->G Inject or measure absorbance H Calculate concentration G->H Based on calibration curve

Sources

Exploratory

A Technical Guide to the Storage and Stability of Boc-D-Met-OSu for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the critical parameters governing the storage and stability of N-α-(tert-Butoxycarbonyl)-D-methionine N-hydroxysuccinimide ester (Boc-D-Met-OSu). Adherence to these g...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the critical parameters governing the storage and stability of N-α-(tert-Butoxycarbonyl)-D-methionine N-hydroxysuccinimide ester (Boc-D-Met-OSu). Adherence to these guidelines is paramount for ensuring the reagent's integrity, reactivity, and, ultimately, the success of its application in peptide synthesis and other bioconjugation protocols. This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to make informed decisions in their experimental design.

Chemical Identity and Core Properties of Boc-D-Met-OSu

Boc-D-Met-OSu is a widely utilized amino acid derivative in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group provides acid-labile protection of the α-amino group of D-methionine, while the N-hydroxysuccinimide (OSu) ester activates the carboxyl group for efficient amide bond formation with primary amines.

A critical point of distinction is the stereochemistry. This guide specifically addresses the D-isomer. The physical and, in some contexts, biological properties can differ significantly from its L-counterpart.

PropertyBoc-D-Met-OSuBoc-L-Met-OSu
CAS Number 19740-09-3 (or 26060-98-0)3845-64-5[1][2]
Molecular Formula C₁₄H₂₂N₂O₆S[3]C₁₄H₂₂N₂O₆S[2]
Molecular Weight 346.40 g/mol [3]346.40 g/mol [2]
Appearance White to off-white crystalline powderWhite to almost white solid[2]
Melting Point 76-78 °C120-128 °C[2]

Note: Researchers should always verify the specific properties of their particular batch from the supplier's Certificate of Analysis.

The Achilles' Heel: Understanding the Instability of the OSu Ester

The high reactivity of the N-hydroxysuccinimide ester, which makes it an excellent acylating agent, is also the source of its primary instability. The principal degradation pathway is hydrolysis, where the ester is cleaved by water to yield the inactive Boc-D-methionine carboxylic acid and N-hydroxysuccinimide (NHS).

This hydrolytic degradation is a critical concern as it directly competes with the desired aminolysis reaction during a coupling procedure. The presence of the hydrolyzed, inactive carboxylic acid can complicate purification and reduce the overall yield of the desired peptide.

Factors Influencing the Rate of Hydrolysis

Several environmental factors significantly impact the rate of hydrolysis of Boc-D-Met-OSu:

  • Moisture: This is the most critical factor. Even trace amounts of water, including atmospheric moisture, can lead to significant degradation over time.

  • pH: The rate of hydrolysis is highly pH-dependent. It increases dramatically with rising pH. While the desired aminolysis reaction is also favored at slightly basic pH (typically 7.2-8.5) to ensure the nucleophilicity of the target amine, this range represents a compromise to manage the competing hydrolysis.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

Recommended Storage and Handling Protocols

Proper storage and handling are not merely suggestions but essential practices to preserve the shelf-life and performance of Boc-D-Met-OSu.

Long-Term Storage of Solid Boc-D-Met-OSu

For long-term storage, Boc-D-Met-OSu should be kept as a solid under the following conditions:

  • Temperature: Store at -20°C.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment. The use of a desiccator or containers with desiccant is strongly recommended.

  • Light: Protect from light by using amber vials or storing in a dark location.

Handling of Solid Boc-D-Met-OSu

When accessing the solid reagent, the following procedure must be followed to prevent the introduction of moisture:

  • Remove the container from the freezer.

  • Allow the container to equilibrate to room temperature completely before opening. This can take 30-60 minutes depending on the container size. This step is crucial to prevent condensation of atmospheric moisture onto the cold powder.

  • Once at room temperature, open the container, quickly weigh out the desired amount, and then purge the container with an inert gas before sealing tightly.

  • Return the container to the -20°C freezer for storage.

Preparation and Storage of Stock Solutions

It is highly recommended to prepare stock solutions of Boc-D-Met-OSu immediately before use.

  • Solvent Choice: Use an anhydrous, amine-free organic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Ensure the solvent is of high purity as impurities can react with the OSu ester.

  • Solution Preparation: Dissolve the solid Boc-D-Met-OSu in the anhydrous solvent. If preparing a stock for multiple reactions on the same day, it is advisable to aliquot the solution into single-use vials to avoid repeated opening and exposure to atmospheric moisture.

  • Short-Term Solution Storage: If a stock solution must be stored, it should be for a very short duration (no more than 1-2 days) at -20°C under an inert atmosphere. However, be aware that the stability in solution is significantly lower than in solid form. Aqueous solutions of Boc-D-Met-OSu should never be stored and must be used immediately.

Experimental Protocols for Stability and Purity Assessment

Regularly assessing the purity and stability of Boc-D-Met-OSu is a cornerstone of good laboratory practice, ensuring reproducibility and reliability in experimental outcomes.

Visualizing the Purity Assessment Workflow

G cluster_0 Sample Preparation cluster_1 Qualitative & Quantitative Analysis cluster_2 Data Interpretation prep Dissolve Boc-D-Met-OSu in appropriate solvent hplc HPLC Analysis (Purity & Degradation Products) prep->hplc Inject sample uv_vis UV-Vis Spectrophotometry (Hydrolysis Kinetics) prep->uv_vis Add to cuvette data_analysis Peak Integration & Purity Calculation (HPLC) hplc->data_analysis kinetic_analysis Half-life Determination (UV-Vis) uv_vis->kinetic_analysis

Caption: Workflow for Purity and Stability Analysis of Boc-D-Met-OSu.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantitative determination of Boc-D-Met-OSu purity and the detection of its primary hydrolytic degradation product, Boc-D-Met-OH.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

    • Sample Preparation:

      • Accurately weigh and dissolve the Boc-D-Met-OSu sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL.

      • Filter the sample through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection Wavelength: 220 nm

      • Injection Volume: 10 µL

      • Gradient Elution:

        • 0-20 min: 5% B to 95% B

        • 20-25 min: Hold at 95% B

        • 25.1-30 min: 95% B to 5% B (re-equilibration)

    • Data Analysis:

      • Integrate the peak areas of all components.

      • Calculate the purity of Boc-D-Met-OSu as the percentage of its peak area relative to the total peak area of all components. The hydrolyzed product, Boc-D-Met-OH, will have a shorter retention time.

Protocol: Monitoring Hydrolysis Kinetics by UV-Vis Spectrophotometry

This protocol allows for the determination of the hydrolysis rate of Boc-D-Met-OSu by monitoring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at approximately 260 nm.

  • Instrumentation:

    • UV-Vis spectrophotometer with temperature control

    • Quartz cuvettes

  • Reagents:

    • Boc-D-Met-OSu

    • Amine-free buffer of desired pH (e.g., 0.1 M sodium phosphate, pH 7.4)

    • Anhydrous DMSO or DMF

  • Procedure:

    • Buffer Preparation: Prepare the desired amine-free buffer and adjust the pH to the target value. Equilibrate the buffer to the desired reaction temperature.

    • NHS Ester Stock Solution Preparation: Immediately before use, prepare a concentrated stock solution of Boc-D-Met-OSu in anhydrous DMSO or DMF.

    • Reaction Initiation:

      • Add the appropriate volume of the temperature-equilibrated buffer to a quartz cuvette.

      • Place the cuvette in the temperature-controlled sample holder of the spectrophotometer and blank the instrument at 260 nm.

      • To initiate the reaction, add a small volume of the Boc-D-Met-OSu stock solution to the cuvette and mix thoroughly. The final concentration of the organic solvent should be kept to a minimum (typically <10%).

    • Data Acquisition: Immediately begin monitoring the absorbance at 260 nm over time. The frequency of data collection will depend on the expected rate of hydrolysis.

    • Data Analysis: The increase in absorbance at 260 nm is proportional to the concentration of released NHS. This data can be used to calculate the half-life (t½) of the OSu ester under the tested conditions.

Causality in Experimental Choices and Self-Validating Systems

The protocols described are designed to be self-validating. For instance, in the HPLC method, the appearance of a peak corresponding to the expected hydrolyzed product (Boc-D-Met-OH) as the main peak for the active ester decreases validates that hydrolysis is the primary degradation pathway being observed. Similarly, in the spectrophotometric assay, the increase in absorbance at 260 nm directly correlates with the release of NHS, providing a real-time measure of ester cleavage.

The choice of anhydrous solvents for stock solutions is a direct consequence of understanding that water is the primary reactant in the degradation of the OSu ester. The recommendation to allow the solid to warm to room temperature before opening is a practical application of physical principles to prevent condensation, a common and often overlooked source of contamination and degradation.

Concluding Remarks on Best Practices

The chemical reactivity that makes Boc-D-Met-OSu a valuable reagent in synthesis also renders it susceptible to degradation. A thorough understanding of its stability profile, particularly the hydrolysis of the N-hydroxysuccinimide ester, is essential for its effective use. By adhering to the stringent storage and handling protocols outlined in this guide and employing analytical methods to verify purity, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible scientific outcomes.

References

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Boc-Gly-OSu. [Link]

  • PubChem. (n.d.). Boc-L-methionine. [Link]

  • Aapptec. (n.d.). Boc-Met-OH, N-Boc-L-methionine; CAS 2488-15-5. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). BOC-MET-OSU. [Link]

Sources

Foundational

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Tert-Butyloxycarbonyl (Boc) Protecting Group Chemistry This guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tert-Butyloxycarbonyl (Boc) Protecting Group Chemistry

This guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals. We will delve into the core principles of Boc chemistry, moving beyond simple procedural descriptions to elucidate the underlying mechanisms and strategic considerations that guide its successful application.

The Boc Group: A Strategic Asset in Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic chemistry. Its popularity stems from a unique combination of stability under a wide range of reaction conditions and its facile, selective removal under acidic conditions. This allows for the strategic masking of amine nucleophilicity, enabling chemists to direct reactions to other sites within a molecule and prevent unwanted side reactions.

The Boc group's effectiveness is rooted in the electronic properties of the tert-butyl group, which can stabilize the carbocation formed during the deprotection step. This inherent stability dictates the specific conditions required for its removal, providing a high degree of orthogonality with other common protecting groups.

The Mechanism and Application of Boc Protection

The protection of an amine with a Boc group is typically achieved through the use of di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O). The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.

Mechanistic Pathway of Boc Protection

The generally accepted mechanism for the reaction of an amine with Boc anhydride is as follows:

  • Nucleophilic Attack: The lone pair of the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc anhydride. This forms a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. This results in the expulsion of a tert-butoxide anion and a molecule of carbon dioxide, or alternatively, the formation of a mixed carbonate which then decomposes.

  • Proton Transfer: The tert-butoxide anion is a strong base and deprotonates the newly acylated amine, generating the neutral N-Boc protected amine and tert-butanol as a byproduct.

This process is often catalyzed by a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which can facilitate the initial nucleophilic attack by deprotonating the amine or by acting as a nucleophilic catalyst itself.

Visualizing the Boc Protection Workflow

Boc_Protection_Workflow reagent reagent intermediate intermediate product product condition condition Amine Amine (R-NH2) Reaction Stir at RT Amine->Reaction Boc2O Boc Anhydride Boc2O->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Base Base (optional) (e.g., TEA, DMAP) Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification BocAmine Boc-Protected Amine Purification->BocAmine

Caption: A generalized workflow for the Boc protection of an amine.

Field-Proven Experimental Protocol for Boc Protection

The following protocol provides a reliable method for the Boc protection of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) (1.2 eq) (optional, for amine hydrochlorides)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the amine in DCM (or THF) to a concentration of approximately 0.1-0.5 M. If the amine is a hydrochloride salt, add TEA (1.2 eq) and stir for 10-15 minutes.

  • Addition of Boc Anhydride: Add Boc₂O (1.1 eq) to the solution. If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Quenching and Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

The Mechanism and Application of Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Mechanistic Pathway of Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine proceeds through the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).

  • Formation of a Carbocation: The protonated intermediate is unstable and fragments to release the free amine, carbon dioxide, and a stable tert-butyl carbocation.

  • Carbocation Quenching: The tert-butyl carbocation is highly reactive and can be quenched by a variety of nucleophiles present in the reaction mixture. Common scavengers include water, anisole, or thioanisole.

The use of scavengers is crucial to prevent the tert-butyl carbocation from alkylating sensitive functional groups on the substrate, such as tryptophan or methionine residues in peptides.

Visualizing the Boc Deprotection Mechanism

Boc_Deprotection_Mechanism reactant reactant intermediate intermediate product product reagent reagent BocAmine Boc-Protected Amine ProtonatedBoc Protonated Intermediate BocAmine->ProtonatedBoc + H+ H_plus H+ (from strong acid) Carbocation tert-Butyl Cation ProtonatedBoc->Carbocation Fragmentation FreeAmine Free Amine (R-NH3+) ProtonatedBoc->FreeAmine CO2 Carbon Dioxide ProtonatedBoc->CO2 QuenchedProduct Quenched Product Carbocation->QuenchedProduct + Scavenger Scavenger Scavenger (e.g., Anisole)

Caption: The acid-catalyzed deprotection mechanism of a Boc-protected amine.

Field-Proven Experimental Protocol for Boc Deprotection

The following protocol details a standard procedure for the removal of a Boc group using trifluoroacetic acid.

Materials:

  • Boc-protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., anisole, water, or triisopropylsilane) (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in DCM to a concentration of approximately 0.1-0.5 M. If the substrate is sensitive to alkylation, add a scavenger (e.g., anisole, 5-10 vol%).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq). The amount of TFA can be adjusted depending on the lability of the Boc group and the presence of other acid-sensitive functionalities.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature. Monitor the reaction by TLC or LC-MS. Deprotection is usually rapid and is often complete within 30-60 minutes.

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by adding it to a cooled, stirred solution of saturated aqueous NaHCO₃. Ensure the pH of the aqueous layer is basic. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: If necessary, the crude product can be purified by an appropriate method such as crystallization, distillation, or column chromatography.

Comparative Data on Boc Protection and Deprotection Conditions

The choice of reagents and conditions for Boc protection and deprotection can be tailored to the specific substrate and desired outcome. The following table summarizes common conditions.

Transformation Reagents Solvent Temperature (°C) Typical Reaction Time Notes
Protection Boc₂O, TEADCM, THF0 - RT1 - 4 hStandard and widely applicable.
Protection Boc₂O, DMAP (cat.)DCM, MeCNRT0.5 - 2 hFaster for less reactive amines.
Protection 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)Dioxane, WaterRT12 - 24 hUseful for aqueous conditions.
Deprotection Trifluoroacetic Acid (TFA)DCM0 - RT0.5 - 2 hMost common and effective method.
Deprotection HCl in Dioxane/EtOAcDioxane, EtOAc0 - RT0.5 - 3 hAnhydrous conditions are crucial.
Deprotection Formic AcidNeat or in SolventRT12 - 48 hMilder conditions for sensitive substrates.
Deprotection Trimethylsilyl Iodide (TMSI)MeCN, DCM0 - RT0.5 - 2 hNeutral conditions, but reagent is moisture-sensitive.

Concluding Remarks

The Boc protecting group remains an indispensable tool in the arsenal of the synthetic organic chemist. Its predictable reactivity, coupled with the well-understood mechanisms of its introduction and removal, allows for its strategic and reliable application in the synthesis of complex molecules. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to leverage the full potential of Boc chemistry in their synthetic endeavors.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • Agami, C.; Couty, F. The Chemistry of the N-Boc Group. Tetrahedron2002 , 58 (15), 2701–2724. [Link]

  • Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid. International Journal of Peptide and Protein Research1978 , 12 (5), 258-268. [Link]

  • Organic Syntheses. orgsyn.org. (A collection of detailed, peer-reviewed procedures for the synthesis of organic compounds, including many examples of Boc protection and deprotection). [Link]

Exploratory

Introduction to N-hydroxysuccinimide esters in peptide synthesis.

A-Z of N-hydroxysuccinimide Esters in Peptide Synthesis Abstract The synthesis of peptides, fundamental building blocks for therapeutics and research tools, hinges on the efficient and precise formation of amide bonds. A...

Author: BenchChem Technical Support Team. Date: February 2026

A-Z of N-hydroxysuccinimide Esters in Peptide Synthesis

Abstract

The synthesis of peptides, fundamental building blocks for therapeutics and research tools, hinges on the efficient and precise formation of amide bonds. Among the arsenal of techniques developed to achieve this, the use of N-hydroxysuccinimide (NHS) esters as activated intermediates has become a cornerstone methodology. This technical guide provides an in-depth exploration of the principles, practices, and nuances of employing NHS esters in peptide synthesis. We will dissect the underlying chemical mechanisms, provide validated experimental protocols, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique with a high degree of control and reproducibility.

The Fundamental Challenge: Amide Bond Formation

The formation of a peptide bond is a condensation reaction between the carboxylic acid group of one amino acid and the amino group of another.[1] Direct reaction is thermodynamically unfavorable under standard conditions, necessitating the "activation" of the carboxylic acid.[1][2] This activation converts the carboxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[3] The challenge lies in achieving this activation without inducing side reactions, particularly racemization of the chiral α-carbon, which would compromise the biological integrity of the final peptide.[4][5]

N-hydroxysuccinimide Esters: The "Activated" Intermediate

N-hydroxysuccinimide esters, first introduced in the 1960s by Anderson and co-workers, represent a class of "active esters" that provide a stable yet sufficiently reactive intermediate for amide bond formation.[6][7][8] The NHS moiety is an excellent leaving group, facilitating the aminolysis reaction that forms the desired peptide bond.[9]

The core strategy involves a two-step process, which can be performed sequentially or as a one-pot reaction:[2]

  • Activation: The carboxylic acid of an N-protected amino acid is reacted with N-hydroxysuccinimide, typically in the presence of a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][8][] This forms the NHS ester.

  • Coupling: The isolated or in-situ generated NHS ester is then reacted with the free amino group of a second amino acid or peptide to form the new amide bond.[11]

This approach offers a significant advantage by creating a moderately reactive intermediate that is less prone to the "overactivation" that can lead to racemization.[5]

The Underlying Chemistry: Mechanism of Action

The success of the NHS ester methodology is rooted in a well-defined reaction pathway based on nucleophilic acyl substitution.[12]

Step 1: Carbodiimide-Mediated Activation

Carbodiimides (R-N=C=N-R') are powerful dehydrating agents that facilitate the formation of the NHS ester.[13][14] The mechanism proceeds as follows:

  • The carboxylic acid adds to a double bond of the carbodiimide (e.g., DCC or EDC) to form a highly reactive O-acylisourea intermediate.[15]

  • This intermediate is highly unstable and prone to rearrangement into an unreactive N-acylurea or racemization.[2]

  • N-hydroxysuccinimide acts as a nucleophile, rapidly attacking the O-acylisourea intermediate.

  • This attack forms the desired NHS ester and releases a urea byproduct (e.g., dicyclohexylurea (DCU) from DCC).[13]

The trapping of the O-acylisourea by NHS is crucial as it converts a transient, highly reactive species into a more stable, isolable active ester.[16]

Step 2: Nucleophilic Attack and Amide Bond Formation

The carbonyl carbon of the NHS ester is electrophilic and readily attacked by the unprotonated primary amine of the incoming amino acid.[11][12]

  • The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the NHS ester.

  • A transient tetrahedral intermediate is formed.[12]

  • This intermediate collapses, expelling the stable N-hydroxysuccinimide anion as a leaving group and forming the new, stable amide (peptide) bond.[11][12]

The overall workflow can be visualized as follows:

G cluster_0 PART 1: Activation cluster_1 PART 2: Coupling A N-Protected Amino Acid (R-COOH) D O-Acylisourea (Reactive Intermediate) A->D + Carbodiimide B Carbodiimide (e.g., DCC, EDC) B->D C N-Hydroxysuccinimide (NHS) E NHS Ester (Stable Intermediate) C->E D->E + NHS F Urea Byproduct (e.g., DCU) D->F Formation H Peptide Bond Formation (Aminolysis) E->H + Amine G Amino Acid Ester (H₂N-R') G->H I N-Protected Dipeptide H->I J Released NHS H->J

Caption: General workflow for NHS ester-mediated peptide synthesis.

The detailed chemical mechanism is illustrated below:

G cluster_activation Activation Step cluster_coupling Coupling Step R-COOH R-COOH O-Acylisourea O-Acylisourea Intermediate R-COOH->O-Acylisourea + DCC DCC DCC->O-Acylisourea NHS_Ester R-CO-NHS O-Acylisourea->NHS_Ester + DCU DCU Byproduct O-Acylisourea->DCU NHS_reagent NHS NHS_reagent->NHS_Ester NHS_Ester_c R-CO-NHS Amine R'-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Dipeptide R-CO-NH-R' Tetrahedral->Dipeptide NHS_product NHS Tetrahedral->NHS_product releases NHS_Ester_c->Tetrahedral +

Sources

Foundational

A Senior Scientist's Guide to Boc Solid-Phase Peptide Synthesis: Principles, Protocols, and Field-Proven Insights

Abstract: This in-depth technical guide provides a comprehensive exploration of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), a foundational and robust methodology in peptide chemistry. Designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This in-depth technical guide provides a comprehensive exploration of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), a foundational and robust methodology in peptide chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, step-by-step experimental workflows, and the critical rationale behind protocol choices. We will dissect the entire process, from resin selection to final cleavage, offering field-proven insights to ensure the synthesis of high-quality peptides. This guide emphasizes the "why" behind the "how," grounding every protocol in solid chemical logic to create a self-validating system for success.

Introduction: The Bedrock of Peptide Synthesis

The ability to chemically synthesize peptides revolutionized biochemistry and pharmacology, providing unprecedented access to biological signaling molecules, therapeutic agents, and research tools. At the heart of this revolution is solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry.[1][2] The core innovation of SPPS is the covalent attachment of the growing peptide chain to an insoluble polymer resin, which simplifies the entire process by allowing excess reagents and by-products to be removed by simple filtration and washing, thus eliminating the need for complex purification of intermediates.[3]

The first and arguably most foundational SPPS strategy is based on the use of the tert-butyloxycarbonyl (Boc) protecting group. While the milder 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become more common for routine synthesis, Boc chemistry remains a powerful and indispensable tool, particularly for the synthesis of long, complex, or aggregation-prone peptides.[4][5] This guide will provide a detailed examination of the key features and technical nuances of the Boc-SPPS workflow.

Chapter 1: The Core Principles of Boc SPPS

The elegance of Boc-SPPS lies in a concept known as "graduated acid lability."[6] This principle dictates that different protecting groups can be removed sequentially by using acids of varying strengths.

  • The Solid Support: Merrifield Resin The classic solid support for Boc-SPPS is the Merrifield resin, which is a polystyrene polymer cross-linked with divinylbenzene and functionalized with a chloromethyl group (-CH2Cl).[7] The first Boc-protected amino acid is covalently attached to this resin via a nucleophilic substitution reaction, forming a stable benzyl ester bond.[1][7] This bond is robust enough to withstand the repeated cycles of synthesis but can be cleaved at the end of the process with a very strong acid.[7]

  • The Nα-Boc Protecting Group: Temporary Acid-Labile Protection The defining feature of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid.[8] The Boc group is efficiently removed with a moderately strong acid, typically trifluoroacetic acid (TFA), without disturbing the more stable side-chain protecting groups or the peptide-resin linkage.[4][9]

  • Side-Chain Protecting Groups: Semi-Permanent Benzyl-Based Protection To prevent unwanted side reactions, the reactive side chains of many amino acids must be protected.[10] In the Boc/Bzl strategy, these side chains are typically protected with benzyl-based groups (e.g., Benzyl ethers, esters, and carbamates).[11] These groups are stable to the moderate acidity of TFA used for Boc deprotection but are removed during the final, harsh acid cleavage step, typically with anhydrous hydrogen fluoride (HF).[4][11] This differential acid stability is the cornerstone of the Boc strategy.[8]

Chapter 2: The Boc SPPS Workflow: A Step-by-Step Dissection

Each cycle of amino acid addition in Boc-SPPS follows a precise and logical sequence of reactions. Understanding the chemistry behind each step is crucial for troubleshooting and ensuring high-quality synthesis.

Boc_SPPS_Cycle cluster_wash Start Peptide-Resin (N-term Boc Protected) Deprotection Step 1: Deprotection (TFA in DCM) Start->Deprotection Wash Wash (DCM/IPA) Deprotection->Wash Removes TFA salt Neutralization Step 2: Neutralization (DIEA in DCM) Wash_2 Neutralization->Wash_2 Removes base Coupling Step 3: Activation & Coupling (Boc-AA, DCC/HOBt) End Elongated Peptide-Resin (N-term Boc Protected) Kaiser QC: Kaiser Test (Check for free amines) Coupling->Kaiser Wash->Neutralization Kaiser->Coupling Recouple if positive Kaiser->Wash_3 Proceed if negative Wash_2->Coupling Wash_3->End DCC_HOBt_Mechanism AA Boc-AA-COOH OAI O-Acylisourea (Reactive, Prone to Racemization) AA->OAI + DCC DCC DCC->OAI ActiveEster HOBt Active Ester (More Stable, Less Racemization) OAI->ActiveEster + HOBt DCU DCU (Byproduct) OAI->DCU Side Reaction HOBt HOBt HOBt->ActiveEster PeptideBond Boc-AA-CO-NH-Peptide-Resin ActiveEster->PeptideBond + Peptide H₂N-Peptide-Resin Peptide->PeptideBond PeptideBond->DCU + HOBt_regen HOBt (Regenerated) PeptideBond->HOBt_regen +

Caption: Mechanism of peptide bond formation using DCC/HOBt activation.

Step 4: Monitoring the Reaction (Self-Validation)

Ensuring the coupling reaction has gone to completion is paramount for the synthesis of a pure peptide. Incomplete coupling leads to deletion sequences that are often difficult to remove during purification.

  • Trustworthiness through the Kaiser Test: The Kaiser test (or ninhydrin test) is a highly sensitive colorimetric assay used to detect free primary amines on the resin. [12][13] * A small sample of resin beads is taken after the coupling step.

    • Reagents are added, and the sample is heated. [13] * Result Interpretation:

      • Intense Blue Color: Indicates the presence of unreacted primary amines (incomplete coupling). The coupling step must be repeated ("recouple"). [12] * Yellow/Colorless: Indicates the absence of primary amines (coupling is complete). The synthesis can proceed to the next cycle. [13] * Limitation: The Kaiser test gives a false negative for secondary amines, such as the N-terminal proline. [12]In such cases, alternative tests like the chloranil test are used. [14]

Chapter 3: Cleavage and Deprotection: Releasing the Peptide

The final step is the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. In Boc-SPPS, this requires a very strong acid.

  • The "High HF" Method: The most common and effective reagent for this global deprotection is anhydrous hydrogen fluoride (HF). [9][15]HF is highly toxic and corrosive, requiring a specialized all-Teflon apparatus for its safe handling. [9][15]The reaction is typically performed at 0°C for 1-2 hours. [15]* The Critical Role of Scavengers: The cleavage process generates a high concentration of reactive carbocations from the cleaved benzyl-based side-chain protecting groups. [15]These cations can irreversibly modify sensitive amino acid residues. To prevent this, a "scavenger cocktail" is added to the HF.

    • Causality: Scavengers are nucleophilic molecules that trap the carbocations before they can cause damage. The composition of the cocktail is chosen based on the peptide sequence. A common scavenger is anisole, which is particularly effective at protecting Trp residues. [16]For peptides containing Cys or Met, thiol-based scavengers like p-cresol or p-thiocresol are often included. [17]

      Side-Chain Protecting Group Amino Acid Cleavage Condition Common Scavenger
      Tosyl (Tos) Arginine (Arg) High HF Anisole, Thioanisole
      Benzyl (Bzl) Serine (Ser), Threonine (Thr) High HF Anisole
      2-Chlorobenzyloxycarbonyl (2-Cl-Z) Lysine (Lys) High HF Anisole
      Benzyl ester (OBzl) Aspartic Acid (Asp), Glutamic Acid (Glu) High HF Anisole
      Dinitrophenyl (Dnp) Histidine (His) Thiophenol (pre-cleavage) N/A
      Formyl (For) Tryptophan (Trp) Piperidine (pre-cleavage) Anisole (during HF)
      Table 1: Common side-chain protecting groups in Boc-SPPS and their cleavage requirements.
  • Post-Cleavage Workup: After the HF is evaporated, the crude peptide is precipitated from the resin and scavengers using cold diethyl ether. [4][15]The solid peptide is then collected, washed, and dried before purification, typically by reverse-phase HPLC.

Chapter 4: Advantages, Limitations, and Modern Context

While Fmoc chemistry is often preferred for its milder conditions, Boc-SPPS maintains significant advantages in specific contexts. [18]

Feature Boc/Bzl Strategy Fmoc/tBu Strategy
Nα-Deprotection Moderately strong acid (TFA) Base (Piperidine)
Side-Chain Protection Benzyl-based (strong acid labile) Tert-butyl-based (acid labile)
Final Cleavage Strong acid (Anhydrous HF) Moderate acid (TFA)
Key Advantage Reduced aggregation for difficult sequences due to repeated protonation of the peptide backbone. [4] Milder overall conditions, compatible with sensitive modifications; no HF required. [18]
Key Disadvantage Requires hazardous strong acids (TFA, HF) and specialized equipment. [4][18] Base-catalyzed side reactions (e.g., aspartimide formation) can be problematic.
Table 2: A comparative analysis of Boc vs. Fmoc SPPS strategies.

Field-Proven Insight: The repeated acidic deprotection steps in Boc chemistry keep the growing peptide chain protonated. This can disrupt inter-chain hydrogen bonding, which is a primary cause of aggregation during the synthesis of long or hydrophobic sequences. For these "difficult sequences," Boc-SPPS can often provide superior results where Fmoc-SPPS might fail. [4]

Chapter 5: Detailed Experimental Protocols

Protocol 1: Standard Boc SPPS Cycle (0.1 mmol scale)
  • Resin Swelling: Swell Boc-AA-Merrifield resin (0.1 mmol) in 5 mL DCM for 30 minutes in a peptide synthesis vessel.

  • Deprotection:

    • Drain the DCM.

    • Add 5 mL of 50% TFA in DCM (v/v). Mix for 2 minutes.

    • Drain and add a fresh 5 mL of 50% TFA in DCM. Mix for 20 minutes. [9] * Drain and wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x). [9]3. Neutralization:

    • Add 5 mL of 10% DIEA in DCM (v/v). Mix for 2 minutes.

    • Drain and repeat the neutralization step.

    • Drain and wash the resin thoroughly with DCM (5x).

  • Coupling:

    • In a separate vial, dissolve the incoming Boc-amino acid (0.3 mmol, 3 equiv.) and HOBt (0.3 mmol, 3 equiv.) in a minimal amount of DMF.

    • Add DCC (0.3 mmol, 3 equiv.) dissolved in DCM. Allow to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin. Mix for 1-2 hours.

  • Monitoring & Wash:

    • Perform a Kaiser test (see Protocol 2). If positive, repeat step 4.

    • If negative, drain the coupling solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x). The cycle is now complete and ready for the next amino acid.

Protocol 2: The Kaiser Test for Primary Amines

Reagents: [12]* Reagent A: 16.5 mg KCN diluted in 25 mL water, then 1 mL of this solution diluted in 49 mL pyridine.

  • Reagent B: 1.0 g ninhydrin in 20 mL n-butanol.

  • Reagent C: 40 g phenol in 20 mL n-butanol.

Procedure: [12][13]1. Take ~10-15 beads of washed peptide-resin in a small glass test tube. 2. Add 2-3 drops each of Reagent A, Reagent B, and Reagent C. 3. Heat the tube at 110-120°C for 5 minutes. 4. Observe the color of the beads and the solution. An intense blue color indicates a positive result (incomplete coupling). A yellow color indicates a negative result (complete coupling).

Protocol 3: High-HF Cleavage and Work-up (Extreme Caution Required)

WARNING: Anhydrous HF is extremely dangerous and must only be handled by trained personnel in a dedicated, HF-resistant fume hood and apparatus.

  • Preparation:

    • Dry the final peptide-resin thoroughly under high vacuum.

    • Place the dried resin (~0.1 mmol) in the HF reaction vessel.

    • Add the appropriate scavenger cocktail (e.g., 1 mL of a 9:1 mixture of Anisole:DTE).

  • HF Distillation:

    • Cool the reaction vessel to -78°C (dry ice/acetone bath).

    • Carefully distill ~10 mL of anhydrous HF into the reaction vessel.

  • Cleavage Reaction:

    • Transfer the reaction vessel to an ice bath (0°C) and stir for 1-2 hours. [15]4. HF Removal:

    • Slowly evaporate the HF under a stream of nitrogen, trapping the effluent in a base solution (e.g., CaO or KOH).

  • Peptide Precipitation & Wash:

    • Once all HF is removed, add ~30 mL of ice-cold diethyl ether to the vessel to precipitate the peptide and wash it off the resin.

    • Filter the resin and collect the peptide precipitate.

    • Wash the precipitate several times with cold diethyl ether to remove scavengers.

  • Extraction & Lyophilization:

    • Dissolve the crude peptide precipitate in an appropriate aqueous solvent (e.g., 10% acetic acid or acetonitrile/water).

    • Lyophilize (freeze-dry) the solution to obtain the crude peptide powder, ready for purification.

Conclusion

Boc solid-phase peptide synthesis is a powerful, time-tested methodology that laid the groundwork for modern peptide chemistry. While it involves more hazardous reagents than the now-dominant Fmoc strategy, its unique chemical properties, particularly the ability to mitigate aggregation in difficult sequences, ensure its continued relevance and importance in the field. A thorough understanding of the underlying chemical principles—from graduated acid lability to the mechanisms of activation and scavenging—empowers the scientist to not just follow a protocol, but to make informed, rational decisions that lead to the successful synthesis of even the most challenging peptide targets.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Chemistry LibreTexts. Retrieved from [Link]

  • AAPPTec. (n.d.). Merrifield Resin. AAPPTec. Retrieved from [Link]

  • OpenStax. (2023). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. Organic Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Slideshare. Retrieved from [Link]

  • Hart, R. A., & Gagg K. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... ResearchGate. Retrieved from [Link]

  • Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry. (2023). Diazetidine By-Product Formation With DCC + HOBt Mechanism. YouTube. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. Retrieved from [Link]

  • YouTube. (2021). Merrifield Solid Phase Peptide Synthesis. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • Pearson. (2024). Merrifield Solid-Phase Peptide Synthesis: Videos & Practice Problems. Pearson. Retrieved from [Link]

  • PMC - NIH. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC. Retrieved from [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. DriveHQ. Retrieved from [Link]

  • AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). AAPPTec. Retrieved from [Link]

  • SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. Retrieved from [Link]

  • PMC - NIH. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. PMC. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Retrieved from [Link]

  • ResearchGate. (2025). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Nowick Laboratory. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Use of Boc-D-Met-OSu in Solid-Phase Peptide Synthesis

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of Nα-Boc-D-Methionine N-Hydroxysuccinimide ester (Boc-D-Met-OSu) in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of Nα-Boc-D-Methionine N-Hydroxysuccinimide ester (Boc-D-Met-OSu) in solid-phase peptide synthesis (SPPS). Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, strategic considerations, and practical nuances of the Boc/Bzl synthesis strategy. We will explore the rationale behind procedural choices, from resin selection to final cleavage, with a specific focus on the advantages and handling requirements of pre-activated succinimidyl esters. The protocols herein are designed to be self-validating, supported by in-text citations to authoritative literature, and supplemented with visual workflows and troubleshooting tables to ensure robust and reproducible outcomes.

Foundational Principles: The Boc/Bzl Strategy and the Role of Activated Esters

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble polymer support.[1] The choice of protecting group strategy is fundamental to the success of any synthesis. The tert-butyloxycarbonyl (Boc) strategy, pioneered by R.B. Merrifield, represents a robust and historically significant approach.[2] It operates on a principle of graduated acid lability: the temporary Nα-Boc protecting group is removed by a moderate acid, typically trifluoroacetic acid (TFA), while more stable, benzyl-based (Bzl) side-chain protecting groups and the resin linker are removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]

The Advantage of Boc-D-Met-OSu: A Pre-Activated Building Block

In a standard SPPS cycle, the carboxyl group of the incoming amino acid must be "activated" to facilitate amide bond formation with the free N-terminal amine of the resin-bound peptide.[5] While this is often achieved in situ using reagents like dicyclohexylcarbodiimide (DCC) or HBTU, this process can introduce side products and requires careful optimization.[6][7]

Boc-D-Met-OSu circumvents this step by incorporating a pre-activated N-Hydroxysuccinimide (OSu) ester.[5] The OSu group is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the peptide's N-terminal amine.[8][9] This offers several distinct advantages:

  • Simplified Coupling: No additional coupling reagents are required, streamlining the workflow and minimizing potential side reactions.

  • High Reactivity: OSu esters are highly reactive and generally lead to rapid and efficient coupling.[10]

  • Reduced Racemization: The use of pre-formed, stable active esters can help minimize the risk of racemization during the coupling step.[11]

Critical Consideration: The Methionine Residue

The thioether side chain of methionine is susceptible to oxidation (to the sulfoxide and sulfone) and alkylation, particularly during the repetitive acid treatments for Boc deprotection and the final strong-acid cleavage. To mitigate this, scavengers must be included in the deprotection and cleavage cocktails.[2] Dithiothreitol (DTE) or other scavengers are often added to the TFA solution to protect the methionine residue.[2]

The Boc-SPPS Workflow: A Step-by-Step Synthesis Cycle

The synthesis of a peptide is a cyclical process, with each cycle adding one amino acid residue to the growing chain.[] The following sections detail the steps for a single coupling cycle using Boc-D-Met-OSu after the initial attachment of the C-terminal amino acid to a suitable resin (e.g., Merrifield, PAM, or MBHA resin).[2][13]

Visualizing the Core Synthesis Cycle

The diagram below illustrates the fundamental stages of a single amino acid addition in Boc-SPPS.

spss_cycle cluster_start Start of Cycle cluster_deprotection Step 1: Deprotection cluster_neutralization Step 2: Neutralization cluster_coupling Step 3: Coupling Resin_Peptide_Boc Resin-Peptide-(AA)n-Boc Deprotection Treat with 50% TFA in DCM (+ Scavenger for Met) Resin_Peptide_Boc->Deprotection Remove Boc Resin_Peptide_NH3_TFA Resin-Peptide-(AA)n-NH3+TFA- Deprotection->Resin_Peptide_NH3_TFA Neutralization Treat with 5-10% DIEA in DCM Resin_Peptide_NH2 Resin-Peptide-(AA)n-NH2 Neutralization->Resin_Peptide_NH2 Coupling Add Boc-D-Met-OSu in DMF/DCM Resin_Peptide_Next_Boc Resin-Peptide-(AA)n+1-Boc Coupling->Resin_Peptide_Next_Boc Cycle Complete Resin_Peptide_NH3_TFA->Neutralization Free Amine Resin_Peptide_NH2->Coupling Form Peptide Bond

Caption: The Boc-SPPS cycle for one amino acid addition.

Detailed Experimental Protocols

Materials and Reagents

Proper preparation and handling of reagents are paramount for successful synthesis.

Reagent/MaterialPurposeTypical Concentration/AmountKey Handling Notes
Peptide Synthesis Resin Solid support for peptide chaine.g., Merrifield, PAM, MBHA (0.5-1.0 mmol/g loading)[2]Swell resin in appropriate solvent before use.
Boc-D-Met-OSu Activated amino acid2-4 equivalents (relative to resin loading)Store desiccated and protected from light. Stable crystalline solid.[9]
Dichloromethane (DCM) Swelling, washing, reaction solventAnhydrous, peptide synthesis gradeUse in a fume hood.
N,N-Dimethylformamide (DMF) Solubilizing and reaction solventAnhydrous, peptide synthesis gradeUse in a fume hood. Can be heated gently to dissolve reagents.
Trifluoroacetic Acid (TFA) Boc deprotection agent50% (v/v) in DCM[2][7]Highly corrosive. Use in a dedicated fume hood with appropriate PPE.
Diisopropylethylamine (DIEA) Neutralization base5-10% (v/v) in DCM or DMFCorrosive and volatile. Use in a fume hood.
Dithiothreitol (DTE) Scavenger for Met protection0.5% (w/v) in TFA/DCM solution[2]Add fresh to deprotection solution.
Kaiser Test Kit Monitors free primary aminesN/AUsed to confirm coupling completion.[4]
Protocol for a Single Coupling Cycle (Boc-D-Met-OSu)

This protocol assumes the synthesis is starting with a resin-bound peptide that has a Boc-protected N-terminus.

1. Resin Swelling:

  • Place the peptide-resin in a suitable reaction vessel.

  • Add DCM (approx. 10-15 mL per gram of resin) and agitate gently for 20-30 minutes to swell the resin beads.

  • Drain the solvent.

2. Nα-Boc Deprotection:

  • Prepare the deprotection solution: 50% TFA in DCM containing 0.5% DTE. (Caution: Highly corrosive) .[2]

  • Add the deprotection solution to the resin (approx. 10 mL/g).

  • Perform a short pre-wash by agitating for 2-5 minutes, then drain.[2]

  • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes. The deprotection reaction liberates the N-terminal amine as a trifluoroacetate salt.[2][14]

  • Drain the solution and wash the resin thoroughly with DCM (3-5 times) to remove all traces of TFA.

3. Neutralization:

  • Prepare the neutralization solution: 5-10% DIEA in DCM.

  • Add the neutralization solution to the resin and agitate for 5-10 minutes. Repeat this step once more. This converts the TFA salt to a free primary amine, which is necessary for the subsequent coupling reaction.[14]

  • Drain the solution and wash the resin with DCM (2-3 times) followed by DMF (2-3 times) to prepare for the coupling step.

4. Coupling of Boc-D-Met-OSu:

  • In a separate vial, dissolve 2-4 equivalents of Boc-D-Met-OSu in DMF. A small amount of DCM can be added if solubility is an issue.

  • Add the Boc-D-Met-OSu solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. Longer times may be required for difficult sequences.[4]

  • Reaction Monitoring: To confirm the reaction has gone to completion, perform a qualitative Kaiser (ninhydrin) test.[4] A negative result (yellow beads) indicates that all primary amines have been acylated. A positive result (blue/purple beads) signifies incomplete coupling.

5. Post-Coupling Wash:

  • Once coupling is complete (confirmed by a negative Kaiser test), drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove any unreacted Boc-D-Met-OSu and the N-hydroxysuccinimide byproduct.[15]

  • The resin is now ready for the next deprotection cycle or, if the synthesis is complete, for final cleavage.

Capping (Optional but Recommended)

If the Kaiser test remains positive after the coupling step, it indicates that some N-terminal amines failed to react. To prevent the formation of deletion sequences, these unreacted sites should be permanently blocked or "capped."

Capping Protocol:

  • Wash the resin with DMF.

  • Prepare a capping solution (e.g., Acetic Anhydride and DIEA in DMF).

  • Add the capping solution to the resin and agitate for 20-30 minutes.

  • Drain and wash the resin thoroughly with DMF and DCM.

Final Cleavage and Peptide Purification

Cleavage from the Resin

The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups. This requires a strong acid. The most common method for lab-scale synthesis is High HF cleavage.

Standard High HF Cleavage Protocol (Expert Use Only):

  • Safety: HF is extremely toxic and corrosive and requires a specialized, dedicated apparatus and extensive safety training.

  • Procedure: The dried peptide-resin is treated with anhydrous HF, typically with a scavenger like anisole, at 0°C for 1-2 hours.[3][13]

  • Workup: The HF is evaporated, and the crude peptide is precipitated with cold diethyl ether.[16]

Purification and Analysis

The crude peptide obtained after cleavage is rarely pure and must be purified and characterized.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. It separates the target peptide from impurities based on hydrophobicity.[17][18]

  • Analysis: The purity of the final product is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (MS), which verifies the molecular weight of the peptide.[19][20]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Positive Kaiser test after coupling 1. Incomplete coupling due to steric hindrance or aggregation. 2. Insufficient reagent equivalents or reaction time. 3. Deactivated Boc-D-Met-OSu (hydrolysis).1. Double couple: Repeat the coupling step with fresh reagents.[21] 2. Increase reaction time or gently warm the reaction. 3. Use fresh, properly stored Boc-D-Met-OSu. 4. Perform a capping step to block unreacted sites.
Low final peptide yield 1. Premature chain cleavage during repeated TFA steps (especially with Merrifield resin).[2] 2. Incomplete coupling at one or more steps, leading to truncated sequences. 3. Poor precipitation of peptide after cleavage.1. Use a more acid-stable linker like the PAM linker.[13] 2. Ensure each coupling step goes to completion using the Kaiser test; employ double coupling or capping where necessary. 3. Ensure ether is ice-cold; try different precipitation solvents if the peptide is very hydrophilic or hydrophobic.
Oxidation of Methionine Failure to use or insufficient amount of scavenger during TFA deprotection or final cleavage.Always include a scavenger like DTE (0.5%) or DTT in TFA deprotection solutions when Met is present.[2] Use appropriate scavengers in the final cleavage cocktail.

Safety and Handling

All procedures in solid-phase peptide synthesis must be conducted with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Reagents: Many reagents used in Boc-SPPS are hazardous. TFA is highly corrosive, while solvents like DCM and DMF are volatile and have associated health risks.[22][23] Always consult the Safety Data Sheet (SDS) for each chemical before use and work in a well-ventilated fume hood.[24]

  • HF Cleavage: This procedure is exceptionally dangerous and should only be performed by trained personnel in a facility equipped with a dedicated HF cleavage apparatus and emergency response protocols (e.g., calcium gluconate gel for skin exposure).

References

  • Boc Solid Phase Peptide Synthesis. ChemPep Inc. Link

  • Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation. Link

  • Fmoc Solid Phase Peptide Synthesis. ChemPep Inc. Link

  • Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences.

  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem. (2023-06-05). Link

  • Guide to Solid Phase Peptide Synthesis. AAPPTec. Link

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Link

  • Comparison of Boc and Fmoc SPPS. ResearchGate. Link

  • HPLC Analysis and Purification of Peptides. PubMed Central (PMC). Link

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (2023-01-30). Link

  • The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. ACS Publications. Link

  • High-performance liquid chromatography (HPLC). AltaBioscience. Link

  • Peptide and Protein Analysis. Shimadzu Scientific Instruments. Link

  • BOC-D-TRP-OSU Chemical Properties and Synthesis. Benchchem. Link

  • MSDS - Safety Data Sheet for Boc-Gly-OSu. AAPPTec. Link

  • Understanding Boc protection and deprotection in peptide synthesis. Benchchem. Link

  • Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. Benchchem. Link

  • Solid phase peptide synthesis help. Reddit r/Biochemistry. (2021-05-22). Link

  • A schematic representation of peptide synthesis using Boc protected amino acid. ResearchGate. Link

  • HPLC & Mass Spectrometry Testing for Peptides. Link

  • An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Thieme Connect. Link

  • Safety Data Sheet (SDS) for Fmoc-Lys(Boc)-OH. Anaspec. (2021-02-17). Link

  • Synthesis of N-Hydroxysuccinimide Esters...from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. Link

  • Troubleshooting a solid-phase peptide synthesis cleavage. ResearchGate. (2014-10-21). Link

  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. Link

  • Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed. Link

  • The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. ChemicalBook. (2019-11-05). Link

  • Safety Data Sheets. Ohioline - The Ohio State University. Link

  • alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis. Google Patents. Link

  • BOC-D-HYP-OH SDS. ECHEMI. Link

Sources

Application

Application Note: Precision Labeling of Proteins with Boc-D-Met-OSu for Advanced Proteomic and Drug Development Applications

Introduction: The Strategic Advantage of Amine Labeling with Boc-D-Met-OSu In the landscape of protein modification, the precise and stable covalent labeling of proteins is paramount for elucidating biological function,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Amine Labeling with Boc-D-Met-OSu

In the landscape of protein modification, the precise and stable covalent labeling of proteins is paramount for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic tools. Among the various strategies, targeting primary amines, predominantly found on the N-terminus of polypeptide chains and the side chains of lysine residues, offers a robust and accessible method for protein conjugation.[1] These primary amines are typically located on the exterior of a protein's three-dimensional structure, making them readily available for reaction with labeling reagents.[1]

Boc-D-Met-OSu, or N-α-(tert-Butoxycarbonyl)-D-methionine N-hydroxysuccinimide ester, is a specialized reagent designed for the efficient and specific labeling of these primary amines. This reagent combines the well-established reactivity of an N-hydroxysuccinimide (NHS) ester with a D-methionine residue protected by a tert-butoxycarbonyl (Boc) group. The NHS ester functional group is highly reactive towards nucleophilic primary amines, forming a stable and irreversible amide bond under mild reaction conditions.[2][3] The D-methionine component introduces a unique amino acid derivative onto the protein surface, which can serve various purposes, from acting as a structural probe to being a key component in peptide-based drug design.[4][5] The Boc protecting group ensures the stability of the reagent and can be removed under specific acidic conditions if further modification of the newly introduced amine is desired.[6][]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Boc-D-Met-OSu for labeling primary amines on proteins. We will delve into the underlying chemistry, provide detailed, field-proven protocols, and offer insights into optimizing your labeling experiments for maximal efficiency and reproducibility.

The Chemistry of Amine Labeling with Boc-D-Met-OSu

The core of the labeling process lies in the reaction between the NHS ester of Boc-D-Met-OSu and a primary amine on the target protein. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

The reaction is highly dependent on pH.[8][9][10] At a slightly alkaline pH (typically 7.2-8.5), the primary amine is deprotonated and thus more nucleophilic, facilitating its attack on the electrophilic carbonyl carbon of the NHS ester.[8][] However, at higher pH values, the competing hydrolysis of the NHS ester becomes more pronounced, reducing the labeling efficiency.[8][10][12] Therefore, maintaining the optimal pH range is critical for a successful conjugation.

G cluster_reactants Reactants cluster_products Products Boc_D_Met_OSu Boc-D-Met-OSu (N-hydroxysuccinimide ester) Boc_D_Met_OSu->Reaction_Center + Protein_NH2 Protein with Primary Amine (e.g., Lysine side chain) Protein_NH2->Reaction_Center pH 7.2-8.5 Labeled_Protein Labeled Protein (Stable Amide Bond) NHS N-hydroxysuccinimide (Byproduct) Reaction_Center->Labeled_Protein Reaction_Center->NHS +

Caption: Reaction of Boc-D-Met-OSu with a primary amine on a protein.

Key Experimental Parameters

Successful and reproducible protein labeling with Boc-D-Met-OSu hinges on the careful control of several key parameters. The following table summarizes our recommended starting points for optimizing your labeling reaction.

ParameterRecommended RangeRationale and Key Considerations
pH 7.2 - 8.5Balances amine reactivity (higher at alkaline pH) with NHS ester stability (hydrolyzes at high pH).[8][10][] Sodium bicarbonate or phosphate buffers are commonly used.[8][10] Avoid amine-containing buffers like Tris.[8][10]
Molar Ratio of Boc-D-Met-OSu to Protein 5:1 to 20:1The optimal ratio depends on the number of accessible primary amines on the protein and the desired degree of labeling. A higher excess of the NHS ester can drive the reaction to completion but may also lead to non-specific modifications.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to more efficient labeling.[9] For dilute protein solutions, a higher molar excess of the labeling reagent may be necessary.[2]
Reaction Time 30 minutes to 2 hours at room temperature, or overnight at 4°CThe reaction is typically rapid at room temperature.[] Longer incubation times at lower temperatures can be used for sensitive proteins.
Solvent for Boc-D-Met-OSu Anhydrous DMSO or DMFBoc-D-Met-OSu is often dissolved in a small volume of an organic solvent before being added to the aqueous protein solution.[3][8] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.

Detailed Protocol for Protein Labeling with Boc-D-Met-OSu

This protocol provides a step-by-step guide for a typical labeling reaction. It is essential to adapt this protocol based on the specific characteristics of your protein and the desired outcome.

Materials and Reagents
  • Boc-D-Met-OSu (stored at -20°C, protected from moisture)[13][14]

  • Target protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or PBS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography/desalting column)[8][9][10]

  • Spectrophotometer or other analytical instrument for protein quantification

Experimental Workflow

G A 1. Prepare Protein Solution B 2. Prepare Boc-D-Met-OSu Solution A->B C 3. Labeling Reaction B->C D 4. Quench Reaction C->D E 5. Purify Labeled Protein D->E F 6. Characterize Conjugate E->F

Caption: Workflow for labeling proteins with Boc-D-Met-OSu.

Step-by-Step Methodology
  • Prepare the Protein Solution:

    • Ensure your protein solution is free of any amine-containing stabilizers such as Tris, glycine, or ammonium salts, as these will compete with the protein for reaction with the NHS ester.[2] If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.[2]

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • Prepare the Boc-D-Met-OSu Solution:

    • Immediately before use, prepare a stock solution of Boc-D-Met-OSu in anhydrous DMSO or DMF.[3][8] A typical concentration is 10 mg/mL.

    • Scientist's Note: NHS esters are moisture-sensitive.[14] Use high-quality, anhydrous solvents and handle the reagent quickly to minimize hydrolysis. Aqueous solutions of NHS esters should be used immediately and cannot be stored.[8]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the Boc-D-Met-OSu stock solution to achieve the desired molar excess.

    • Add the calculated volume of the Boc-D-Met-OSu solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 30-120 minutes at room temperature or overnight at 4°C, protected from light.[]

  • Quench the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted Boc-D-Met-OSu.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Remove the excess, unreacted Boc-D-Met-OSu and the reaction byproducts (NHS and quenched reagent) by size-exclusion chromatography (e.g., a desalting column).[8][9][10]

    • Elute the labeled protein with a suitable storage buffer (e.g., PBS).

  • Characterize the Labeled Protein:

    • Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA or Bradford).

    • The degree of labeling (DOL), which is the average number of Boc-D-Met molecules conjugated to each protein molecule, can be determined using mass spectrometry.[15]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Labeling Efficiency - Competing amines in the buffer.- Hydrolysis of Boc-D-Met-OSu.- Incorrect pH.- Perform buffer exchange to remove extraneous amines.[2]- Prepare the Boc-D-Met-OSu solution immediately before use in an anhydrous solvent.[8]- Verify the pH of the reaction buffer is between 7.2 and 8.5.[8][10]
Protein Precipitation - High concentration of organic solvent.- Protein instability at the reaction pH.- Keep the final concentration of DMSO or DMF below 10%.- Perform the reaction at a lower temperature (4°C) or for a shorter duration.
Loss of Protein Activity - Modification of critical lysine residues in the active site.- Reduce the molar ratio of Boc-D-Met-OSu to protein to decrease the degree of labeling.[16]- Consider alternative labeling chemistries that target other amino acid residues.

Applications in Research and Drug Development

The ability to precisely label proteins with Boc-D-Met-OSu opens up a multitude of applications:

  • Peptide Synthesis and Drug Discovery: The introduced D-methionine can serve as a building block for further peptide synthesis or as a key component of a peptide-based therapeutic.[4][5]

  • Proteomics and Protein Characterization: The addition of a specific mass tag allows for the quantification and identification of proteins in complex mixtures using mass spectrometry.[15]

  • Bioconjugation and Material Science: The labeled protein can be further modified at the methionine residue or used to create protein-polymer conjugates with unique properties.

Conclusion

Boc-D-Met-OSu is a versatile and powerful tool for the targeted labeling of primary amines on proteins. By understanding the underlying chemistry and carefully controlling the key experimental parameters outlined in this guide, researchers can achieve efficient and reproducible protein conjugation. The detailed protocols and troubleshooting advice provided herein are designed to empower scientists in their pursuit of novel discoveries and the development of next-generation biologics.

References

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • NHS ester protocol for labeling proteins. Abberior. [Link]

  • Boc-Met-OSu Report 2025: Growth Driven by Government Incentives and Partnerships. Data Insights Market. [Link]

  • NHS ester labeling of amino biomolecules. Click Chemistry Tools. [Link]

  • Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. RSC Publishing. [Link]

  • Mass Spectrometry and Proteomics. The Ohio State University. [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]

  • BOC-MET-OSU. Chemdad. [Link]

Sources

Method

Application Notes and Protocols: Reaction Conditions for Boc-D-Met-OSu with Peptides

< For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of D-Methionine In the landscape of peptide chemistry and drug development, the site-specific incorporation of u...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of D-Methionine

In the landscape of peptide chemistry and drug development, the site-specific incorporation of unnatural amino acids is a powerful strategy to enhance peptide stability, modulate biological activity, and introduce biophysical probes. Boc-D-Met-OSu, or N-α-(tert-Butoxycarbonyl)-D-methionine N-hydroxysuccinimide ester, serves as a key reagent for introducing the D-isomer of methionine into peptides and proteins. The D-configuration imparts resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby extending the in vivo half-life of peptide-based therapeutics. Furthermore, the methionine residue itself can be a target for specific chemical modifications or serve as a handle for protein engineering.

This document provides a comprehensive guide to the reaction conditions for coupling Boc-D-Met-OSu to peptides. It is designed to provide both the fundamental chemical principles and actionable, field-proven protocols to ensure successful and reproducible conjugations.

Chemical Principles of Boc-D-Met-OSu Conjugation

The conjugation of Boc-D-Met-OSu to a peptide is a nucleophilic acyl substitution reaction. The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines, such as the N-terminal α-amino group of a peptide or the ε-amino group of a lysine residue, to form a stable amide bond.[1]

The reaction is highly dependent on the nucleophilicity of the target amine, which is directly influenced by the reaction pH. At acidic pH, the amine is protonated (-NH3+), rendering it non-nucleophilic.[2][3][4] Conversely, at very high pH, the competing hydrolysis of the NHS ester becomes significant, reducing the yield of the desired conjugate.[2][4][5] Therefore, maintaining an optimal pH is critical for efficient conjugation.

Core Reaction Parameters and Optimization

Successful conjugation of Boc-D-Met-OSu to peptides hinges on the careful control of several key parameters. Understanding the interplay of these factors is crucial for maximizing yield and purity.

ParameterRecommended RangeRationale & Expert Insights
pH 8.0 - 8.5This pH range represents a critical balance. It is sufficiently basic to ensure a significant population of deprotonated, nucleophilic primary amines (-NH2) while minimizing the rapid hydrolysis of the NHS ester that occurs at higher pH values.[2][3][4] Monitoring the pH during the reaction, especially for large-scale syntheses, is advisable as the hydrolysis of the NHS ester can lead to a decrease in pH.[3][4]
Solvent Amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Boc-D-Met-OSu is readily soluble in organic solvents like DMF and DMSO.[6] It is imperative to use high-purity, amine-free DMF, as trace amounts of dimethylamine can react with the NHS ester, leading to unwanted byproducts.[2][3] For peptides that are not soluble in neat organic solvents, the reaction can be performed in aqueous buffer with the Boc-D-Met-OSu added as a concentrated stock solution in DMF or DMSO.
Stoichiometry 1.5 - 10 molar excess of Boc-D-Met-OSuThe optimal molar excess of the NHS ester depends on the peptide's concentration and the number of available primary amines. For labeling a single N-terminal amine, a lower excess (e.g., 1.5-3 equivalents) is often sufficient. For peptides with multiple lysine residues where complete labeling is desired, a higher excess may be necessary. An 8-fold molar excess is a common starting point for mono-labeling of proteins and peptides.[2][3][4]
Temperature 4°C to Room Temperature (20-25°C)The reaction can be performed at room temperature for several hours or overnight at 4°C.[3][4] Lower temperatures can help to minimize side reactions and the hydrolysis of the NHS ester, potentially leading to a cleaner reaction profile.
Reaction Time 1 hour to overnightReaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[7] This allows for the determination of the optimal reaction time to maximize the formation of the desired product and minimize the formation of byproducts.

Visualizing the Conjugation Workflow

G cluster_reaction Reaction cluster_analysis Analysis & Purification peptide_sol Dissolve Peptide in Reaction Buffer (pH 8.0-8.5) mix Add Boc-D-Met-OSu Solution to Peptide Solution peptide_sol->mix boc_met_sol Dissolve Boc-D-Met-OSu in Anhydrous DMF/DMSO boc_met_sol->mix incubate Incubate at RT or 4°C (1h to Overnight) mix->incubate monitor Monitor Reaction by HPLC/MS incubate->monitor quench Quench Reaction (Optional) monitor->quench purify Purify by HPLC quench->purify

Caption: Workflow for the conjugation of Boc-D-Met-OSu to a peptide.

Experimental Protocols

Protocol 1: General Procedure for N-terminal Labeling of a Peptide

This protocol provides a general method for the selective labeling of the N-terminal α-amino group of a peptide.

Materials:

  • Peptide with a free N-terminus

  • Boc-D-Met-OSu

  • Anhydrous, amine-free Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.3

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[4]

  • Boc-D-Met-OSu Preparation: Immediately before use, dissolve Boc-D-Met-OSu in anhydrous DMF to create a 10-fold concentrated stock solution (e.g., if the final reaction concentration is 10 mM, prepare a 100 mM stock).

  • Reaction Initiation: Add the Boc-D-Met-OSu stock solution to the peptide solution to achieve the desired molar excess (typically 1.5-3 equivalents for N-terminal labeling). The final volume of DMF should not exceed 10% of the total reaction volume to maintain the integrity of the aqueous buffer.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours or at 4°C overnight.

  • Monitoring: At various time points, withdraw a small aliquot of the reaction mixture and analyze it by HPLC-MS to monitor the formation of the product and the consumption of the starting peptide.

  • Quenching (Optional): Once the reaction is complete, it can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining Boc-D-Met-OSu.

  • Purification: Purify the Boc-D-Met-peptide conjugate from the reaction mixture using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Trustworthiness: Self-Validating Systems and Potential Pitfalls

A robust protocol is a self-validating one. The following considerations will help ensure the integrity of your experimental results.

Side Reactions and Mitigation Strategies

While NHS esters are highly reactive towards primary amines, side reactions can occur, particularly with other nucleophilic amino acid side chains.[8]

  • Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[5] This can be minimized by working within the recommended pH range and using the NHS ester promptly after dissolution.

  • O-acylation: Hydroxyl-containing amino acids such as serine, threonine, and tyrosine can be acylated by NHS esters, especially when a large excess of the reagent is used.[9][10][11][12][13] These O-acyl linkages are generally less stable than amide bonds and can often be reversed by treatment with hydroxylamine or by incubation in a boiling water bath, although the latter may not be suitable for all peptides.[9][10][11][12][13]

  • Other Nucleophiles: The side chains of arginine and cysteine have also been reported to react with NHS esters under certain conditions.[8]

Monitoring Reaction Progress

The Kaiser test (ninhydrin test) is a valuable qualitative method for monitoring the progress of the reaction, especially in solid-phase synthesis.[14][15] A positive test (blue color) indicates the presence of free primary amines, while a negative test suggests the reaction is complete. For quantitative analysis, HPLC is the method of choice.

Visualizing the Reaction Mechanism

G BocMetOSu Boc-D-Met-OSu Intermediate Tetrahedral Intermediate BocMetOSu->Intermediate Nucleophilic Attack Peptide Peptide-NH2 Peptide->Intermediate Conjugate Boc-D-Met-Peptide Intermediate->Conjugate Leaving Group Departure NHS N-Hydroxysuccinimide Intermediate->NHS

Caption: Simplified mechanism of NHS ester reaction with a primary amine.

Post-Reaction Processing: Cleavage of the Boc Protecting Group

Following successful conjugation, the N-terminal Boc protecting group can be removed to liberate the free amine. This is typically achieved under acidic conditions.

Protocol 2: Boc Deprotection

Materials:

  • Boc-D-Met-peptide conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane, water)

  • Diethyl ether

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA and DCM, typically in a 1:1 ratio.[16] For peptides containing sensitive residues like tryptophan or cysteine, scavengers should be added to the cocktail to prevent side reactions.

  • Deprotection: Dissolve the lyophilized Boc-D-Met-peptide in the cleavage cocktail and stir at room temperature for 30-60 minutes.

  • Precipitation: After the reaction is complete, precipitate the deprotected peptide by adding cold diethyl ether.

  • Isolation: Isolate the peptide precipitate by centrifugation and wash it several times with cold diethyl ether to remove the cleavage cocktail and scavengers.

  • Drying and Storage: Dry the final peptide under vacuum and store it at -20°C or lower.[17][18]

Conclusion

The reaction of Boc-D-Met-OSu with peptides is a fundamental and versatile tool in peptide chemistry. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can achieve efficient and specific incorporation of D-methionine, paving the way for the development of more stable and potent peptide-based drugs and research tools. The protocols and guidelines presented in this document provide a solid foundation for achieving these goals.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Dempsey, D. R., et al. (2017). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 586, 305-323. [Link]

  • ResearchGate. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Retrieved from [Link]

  • Kasper, P. T., et al. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. Journal of Proteome Research, 6(12), 4770-4776. [Link]

  • Kasper, P. T., et al. (2007). Selective acylation of primary amines in peptides and proteins. PubMed. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (2025). Selective Acylation of Primary Amines in Peptides and Proteins. Retrieved from [Link]

  • University of Groningen. (2007). Selective acylation of primary amines in peptides and proteins. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Selective acylation of primary amines in peptides and proteins. Retrieved from [Link]

  • Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]

  • Brinkman, J. A., et al. (1995). Peptide biotinylation with amine-reactive esters: differential side chain reactivity. PubMed. [Link]

  • G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved from [Link]

  • ResearchGate. (2024). Is it possible to conjugate an NHS ester to the N-terminus of a peptide ON RESIN?. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Chemdad. (n.d.). BOC-MET-OSU. Retrieved from [Link]

  • YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fragment synthesis of disulfide-containing peptides. Retrieved from [Link]

  • PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Retrieved from [Link]

  • PubMed. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring the reaction process of Fmoc-D-Ala-OH in solid-phase synthesis of peptides with near infrared spectroscopy. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Monitoring the Progress of a Boc-D-Met-OSu Reaction

For Researchers, Scientists, and Drug Development Professionals Introduction The conjugation of molecules to primary amines using N-hydroxysuccinimide (NHS) esters is a cornerstone of bioconjugation and synthetic chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to primary amines using N-hydroxysuccinimide (NHS) esters is a cornerstone of bioconjugation and synthetic chemistry. Boc-D-Met-OSu, an activated ester of Boc-protected D-methionine, is a valuable reagent for introducing this amino acid into peptides or onto other molecules bearing a primary amine. Efficiently monitoring the progress of this reaction is critical to maximizing yield, minimizing side reactions, and ensuring the purity of the final product. This guide provides a detailed overview of the principles and practical protocols for monitoring the Boc-D-Met-OSu reaction.

The reaction proceeds via a nucleophilic acyl substitution, where an unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[1] This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2] However, the NHS ester is also susceptible to hydrolysis, a competing reaction with water that becomes more significant at higher pH.[1][2] Therefore, careful monitoring is essential to determine the optimal reaction time that favors aminolysis over hydrolysis.

Reaction Fundamentals

The core reaction involves the coupling of Boc-D-Met-OSu with a primary amine (R-NH₂).

Reaction Scheme:

Boc-D-Met-OSu + R-NH₂ → Boc-D-Met-NH-R + NHS

A critical competing side reaction is the hydrolysis of the Boc-D-Met-OSu ester, which is accelerated by increasing pH.[2][3]

Hydrolysis Side Reaction:

Boc-D-Met-OSu + H₂O → Boc-D-Met-OH + NHS

The optimal pH for NHS ester reactions is typically between 7.2 and 8.5, which represents a compromise between ensuring the amine is sufficiently deprotonated to be nucleophilic and minimizing the rate of hydrolysis.[2][4]

Visualization of the Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction Boc-D-Met-OSu Boc-D-Met-OSu Amide_Product Boc-D-Met-NH-R Boc-D-Met-OSu->Amide_Product Aminolysis (Desired) Hydrolyzed_Ester Boc-D-Met-OH Boc-D-Met-OSu->Hydrolyzed_Ester Hydrolysis (Competing) Primary_Amine R-NH₂ Primary_Amine->Amide_Product NHS N-hydroxysuccinimide H2O H₂O H2O->Hydrolyzed_Ester

Caption: General reaction scheme for Boc-D-Met-OSu coupling.

Comparative Analysis of Monitoring Techniques

Several analytical techniques can be employed to monitor the progress of the Boc-D-Met-OSu reaction. The choice of method depends on the available instrumentation, the scale of the reaction, and the nature of the reactants and products.

TechniquePrincipleProsCons
Thin-Layer Chromatography (TLC) Separation based on polarity.Fast, inexpensive, requires minimal sample.Low resolution, not quantitative, can be difficult for very polar compounds.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarity (Reversed-Phase).Quantitative, high resolution, can be automated.Requires more expensive equipment and method development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass detection.Provides molecular weight confirmation of reactants and products, highly sensitive.Most expensive, requires specialized expertise.
Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization of molecular structure.Provides detailed structural information, can be quantitative.Requires relatively large sample amounts, expensive instrumentation.

Experimental Protocols

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for qualitatively monitoring the reaction by observing the disappearance of the starting materials and the appearance of the product.[5][6]

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (solvent system)

  • Visualization agent (e.g., UV lamp, potassium permanganate stain, ninhydrin stain)

  • Capillary tubes for spotting

Protocol:

  • Prepare the Eluent: A common starting point for Boc-protected amino acids and their derivatives is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).[7] The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8). For more polar products, adding a small amount of methanol or acetic acid may be necessary.

  • Spot the TLC Plate: On a pencil line drawn about 1 cm from the bottom of the plate, spot the following using a capillary tube:

    • S: Starting material (Boc-D-Met-OSu)

    • A: Amine starting material

    • C: Co-spot (a mixture of S and A)

    • R: Reaction mixture (aliquot taken at a specific time point)

  • Develop the Plate: Place the TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the spotting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Boc-protected compounds and those with aromatic rings will be visible.

    • Stain the plate for further visualization.

      • Potassium Permanganate Stain: Useful for general visualization of organic compounds.

      • Ninhydrin Stain: Specifically detects primary and secondary amines (the starting amine will stain, while the product amide will not).[8]

  • Interpret the Results: The reaction is progressing if the spots corresponding to the starting materials (S and A) decrease in intensity in the reaction lane (R), and a new spot corresponding to the product appears. The reaction is complete when the limiting reagent spot is no longer visible.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative and high-resolution method for monitoring the reaction progress.[9][10] A reversed-phase C18 column is typically used.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phases (e.g., Acetonitrile and Water, often with 0.1% Trifluoroacetic Acid - TFA)

  • Reaction aliquots

Protocol:

  • Method Development: Develop a gradient or isocratic method that effectively separates the Boc-D-Met-OSu, the amine starting material, and the product. A typical gradient might be 10-90% acetonitrile in water (with 0.1% TFA) over 20-30 minutes.

  • Sample Preparation: At various time points (e.g., 0, 30, 60, 120 minutes), take a small aliquot from the reaction mixture. Quench the reaction in the aliquot by diluting it in the initial mobile phase composition to prevent further reaction.

  • Injection and Analysis: Inject the prepared samples onto the HPLC system. Monitor the chromatogram at a suitable wavelength (e.g., 214 nm for peptide bonds or 260 nm to observe the NHS byproduct).[11]

  • Data Interpretation:

    • Identify the peaks corresponding to the starting materials and the product based on their retention times (by injecting standards if available).

    • Monitor the decrease in the peak area of the limiting starting material and the increase in the peak area of the product over time.

    • The reaction is complete when the peak area of the limiting reagent no longer decreases.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing unambiguous identification of reactants and products.[12][13]

Protocol:

The protocol is similar to HPLC, but the detector is a mass spectrometer.

  • Sample Preparation and LC Separation: Follow the same procedure as for HPLC.

  • Mass Spectrometry Analysis:

    • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compounds.

    • Confirm the identity of the peaks by comparing their measured m/z with the expected molecular weights of:

      • Boc-D-Met-OSu

      • Amine starting material

      • Boc-D-Met-product

      • Hydrolyzed Boc-D-Met-OH

  • Data Interpretation: Track the relative abundance of the ions corresponding to the starting materials and the product over time. This provides definitive evidence of reaction progress and allows for the detection of side products like the hydrolyzed ester.

Workflow Visualization

Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring Loop cluster_completion Completion Start_Reaction Initiate Boc-D-Met-OSu Reaction Take_Aliquot Take Aliquot at Time (t) Start_Reaction->Take_Aliquot Analysis Analyze via TLC, HPLC, or LC-MS Take_Aliquot->Analysis Decision Reaction Complete? Analysis->Decision Decision->Take_Aliquot No Quench Quench Reaction Decision->Quench Yes Workup Work-up and Purification Quench->Workup

Sources

Method

Application Notes &amp; Protocols: The Strategic Incorporation of D-Amino Acids in Peptide Drug Design

Introduction: Overcoming Nature's Planned Obsolescence Peptide therapeutics offer remarkable specificity and potency, bridging the gap between small molecules and large biologics. However, their clinical utility is often...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming Nature's Planned Obsolescence

Peptide therapeutics offer remarkable specificity and potency, bridging the gap between small molecules and large biologics. However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by proteases.[1][2] Nature overwhelmingly utilizes L-amino acids to construct proteins and peptides, and consequently, proteases have evolved to be highly efficient at recognizing and cleaving peptide bonds between these L-isomers.[3] This leads to a short in vivo half-life, limiting the therapeutic window and often necessitating frequent administration.[4]

A powerful and elegant strategy to overcome this limitation is the incorporation of D-amino acids—the non-natural mirror images (enantiomers) of their L-counterparts.[5] Because proteases are stereospecific, they generally cannot recognize or cleave peptide bonds adjacent to a D-amino acid residue.[5][6] This substitution acts as a "proteolytic shield," dramatically enhancing the peptide's stability and, consequently, its pharmacokinetic profile.[7] This guide provides an in-depth exploration of the rationale, design strategies, and detailed protocols for leveraging D-amino acids in the development of next-generation peptide drugs.

Section 1: The Multifaceted Impact of D-Amino Acid Incorporation

The introduction of a D-amino acid is more than a simple stability enhancement; it can profoundly influence a peptide's overall biological and physical properties.

Enhanced Proteolytic Resistance

The primary and most sought-after advantage of D-amino acid substitution is the significant increase in resistance to enzymatic degradation.[8] Peptides containing D-amino acids, whether at a single position, at the termini, or as a complete retro-inverso analog (where all L-amino acids are replaced by D-amino acids and the sequence is reversed), show markedly increased stability in serum, plasma, and in the presence of specific proteases like trypsin and chymotrypsin.[1][8][7] This enhanced stability translates directly to a longer plasma half-life, a critical attribute for a successful therapeutic. For instance, a peptide containing D-amino acids at its N- and C-termini was shown to be completely resistant to degradation in human serum, whereas its all-L counterpart was rapidly degraded.[6]

Modulation of Receptor Binding and Biological Activity

While enhancing stability, the stereochemical perturbation from a D-amino acid can also alter the peptide's three-dimensional structure. This can impact its interaction with its biological target. The effect on binding affinity can be:

  • Maintained or Enhanced: In many cases, a D-amino acid can pre-organize the peptide into a bioactive conformation that is more favorable for receptor binding, sometimes leading to higher affinity and selectivity.[9][10]

  • Altered Specificity: The change in stereochemistry can shift the binding preference of a peptide from one receptor subtype to another, a phenomenon that can be exploited for targeted drug design.[11]

  • Reduced Affinity: Conversely, if the L-configuration at a specific position is critical for a key hydrogen bond or hydrophobic interaction with the receptor, substitution with a D-amino acid can decrease or abolish activity.[12]

Therefore, the placement of the D-amino acid is a critical design parameter that must be empirically determined through structure-activity relationship (SAR) studies.

Improved Bioavailability

By resisting degradation in the gastrointestinal tract and circulation, D-amino acid-containing peptides can exhibit improved overall bioavailability, particularly for non-parenteral routes of administration.[2][13] A D-peptide drug candidate for Alzheimer's disease, RD2, demonstrated high bioavailability after intraperitoneal, subcutaneous, or even oral administration in mice, showcasing the profound pharmacokinetic advantages conferred by D-isomers.[14]

Section 2: Design and Synthesis of D-Amino Acid-Containing Peptides

The synthesis of peptides incorporating D-amino acids is seamlessly integrated into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflows.[15][16]

Design Strategies

The decision of where and how to incorporate D-amino acids is crucial. Common strategies include:

  • Terminal Capping: Placing D-amino acids at the N- and/or C-terminus to protect against exopeptidases.[6]

  • Single-Point Substitution: Replacing a specific L-amino acid within the sequence, often at a known protease cleavage site.

  • "Retro-Inverso" Peptides: Reversing the entire sequence and substituting all L-amino acids with their D-enantiomers. This can mimic the side-chain topology of the parent L-peptide while having a reversed backbone direction, making it highly resistant to proteolysis.[6][13]

The overall workflow for designing and evaluating a D-amino acid-substituted peptide is an iterative process.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Optimization A Identify Parent L-Peptide B Select D-Amino Acid Substitution Strategy A->B C Synthesize L- and D-Peptide Analogs via SPPS B->C D Proteolytic Stability Assay (e.g., Serum, Trypsin) C->D E Receptor Binding Assay (e.g., SPR, ELISA) C->E F Functional Activity Assay (Cell-based) C->F G Compare Half-life, Affinity (KD), and Potency (EC50) D->G E->G F->G H Lead Candidate Selection or Redesign G->H H->B Iterate

Caption: Iterative workflow for the design and evaluation of D-amino acid-containing peptides.

Protocol: Solid-Phase Synthesis of a D-Amino Acid-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a D-amino acid using standard Fmoc/tBu chemistry.

Materials:

  • Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal acid).[17]

  • Fmoc-protected L- and D-amino acids.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Reagents:

    • Deprotection solution: 20% piperidine in DMF (v/v).[17]

    • Coupling (Activation) solution: HBTU (0.5 M) and DIPEA (2 M) in DMF.

    • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Equipment: Reaction vessel, shaker, nitrogen line for drying.

Procedure:

  • Resin Preparation:

    • Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Swell the resin in DMF for 1 hour with gentle agitation.[17]

    • Drain the DMF.

  • First Amino Acid Coupling (Loading onto Resin):

    • If using pre-loaded resin, skip to step 3.

    • Activate the first Fmoc-protected amino acid (L- or D-) by dissolving it in DMF with HBTU and DIPEA.

    • Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Iterative Coupling Cycle (for each subsequent amino acid):

    • a. Fmoc Deprotection: Add 20% piperidine/DMF to the resin and shake for 5-10 minutes. Drain and repeat once.[18] This exposes the free amine for the next coupling step.

    • b. Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

    • c. Amino Acid Coupling:

      • In a separate vial, dissolve the next Fmoc-amino acid (L- or D-) (3-5 equivalents) in DMF.

      • Add HBTU (3-5 eq.) and DIPEA (6-10 eq.) to activate the amino acid.

      • Add the activated amino acid solution to the resin.

      • Shake for 1-2 hours at room temperature.

    • d. Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat steps 3a-3d for every amino acid in the sequence.

  • Final Deprotection: Perform one final Fmoc deprotection (step 3a) to remove the N-terminal Fmoc group. Wash thoroughly.

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol resin) and shake for 2-3 hours at room temperature.[3] This cleaves the peptide from the resin and removes side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile).

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (MS).

Section 3: Protocols for Stability and Activity Analysis

Once synthesized, the new peptide analogs must be rigorously tested to validate the impact of the D-amino acid substitution.

Protocol: Proteolytic Stability Assay Using Serum

This protocol provides a method to compare the stability of an L-peptide and its D-amino acid-containing counterpart in the presence of serum proteases.

Materials:

  • Peptides: Lyophilized L-peptide and D-amino acid-containing analog.

  • Serum: Fetal Bovine Serum (FBS) or Human Serum.[8]

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quenching Solution: 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% TFA.

  • Equipment: HPLC-MS system, incubator, microcentrifuge.

Procedure:

  • Peptide Preparation: Prepare stock solutions (e.g., 1 mg/mL) of both the L- and D-peptides in PBS.

  • Reaction Setup:

    • In a microfuge tube, dilute the peptide stock to a final concentration of 100 µg/mL in 90% serum (e.g., 10 µL of 1 mg/mL peptide stock + 90 µL serum).

    • Prepare a control sample with peptide in PBS instead of serum.

    • Incubate all samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 20 µL) from each reaction tube.

  • Enzyme Quenching:

    • Immediately add the aliquot to a tube containing an equal volume of quenching solution (e.g., 20 µL of 10% TCA). This precipitates the serum proteins and stops all enzymatic activity.

    • Vortex and incubate on ice for 10 minutes.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the remaining peptide, to an HPLC vial.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Quantify the amount of intact peptide remaining by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time for both the L- and D-peptides.

    • Calculate the half-life (t½) for each peptide in serum.

G A Incubate L- and D-Peptides with Serum at 37°C B Take Aliquots at Multiple Time Points A->B C Quench Reaction with Acid/Organic Solvent B->C D Centrifuge to Remove Precipitated Proteins C->D E Analyze Supernatant by RP-HPLC D->E F Quantify Peak Area of Intact Peptide E->F G Plot % Remaining Peptide vs. Time & Calculate t½ F->G

Caption: Workflow for determining peptide stability in serum.

Expected Results:

Peptide VariantHalf-life in PBSHalf-life in 90% Human SerumFold-Increase in Stability
Parent L-Peptide> 48 hours~ 25 minutes1x
D-Ala² Substituted> 48 hours~ 6 hours14.4x
Terminal D-aa Caps> 48 hours> 24 hours> 57x
This table presents hypothetical yet representative data illustrating the dramatic stability enhancement afforded by D-amino acid substitution.
Protocol: Receptor Binding Affinity Analysis by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique to measure the real-time binding kinetics (association and dissociation rates) and affinity of a peptide to its target protein.[19][20]

Materials:

  • SPR Instrument (e.g., Biacore).

  • Sensor Chip: CM5 chip for amine coupling.

  • Reagents for Amine Coupling: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.[21]

  • Target Protein (Ligand): Purified receptor or target protein.

  • Peptides (Analytes): Purified L- and D-amino acid-containing peptides.

  • Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).

Procedure:

  • Ligand Immobilization:

    • Activate the carboxyl groups on the CM5 sensor chip surface using a mixture of NHS and EDC.

    • Inject the target protein (dissolved in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface to covalently immobilize it via amine coupling.[21]

    • Deactivate any remaining active esters by injecting ethanolamine-HCl. Flow cell 1 is often left blank or immobilized with a control protein to serve as a reference.

  • Analyte Binding Measurement:

    • Prepare a dilution series of each peptide analyte (e.g., 0.1 nM to 1 µM) in running buffer.

    • Inject the peptide solutions sequentially over the ligand-immobilized and reference flow cells at a constant flow rate. This is the association phase .

    • Follow each peptide injection with a flow of running buffer to monitor the dissociation phase .[22]

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., low pH glycine or high salt solution) to strip the bound peptide from the immobilized ligand, preparing the surface for the next injection. The regeneration conditions must be optimized to be effective without denaturing the ligand.

  • Data Analysis:

    • The SPR instrument software records the binding response in Resonance Units (RU) over time, generating a sensorgram.

    • After subtracting the reference channel signal, the resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).[22]

    • A lower Kᴅ value indicates a higher binding affinity.

Section 4: Case Studies and Approved Therapeutics

The strategy of using D-amino acids is not merely theoretical; it is a clinically validated approach present in several FDA-approved drugs.

  • Octreotide: A synthetic analog of somatostatin, octreotide incorporates a D-phenylalanine and a D-tryptophan. These substitutions, along with cyclization, make it far more resistant to proteolysis than the natural hormone, extending its half-life and making it a successful drug for treating acromegaly and certain tumors.[23]

  • Etelcalcetide: This peptide, used to treat secondary hyperparathyroidism, contains seven D-amino acids in its short sequence (D-Cys, D-Arg, D-Ala). This high D-amino acid content confers significant resistance to proteolytic degradation.[24]

  • Voclosporin: A cyclosporine analog, voclosporin is a cyclic peptide containing a D-amino acid that is used as an immunosuppressant.[25]

  • Macimorelin: An orally bioavailable ghrelin agonist used for diagnosing adult growth hormone deficiency, macimorelin is a small molecule-peptide hybrid that incorporates D-tryptophan.[24]

These examples underscore the power of D-amino acid substitution as a cornerstone of modern peptide drug design, transforming transient biological messengers into robust therapeutic agents.

Conclusion and Future Outlook

The incorporation of D-amino acids is a field-proven, highly effective strategy for enhancing the drug-like properties of therapeutic peptides. By providing a shield against proteolytic degradation, this approach directly addresses the primary pharmacokinetic challenge of peptide-based drugs, leading to longer half-lives and improved bioavailability. While careful consideration must be given to the potential effects on receptor binding and activity, the iterative process of design, synthesis, and evaluation outlined in this guide allows researchers to rationally optimize peptide candidates. As synthetic methodologies continue to advance, the strategic use of D-amino acids will remain an indispensable tool in the development of potent, stable, and clinically successful peptide therapeutics.

References

  • Nishikawa, M., et al. (2002). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed. Available at: [Link]

  • Creative Peptides. (2025). D-Amino Acid Peptides: Challenges in Solid-Phase Synthesis.
  • Li, L., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics. Available at: [Link]

  • LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein. Available at: [Link]

  • CD Formulation. D-Amino Acid-Containing Peptide Synthesis. CD Formulation. Available at: [Link]

  • Wang, H., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica. Available at: [Link]

  • Mahalakshmi, R., & Balaram, P. (2006). The use of d-Amino Acids in Peptide Design. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available at: [Link]

  • Biosensing Instrument. Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip. Biosensing Instrument. Available at: [Link]

  • Bio-protocol. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol. Available at: [Link]

  • LifeTein. D-amino acid peptides. LifeTein. Available at: [Link]

  • Wikipedia. Peptide synthesis. Wikipedia. Available at: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]

  • Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. Available at: [Link]

  • A. F. A. Peacock. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Available at: [Link]

  • Hauser, A.S., et al. (2021). The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. PMC. Available at: [Link]

  • MDPI. (2024). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues. MDPI. Available at: [Link]

  • Funke, S.A., et al. (2014). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. PubMed. Available at: [Link]

  • Kirschbaum, S.E., & Sreedharan, S.K. (1995). Degradation of peptide drugs by immobilized digestive proteases. PubMed. Available at: [Link]

  • ResearchGate. (2015). Why does protein-peptide interaction show significant binding in dot blot analysis but fails to show it in Surface Plasmon Resonance (SPR)? ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • Wilson, G.H. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • Shlosman, A., et al. (2017). A biomimetic approach for enhancing the in vivo half-life of peptides. PMC. Available at: [Link]

  • Kaur, K., et al. (2015). FOOD AND DRUG ADMINISTRATION (FDA) APPROVED PEPTIDE DRUGS. Asian Journal of Research in Biological and Pharmaceutical Sciences. Available at: [Link]

  • Checco, J.W., et al. (2023). Endogenous L- to D-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members. PNAS. Available at: [Link]

  • Fosgerau, K., & Hoffmann, T. (2018). 2017 FDA Peptide Harvest. PMC. Available at: [Link]

  • Sweedler, J.V., & Li, L. (2021). Advancing d-amino acid-containing peptide discovery in the metazoan. PMC. Available at: [Link]

  • Schneider, T., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Goyer, M., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI. Available at: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. PMC. Available at: [Link]

  • ResearchGate. (2020). Peptide-based drugs approved by the Food Drug Administration (FDA) (2015-2019). ResearchGate. Available at: [Link]

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Application

Incorporating unnatural amino acids using Boc chemistry

An Application Guide to the Incorporation of Unnatural Amino Acids via Boc-Protected Solid-Phase Peptide Synthesis Abstract The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative str...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Incorporation of Unnatural Amino Acids via Boc-Protected Solid-Phase Peptide Synthesis

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, constrained conformations, and unique functionalities.[1][2][3] While Fmoc chemistry is prevalent, the classic tert-butyloxycarbonyl (Boc) protection strategy remains a powerful and sometimes advantageous method for solid-phase peptide synthesis (SPPS), particularly for complex or hydrophobic sequences.[][5] This guide provides a detailed exploration of the principles, strategic considerations, and robust protocols for integrating UAAs into peptides using Boc chemistry, designed for researchers, scientists, and drug development professionals.

Foundational Principles: The Logic of Boc-Based SPPS

Solid-phase peptide synthesis (SPPS) revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process to mere washing and filtration steps after each reaction cycle.[] The success of any SPPS strategy hinges on an orthogonal protection scheme , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[6][7]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is the archetypal implementation of this principle in SPPS.[8][9][10] It is defined by two key elements:

  • Temporary Nα-Protection: The α-amino group of the incoming amino acid is protected by the acid-labile Boc group. This group is selectively removed at the beginning of each coupling cycle using a moderately strong acid, typically Trifluoroacetic Acid (TFA).[9][10]

  • Permanent Side-Chain Protection: Reactive amino acid side chains are protected by groups, often benzyl-based, that are stable to the repetitive TFA treatments used for Boc removal. These groups are only cleaved at the end of the synthesis during the final cleavage from the resin by a very strong acid, such as anhydrous Hydrogen Fluoride (HF).[6][10]

The Boc-SPPS Cycle: A Step-by-Step Mechanistic Overview

The synthesis of a peptide on a solid support follows a precise, iterative cycle. Understanding the chemistry behind each step is critical for troubleshooting and adapting protocols for challenging UAAs.

  • Deprotection: The cycle begins with the removal of the Nα-Boc group from the resin-bound peptide. This is an acid-catalyzed hydrolysis reaction.[11] TFA protonates the carbamate, leading to the loss of a stable tert-butyl cation and the formation of a transient carbamic acid, which spontaneously decarboxylates to liberate the free amine.[12][13][14] The N-terminus is left as a trifluoroacetate salt.

  • Neutralization: Before the next amino acid can be coupled, the protonated N-terminus must be converted to the free amine. This is accomplished by washing the resin with a hindered organic base, most commonly N,N-diisopropylethylamine (DIEA), in a non-reactive solvent like dichloromethane (DCM).[10][15]

  • Coupling (Peptide Bond Formation): The carboxyl group of the incoming Boc-protected UAA is activated to make it highly electrophilic. This activated species then rapidly reacts with the free N-terminal amine of the resin-bound peptide to form the desired peptide bond.[16]

  • Washing: Following each deprotection, neutralization, and coupling step, the resin is thoroughly washed with solvents like DCM and isopropanol (IPA) to remove all soluble reagents and byproducts, ensuring high purity in the subsequent step.[17]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

} caption: "The iterative cycle of Boc-SPPS for peptide elongation."

Application Notes: Strategic Planning for UAA Incorporation

Successfully incorporating a UAA requires forethought beyond the standard SPPS protocol. The unique structure of the UAA can influence every step of the synthesis.

Resin Selection

The choice of solid support dictates the C-terminal functionality of the final peptide.

  • Merrifield Resin (chloromethylpolystyrene): The classic resin for Boc-SPPS. The first amino acid is typically loaded as a cesium salt to form a benzyl ester linkage, which yields a C-terminal carboxylic acid upon HF cleavage.[17]

  • PAM Resin (phenylacetamidomethyl): Offers a more acid-stable linkage compared to Merrifield resin, reducing the loss of the peptide chain during repeated TFA deprotection steps. It also yields a C-terminal acid.[17]

  • BHA/MBHA Resin (Benzhydrylamine/p-Methylbenzhydrylamine): These resins are used to produce peptides with a C-terminal amide, a common feature in many bioactive peptides that enhances stability.

Challenges Posed by Unnatural Amino Acids

UAAs can introduce steric or electronic challenges that require protocol modifications.[1]

  • Steric Hindrance: Bulky UAAs, such as those with large aromatic side chains or α,α-disubstituted structures, can significantly slow down the coupling reaction. To overcome this, one should:

    • Employ more potent coupling reagents (see Table 1).

    • Increase the reaction time for the coupling step.

    • Perform a "double coupling," where the coupling step is repeated with a fresh solution of activated UAA.

  • Side-Chain Reactivity: The UAA side chain must be stable to the repeated TFA deprotection steps. If it contains a reactive functional group (e.g., amine, carboxyl, hydroxyl), it must be protected with a group that is orthogonal to Boc (i.e., stable in TFA, but removable with HF).[18]

Coupling Reagent Selection

The activation of the incoming Boc-UAA is a critical step. While numerous reagents exist, they fall into several main classes, each with distinct advantages.[19]

Coupling Reagent Class Examples Activation Mechanism Key Advantages & Considerations
Carbodiimides DCC, DICForms a highly reactive O-acylisourea intermediate.DIC (Diisopropylcarbodiimide) is preferred for SPPS as its urea byproduct is soluble.[20][21] Often used with additives like HOBt to reduce racemization.[21]
Phosphonium Salts PyBOP, PyAOPForms an active oxyphosphonium-based ester.Highly efficient and fast-acting. Byproducts are water-soluble and easily washed away.[19][21]
Aminium/Uronium Salts HBTU, HATU, HCTUForms an active ester (OBt or OAt ester).Considered the gold standard for difficult couplings, including sterically hindered UAAs.[19][20] HATU is particularly potent. Byproducts are non-reactive and easily removed.

Table 1: Comparison of common coupling reagents for Boc-SPPS.

dot graph { layout=neato; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption: "Orthogonal protection scheme in Boc-SPPS."

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable for low volumes, but butyl rubber or Viton are recommended for handling larger volumes of TFA).[22] Trifluoroacetic acid is highly corrosive and can cause severe burns.[23][24][25][26]

Protocol 1: Standard Manual Boc-SPPS Cycle (0.1 mmol Scale)

This protocol outlines a single cycle for adding one Boc-protected UAA.

  • Resin Preparation:

    • Place 0.1 mmol of Nα-Boc-protected amino acid-loaded resin in a fritted reaction vessel.

    • Swell the resin in 5 mL of DCM for 30 minutes. Drain the solvent.

  • Boc Deprotection:

    • Add 5 mL of a 25% (v/v) TFA solution in DCM to the resin.[17]

    • Agitate gently for 2 minutes. Drain.

    • Add a fresh 5 mL of 25% TFA in DCM. Agitate for 25 minutes.[17]

    • Drain the solution and wash the resin thoroughly with DCM (3 x 5 mL).

  • Neutralization:

    • Wash the resin with 5% (v/v) DIEA in DCM (2 x 5 mL), agitating for 2 minutes each time.[15]

    • Wash the resin with DCM (3 x 5 mL) to remove excess base.

  • UAA Coupling (HBTU Activation):

    • In a separate vial, dissolve Boc-UAA-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of N,N-Dimethylformamide (DMF).

    • Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated UAA solution to the neutralized resin.

    • Agitate the reaction for 1-2 hours. For sterically hindered UAAs, extend this time to 4 hours or perform a second coupling.

    • Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.

  • Final Washes:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally IPA (2 x 5 mL).

    • Dry the resin under a stream of nitrogen or in a desiccator before proceeding to the next cycle.

Protocol 2: Final Cleavage and Deprotection

Final cleavage in Boc-SPPS often requires strong, hazardous acids and must be performed with extreme caution in specialized equipment. The following protocol uses a common TFA-based "cocktail" suitable for many peptides, but peptides synthesized on Merrifield or PAM resins will ultimately require HF for complete cleavage. This cocktail is primarily for cleaving from more labile resins (like MBHA) and removing side-chain protecting groups.

The Role of Scavengers: During cleavage, reactive carbocations (especially the tert-butyl cation) are generated, which can alkylate sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys). Scavengers are added to trap these cations.[27][28]

Scavenger Target Residue(s) Purpose
Water General, Tyr, Ser, ThrProton source and traps tert-butyl cations.[28]
Triisopropylsilane (TIS) TrpReduces and prevents modification of the indole side chain.
Thioanisole Met, ArgPrevents S-alkylation of methionine and protects arginine.
1,2-Ethanedithiol (EDT) CysReverses potential trityl cation alkylation of cysteine.
Phenol Tyr, TrpActs as a carbocation scavenger.[29]

Table 2: Common scavengers and their functions in cleavage cocktails.

Cleavage Procedure (Reagent K Example):

  • Preparation:

    • Dry the peptide-resin thoroughly under vacuum for several hours.

    • Prepare the cleavage cocktail in a fume hood. For 1 gram of resin, prepare 10 mL of "Reagent K": 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (v/v/v/v/v).[27][28]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin in a suitable reaction vessel.

    • Agitate gently at room temperature for 2-4 hours.

    • Filter the resin through a fritted funnel, collecting the filtrate in a cold (0°C) centrifuge tube containing 50 mL of methyl tert-butyl ether (MTBE).

  • Peptide Precipitation and Isolation:

    • Rinse the resin with a small amount of fresh TFA and add it to the MTBE.

    • A white precipitate (the crude peptide) should form. Keep the tube at -20°C for 1 hour to maximize precipitation.

    • Centrifuge the tube (e.g., 3000 x g for 10 minutes), decant the supernatant.

    • Wash the peptide pellet by resuspending it in 20 mL of cold MTBE, vortexing, and re-centrifuging. Repeat this wash step two more times.

    • After the final wash, dry the peptide pellet under a stream of nitrogen and then under high vacuum.

Protocol 3: Purification and Characterization

The crude peptide is rarely pure and requires further processing.

  • Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the collected HPLC fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify that the observed molecular weight matches the theoretical mass of the peptide containing the UAA.

Conclusion

The incorporation of unnatural amino acids using Boc chemistry is a robust and well-established methodology. While it involves the use of strong acids, its advantages in synthesizing certain classes of peptides make it an indispensable tool. By understanding the underlying chemical principles, carefully selecting reagents, and anticipating challenges posed by the unique structures of UAAs, researchers can successfully leverage this technique to create novel peptides for a wide range of applications in medicine and materials science.[30]

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Albericio, F. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis . PubMed. [Link]

  • Trifluoroacetic Acid SOP . University of Washington. [Link]

  • Orthogonal Protection Definition . Fiveable. [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis . ResearchGate. [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA) . Carl ROTH. [Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods . PNAS. [Link]

  • Amine Protection / Deprotection . Fisher Scientific. [Link]

  • T boc fmoc protocols in peptide synthesis . Slideshare. [Link]

  • Amine Protection and Deprotection . Master Organic Chemistry. [Link]

  • Common Name: TRIFLUOROACETIC ACID . NJ.gov. [Link]

  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR . PubMed. [Link]

  • LCSS: TRIFLUOROACETIC ACID . National Academies. [Link]

  • Protecting Groups in Peptide Synthesis . Springer Nature Experiments. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry . YouTube. [Link]

  • SUPPORTING INFORMATION . The Royal Society of Chemistry. [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids . BYU ScholarsArchive. [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group . PubMed. [Link]

  • Boc / Bzl Solid Phase Synthesis . Sunresin. [Link]

  • Cleavage Cocktails; Reagent B . Aapptec Peptides. [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes . The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . University of California, Irvine. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS) . Aapptec. [Link]

  • Coupling Reagents . Aapptec Peptides. [Link]

  • Cleavage Cocktail Selection . CDN. [Link]

  • Singh, Y., Sharma, T., & Kumar, V. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery . PMC. [Link]

  • Creating Unnatural Amino Acids . BOC Sciences - YouTube. [Link]

  • A cleavage cocktail for methionine-containing peptides . PubMed - NIH. [Link]

Sources

Method

Application Note: Strategic Incorporation of D-Methionine into Peptide Libraries using Boc-D-Met-OSu

Abstract The synthesis of peptide libraries is a cornerstone of modern drug discovery and proteomics. Incorporating non-proteinogenic amino acids, such as D-isomers, is a proven strategy to enhance peptide stability, rec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of peptide libraries is a cornerstone of modern drug discovery and proteomics. Incorporating non-proteinogenic amino acids, such as D-isomers, is a proven strategy to enhance peptide stability, receptor affinity, and bioavailability. This application note provides a comprehensive guide for researchers on the effective use of N-α-(tert-Butoxycarbonyl)-D-methionine N-hydroxysuccinimide ester (Boc-D-Met-OSu) for the targeted insertion of D-methionine into peptide sequences during solid-phase peptide synthesis (SPPS). We will delve into the chemical principles, strategic advantages, and detailed, validated protocols for its application, with a focus on ensuring high coupling efficiency and minimizing common side reactions.

Introduction: The Rationale for D-Methionine and Activated Esters

The inclusion of D-amino acids into peptide therapeutics is a key strategy to overcome degradation by endogenous proteases, which are stereospecific for L-amino acids. D-methionine, in particular, offers a unique combination of a non-polar side chain with a flexible thioether group, which can be crucial for modulating peptide conformation and interaction with biological targets.

To incorporate D-methionine efficiently, a robust chemical strategy is required. The Boc/Bzl (tert-Butoxycarbonyl/benzyl) protection scheme is a well-established method in solid-phase peptide synthesis (SPPS).[1] Within this framework, the use of pre-activated amino acid derivatives is critical for driving the peptide bond formation to completion. Boc-D-Met-OSu is an N-hydroxysuccinimide (NHS) active ester of Boc-protected D-methionine.[2][3][4] Active esters provide a favorable balance of high reactivity and stability, allowing for efficient and clean coupling reactions with minimal racemization.[2][5][6]

Chemical Principles and Strategic Advantages

The efficacy of Boc-D-Met-OSu in peptide library synthesis is grounded in several key chemical principles:

  • Boc Amine Protection: The tert-butoxycarbonyl (Boc) group protects the α-amine of D-methionine.[7] This group is stable under the basic conditions used for coupling but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA), ensuring orthogonal removal without damaging the growing peptide chain.[1][8]

  • OSu Carboxyl Activation: The N-hydroxysuccinimide (OSu) group is an excellent leaving group. It transforms the carboxyl group of Boc-D-Met into a highly reactive electrophile, susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[6] This leads to rapid and efficient peptide bond formation.[2][4]

  • Stability and Handling: Boc-D-Met-OSu is a stable, crystalline solid that can be isolated, purified, and stored, which is a significant advantage over in-situ activation methods that can generate unstable intermediates.[2][4] This reliability is paramount for the consistent synthesis of diverse library members.

  • Reduced Racemization Risk: The use of pre-formed, purified active esters like OSu significantly reduces the risk of racemization at the α-carbon during the coupling step, a common issue with many in-situ carbodiimide activators.[2][5]

The following diagram illustrates the fundamental coupling reaction:

G cluster_reactants Reactants cluster_products Products Boc_D_Met_OSu Boc-D-Met-OSu (Activated Amino Acid) Coupled_Peptide Boc-D-Met-NH-Peptide-Resin (Elongated Peptide) Boc_D_Met_OSu->Coupled_Peptide Peptide Bond Formation NHS N-Hydroxysuccinimide (Byproduct) Boc_D_Met_OSu->NHS Release of Leaving Group Peptide_Resin H₂N-Peptide-Resin (Free N-terminus) Peptide_Resin->Coupled_Peptide

Caption: Boc-D-Met-OSu coupling mechanism.

Physicochemical Properties of Boc-D-Met-OSu

PropertyValue (for Boc-L-Met-OSu)Reference
CAS Number 3845-64-5[9]
Molecular Formula C₁₄H₂₂N₂O₆S[9]
Molecular Weight 346.40 g/mol [9]
Appearance White to almost white solid[9]
Melting Point 120-126 °C[9]
Storage Temperature -20°C[9]
Sensitivity Moisture Sensitive[9]

Detailed Protocols for Application in SPPS

This section provides a validated, step-by-step protocol for incorporating Boc-D-Met-OSu into a peptide sequence using manual Boc-SPPS methodology.

Pre-Synthesis Considerations & Reagent Preparation
  • Resin Selection: Choose a suitable resin based on the desired C-terminus (e.g., Merrifield resin for a carboxylic acid, Benzhydrylamine (BHA) resin for an amide).[8]

  • Solvent Quality: Use high-purity, amine-free dimethylformamide (DMF) for all washing and coupling steps to prevent premature deprotection or side reactions.[10]

  • Reagent Handling: Boc-D-Met-OSu is moisture-sensitive.[9] Warm the reagent vial to room temperature before opening to prevent condensation. Weigh quickly and reseal tightly.

The SPPS Cycle for Boc-D-Met-OSu Incorporation

The following workflow outlines a standard cycle for adding a Boc-protected amino acid to a growing peptide chain on a solid support.

SPPS_Workflow Start Start: Peptide-Resin (Free Amine) Deprotection Step 1: Boc Deprotection (TFA in DCM) Start->Deprotection Wash Wash Steps (DMF, DCM, IPA) Deprotection->Wash Wash Neutralization Step 2: Neutralization (DIEA in DCM/DMF) Coupling Step 3: Coupling (Boc-D-Met-OSu in DMF) Neutralization->Coupling Monitoring Step 4: Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Incomplete (Recouple) Monitoring->Wash Coupling Complete Wash->Neutralization End End: Boc-D-Met-Peptide-Resin Wash->End Cycle Complete

Caption: Boc-SPPS cycle for one amino acid addition.

Detailed Experimental Protocol

This protocol assumes a 0.1 mmol synthesis scale.

A. N-α-Boc Deprotection

  • Swell the peptide-resin (with a free N-terminal Boc group) in dichloromethane (DCM) for 30 minutes.[10]

  • Drain the solvent. Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL per gram of resin).[8][11]

  • Agitate the mixture for 2 minutes, drain, and repeat with fresh TFA/DCM solution for an additional 20-30 minutes.[8]

  • Drain the TFA solution. Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and finally DMF (3x) to remove residual acid.[8]

    • Causality: TFA cleaves the acid-labile Boc group, exposing the N-terminal amine as a trifluoroacetate salt.[1] Thorough washing is critical to remove acid, which would neutralize the incoming activated amino acid.

B. Neutralization

  • Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF to the resin.[1]

  • Agitate for 2 minutes, drain, and repeat.

  • Wash the resin thoroughly with DMF (5x) to remove excess base.

    • Causality: The deprotected amine is a TFA salt and must be converted to the free amine nucleophile before coupling can occur.[1] DIEA is a non-nucleophilic base ideal for this purpose.

C. Coupling of Boc-D-Met-OSu

  • Dissolve Boc-D-Met-OSu (3 equivalents, e.g., 0.3 mmol, ~104 mg) in a minimal amount of DMF.

  • Add the solution to the neutralized peptide-resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours. For sterically hindered couplings, reaction time may be extended overnight.

    • Causality: Using a 3-fold excess of the activated amino acid drives the reaction to completion, ensuring a high yield for each coupling step, which is crucial for the synthesis of long peptides or complex libraries.

D. Monitoring the Coupling Reaction (Self-Validation)

  • After the coupling time, remove a few resin beads and wash them thoroughly with ethanol.[12]

  • Perform the Kaiser test.[13][14]

    • Positive Result (Blue Beads): Indicates the presence of unreacted primary amines. The coupling is incomplete. Repeat the coupling step (Step C) with fresh reagents.[12]

    • Negative Result (Yellow/Colorless Beads): Indicates the absence of primary amines. The coupling is complete.[12]

    • Trustworthiness: The Kaiser test is a critical in-process control.[13][14] It validates the completion of each coupling step, preventing the formation of deletion sequences (peptides missing an amino acid), which are difficult to separate from the target product. This ensures the integrity of each member of the peptide library.

E. Capping (Optional but Recommended)

If the Kaiser test remains positive after a second coupling attempt, it indicates the presence of permanently inaccessible amine groups. These should be "capped" to prevent them from reacting in subsequent cycles.

  • Wash the resin with DMF.

  • Add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF.

  • React for 30 minutes.

  • Wash thoroughly with DMF to prepare for the next deprotection cycle.

    • Causality: Capping with acetic anhydride acetylates the unreacted amines, rendering them unreactive for future steps and simplifying the final purification process.[14]

Special Consideration: Methionine Oxidation

The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide, primarily during the final acidic cleavage step.[15][16][17] This can be a significant issue, leading to a heterogeneous final product.

Mitigation Strategies:

  • During Synthesis: While less common during the synthesis cycles themselves, using high-quality, peroxide-free solvents is good practice. Some studies have explored adding antioxidants like tetrahydrothiophene (THT) to solvents during SPPS to prevent oxidation.[18]

  • During Final Cleavage: The most critical step is the final cleavage from the resin. The standard TFA cleavage cocktail should be supplemented with scavengers to protect the methionine side chain.[16][17]

    • Recommended Cleavage Cocktail: A common mixture is TFA/thioanisole/H₂O/ethanedithiol (EDT) (e.g., 90:5:3:2 v/v). The thioanisole and EDT act as scavengers, trapping reactive cations generated during deprotection and preventing them from modifying the methionine residue.[16]

    • When tryptophan is also present, scavengers are especially crucial to prevent tert-butylation of the indole ring.[1]

Conclusion

Boc-D-Met-OSu is a highly effective and reliable reagent for the incorporation of D-methionine into peptide libraries using Boc-SPPS. Its nature as a stable, pre-activated ester minimizes side reactions and ensures high coupling efficiency. By following the detailed protocols outlined in this note, including crucial in-process monitoring via the Kaiser test and implementing appropriate scavenger strategies during final cleavage, researchers can confidently synthesize high-purity, D-methionine-containing peptides for a wide range of applications in drug discovery and chemical biology.

References

  • Principles and Practice of Solid-Phase Peptide Synthesis - Oxford Academic . (n.d.). Oxford Academic. Retrieved January 22, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . (2020, March 17). Retrieved January 22, 2026, from [Link]

  • Peptide Synthesis with the Boc Protecting Group . (2020, April 21). YouTube. Retrieved January 22, 2026, from [Link]

  • How to handle peptides that contain methionine . (2023, February 7). Biotage. Retrieved January 22, 2026, from [Link]

  • Boc deprotection conditions tested. | Download Scientific Diagram . (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Active ester-based peptide bond formation and its application in peptide synthesis . (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 22, 2026, from [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection . (2023, April 20). ACS Omega - ACS Publications. Retrieved January 22, 2026, from [Link]

  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis . (2018, June 3). PubMed. Retrieved January 22, 2026, from [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters . (2024, December 4). Retrieved January 22, 2026, from [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection . (2023, April 20). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters . (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • active ester peptide synthesis reactive “active esters” of protected amino acids . (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Chemical Synthesis of Crustacean Insulin‐Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis . (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Conditions for coupling to an N-hydroxysuccinimide ester : r/Chempros . (n.d.). Reddit. Retrieved January 22, 2026, from [Link]

  • An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters | Request PDF . (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Minimal Protection Strategies for SPPS . (n.d.). DriveHQ. Retrieved January 22, 2026, from [Link]

  • Introduction to Peptide Synthesis . (2019, February 15). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • OSU Properties . (n.d.). George Kanellopoulos, OSU Campus Apartments. Retrieved January 22, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols for Large-Scale Peptide Synthesis Utilizing Boc-D-Met-OSu

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Implementation of Boc-D-Met-OSu in Industrial Peptide Synthesis The synthesis of therapeutic peptides on a large scale demands a met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Implementation of Boc-D-Met-OSu in Industrial Peptide Synthesis

The synthesis of therapeutic peptides on a large scale demands a meticulous selection of starting materials and process parameters to ensure robustness, scalability, and regulatory compliance. Among the repertoire of protected amino acids, N-α-(tert-butoxycarbonyl)-D-methionine N-hydroxysuccinimide ester (Boc-D-Met-OSu) presents a strategic option for the incorporation of D-methionine into a peptide sequence. This pre-activated amino acid derivative offers several advantages in a manufacturing environment, primarily centered around process simplification and predictability.

The use of an active ester like the N-hydroxysuccinimide (OSu) ester circumvents the need for in situ activation, a step that often requires careful control of stoichiometry and can introduce process variability.[1][2] Pre-activated esters are generally stable, crystalline solids that can be easily handled and dosed, contributing to batch-to-batch consistency.[3][4] This is particularly advantageous in large-scale Good Manufacturing Practice (GMP) settings where process control is paramount.[5]

This document provides a comprehensive guide to the application of Boc-D-Met-OSu in large-scale peptide synthesis, with a focus on the underlying chemical principles, detailed protocols, and strategies for process control and validation.

Core Principles and Rationale for Utilizing Boc-D-Met-OSu

The decision to employ Boc-D-Met-OSu in a large-scale Solid-Phase Peptide Synthesis (SPPS) campaign is guided by several key considerations:

  • Process Efficiency: The direct coupling of a pre-activated amino acid derivative eliminates the time and resources required for in situ activation, streamlining the overall synthesis cycle.

  • Reduced Risk of Side Reactions: In situ activation reagents can sometimes lead to side reactions, such as the formation of N-acylurea byproducts with carbodiimides.[1] The use of a purified active ester minimizes the introduction of such impurities.

  • Predictable Reaction Kinetics: The coupling reaction of an OSu ester with a free amine is a well-characterized and generally efficient process, allowing for more predictable reaction times and completion rates.

  • Compatibility with Boc Chemistry: Boc-D-Met-OSu is fully compatible with the acid-labile deprotection strategy of Boc-SPPS, a robust and well-established methodology for large-scale peptide manufacturing.[6]

The Challenge of Methionine and the Importance of D-Isomers

Methionine, with its thioether side chain, is susceptible to oxidation to methionine sulfoxide during synthesis and cleavage.[7][8] While this can be a concern, the use of appropriate scavengers during cleavage and careful handling can effectively mitigate this side reaction.[6] The incorporation of D-amino acids, such as D-methionine, is a common strategy in peptide drug design to enhance metabolic stability and modulate biological activity.

Experimental Workflows and Protocols

Overall Workflow for Large-Scale Boc-SPPS

The synthesis of a peptide on a solid support using Boc chemistry follows a cyclical process of deprotection, neutralization, and coupling. The integration of Boc-D-Met-OSu into this workflow is seamless.

SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 10% DIEA in DCM) deprotection->neutralization coupling Coupling with Boc-D-Met-OSu neutralization->coupling wash Washing Steps coupling->wash cycle Repeat for Next Amino Acid wash->cycle Incomplete Sequence final_deprotection Final Cleavage & Deprotection (e.g., HF or TFMSA) wash->final_deprotection Complete Sequence cycle->deprotection purification Purification (RP-HPLC) final_deprotection->purification analysis Analysis & QC purification->analysis

Caption: General workflow for Boc-SPPS incorporating Boc-D-Met-OSu.

Protocol 1: Large-Scale Coupling of Boc-D-Met-OSu

This protocol is designed for a large-scale solid-phase peptide synthesizer. All operations should be conducted under an inert atmosphere (e.g., nitrogen) and in compliance with GMP guidelines.

1. Resin Preparation:

  • Transfer the peptide-resin from the previous cycle (with a free N-terminal amine) to the reaction vessel.
  • Ensure the resin is well-solvated in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[6]

2. Coupling Solution Preparation:

  • In a separate, clean, and dry vessel, dissolve Boc-D-Met-OSu (1.5 to 3.0 equivalents relative to the resin loading) in a minimal amount of DMF. The exact equivalence should be optimized based on process development studies for the specific peptide.
  • Ensure complete dissolution of the Boc-D-Met-OSu before adding it to the reaction vessel.

3. Coupling Reaction:

  • Add the Boc-D-Met-OSu solution to the reaction vessel containing the peptide-resin.
  • Agitate the mixture at a controlled temperature (typically ambient, 20-25°C) for a predetermined time (e.g., 2-4 hours). The optimal time should be determined through kinetic monitoring during process development.

4. In-Process Control (IPC): Monitoring Coupling Completion:

  • After the initial coupling time, take a small sample of the resin beads for a qualitative ninhydrin (Kaiser) test.[9]
  • A negative ninhydrin test (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.
  • If the test is positive (blue/purple beads), continue the coupling for an additional 1-2 hours and re-test. Persistent positive results may indicate a need for a recoupling step.

5. Washing:

  • Once the coupling is complete, drain the reaction solution.
  • Wash the peptide-resin extensively with DMF (e.g., 3-5 times the resin volume) to remove any unreacted Boc-D-Met-OSu and the N-hydroxysuccinimide byproduct.
  • Perform subsequent washes with a different solvent, such as DCM or isopropanol, to ensure thorough removal of DMF.[6]

6. Capping (Optional but Recommended):

  • To block any unreacted N-terminal amines that failed to couple, a capping step can be performed. This is typically done by treating the resin with acetic anhydride and a base like diisopropylethylamine (DIEA) in DMF.
  • This step prevents the formation of deletion-sequence impurities.
Protocol 2: Boc Group Deprotection

1. Pre-wash:

  • Wash the peptide-resin with DCM (3-5 times the resin volume).

2. Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM.[6] A scavenger such as 0.5% dithioethane (DTE) may be included to protect sensitive residues, including methionine.[6]
  • Agitate for a short pre-wash (e.g., 5 minutes), drain, and then add a fresh portion of the deprotection solution.
  • Continue agitation for 15-25 minutes.[6]

3. Washing:

  • Drain the deprotection solution and wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove residual acid.[6]

4. Neutralization:

  • Treat the resin with a solution of 10% DIEA in DCM (2 x 10 minutes) to neutralize the trifluoroacetate salt of the N-terminal amine.[6]
  • Wash the resin extensively with DCM and then DMF to prepare for the next coupling cycle.

Self-Validating Systems: In-Process Controls and Process Analytical Technology (PAT)

A robust large-scale synthesis process is self-validating, meaning it has built-in checks to ensure each step proceeds as intended.

Process Step In-Process Control (IPC) Method Acceptance Criteria Rationale
Coupling Qualitative Ninhydrin (Kaiser) Test[9]Negative result (yellow beads)Confirms the absence of free primary amines, indicating complete acylation.
Deprotection N/A (typically a timed reaction)N/AThe deprotection reaction with 50% TFA is generally rapid and complete.
Overall Cycle Sequence Preview (cleavage of a small resin sample and LC-MS analysis)Correct mass of the growing peptide chainVerifies the correct amino acid has been added at key intervals.

Process Analytical Technology (PAT) is increasingly being implemented in pharmaceutical manufacturing to provide real-time monitoring and control.[10] For peptide synthesis, this can include:

  • FTIR or Raman Spectroscopy: To monitor the disappearance of the free amine and the appearance of the amide bond during coupling.

  • UV-Vis Spectroscopy: In Fmoc chemistry, the release of the Fmoc group is monitored by its UV absorbance. While not directly applicable to Boc deprotection, analogous methods could be developed for specific chromophoric groups.

Mitigating Side Reactions Involving Methionine

The primary side reaction of concern for methionine-containing peptides is the oxidation of the thioether side chain to methionine sulfoxide.

Methionine_Oxidation Met Methionine Residue (-S-CH3) MetO Methionine Sulfoxide (-S(O)-CH3) Met->MetO Oxidizing Species (e.g., peroxides, air) MetO->Met Reducing Agent (post-synthesis)

Sources

Technical Notes & Optimization

Troubleshooting

How to avoid side reactions with Boc-D-Met-OSu

Welcome to the technical support center for Boc-D-Met-OSu. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Boc-D-Met-OSu. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Boc-D-Met-OSu in your experiments. Here, we will delve into the causality behind common side reactions and provide field-proven protocols to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My final product shows a mass increase of +16 Da. What is the likely cause and how can I prevent it?

A1: A mass increase of +16 Da in your methionine-containing peptide is the characteristic signature of methionine oxidation, where the thioether side chain is oxidized to methionine sulfoxide (Met(O)).[1] This is one of the most common side reactions encountered when working with methionine residues.

Root Causes of Methionine Oxidation:

  • Atmospheric Oxygen: Prolonged exposure of your peptide or the Boc-D-Met-OSu reagent to air, especially in solution, can lead to oxidation.

  • Acidic Cleavage: During solid-phase peptide synthesis (SPPS), the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA) can generate reactive carbocations that promote oxidation.[2] Standard cleavage cocktails may not be sufficient to prevent this.[3]

  • Reagent Purity: Peroxides in solvents or other reactive oxygen species (ROS) can be contaminants that initiate oxidation.

Preventative Strategies:

To mitigate methionine oxidation, it is crucial to employ a multi-faceted approach, from the handling of the reagent to the final cleavage step.

  • Inert Atmosphere: When possible, handle solutions of Boc-D-Met-OSu and the subsequent peptide under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Optimized Cleavage Cocktail: The choice of cleavage cocktail is critical. Standard recipes are often insufficient for preventing methionine oxidation.[3] A specialized cocktail containing scavengers and reducing agents is highly recommended.

Component Function Typical % (w/w)
Trifluoroacetic acid (TFA)Cleavage and deprotection81%
PhenolScavenger5%
ThioanisoleScavenger5%
1,2-ethanedithiol (EDT)Scavenger2.5%
WaterScavenger3%
Dimethylsulfide (DMS)Reduces Met(O)2%
Ammonium Iodide (NH₄I)Reduces Met(O)1.5%
Table 1: Composition of Reagent H, a cleavage cocktail designed to prevent methionine oxidation.[4][5]
Q2: I am observing low coupling efficiency or no product formation. What could be the issue?

A2: Low or no yield in your reaction is often attributable to the instability of the N-hydroxysuccinimide (NHS) ester, primarily through hydrolysis. The NHS ester is the reactive group responsible for forming a stable amide bond with primary amines.

Primary Cause: NHS Ester Hydrolysis

In aqueous solutions, water can act as a nucleophile, attacking the NHS ester and hydrolyzing it back to the non-reactive carboxylic acid (Boc-D-Met-OH).[6] This directly competes with the desired reaction with your amine-containing molecule.

Factors Influencing Hydrolysis:

  • pH: The rate of NHS ester hydrolysis is highly pH-dependent. As the pH increases above 8.5-9.0, the rate of hydrolysis increases dramatically. The optimal pH for the reaction with primary amines is typically between 8.3 and 8.5.[7]

  • Moisture: Boc-D-Met-OSu is a moisture-sensitive solid.[8] Improper storage and handling can lead to premature hydrolysis of the reagent.

  • Solvent Purity: Using non-anhydrous solvents, particularly for stock solutions, will introduce water and hydrolyze the NHS ester before it can react with your target.[6] Degraded dimethylformamide (DMF), which can contain dimethylamine, will also consume the NHS ester.[6][7]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete with your target molecule.[6][9]

Troubleshooting and Prevention:

  • pH Control: Maintain the reaction pH within the optimal range of 8.3-8.5 using a suitable amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate buffer.[7]

  • Proper Reagent Handling: Store Boc-D-Met-OSu at -20°C in a desiccator.[8] Allow the vial to warm to room temperature before opening to prevent condensation.

  • Use High-Purity Solvents: For stock solutions, use anhydrous, high-purity DMSO or DMF. Always use fresh, high-quality DMF that does not have a "fishy" odor, which indicates the presence of dimethylamine.[6][7]

  • Prepare Solutions Fresh: Dissolve Boc-D-Met-OSu immediately before use. Do not store it in solution, especially in aqueous buffers.[6]

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathway Boc-D-Met-OSu Boc-D-Met-OSu Amide_Product Stable Amide Product (Boc-D-Met-NH-R) Boc-D-Met-OSu->Amide_Product Aminolysis Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Amide_Product Water Water (H₂O) (present in buffer/solvent) Hydrolyzed_Product Inactive Carboxylic Acid (Boc-D-Met-OH) Water->Hydrolyzed_Product Boc-D-Met-OSu_2 Boc-D-Met-OSu Boc-D-Met-OSu_2->Hydrolyzed_Product Hydrolysis

Caption: Competing reaction pathways for Boc-D-Met-OSu.

Q3: My peptide shows a mass increase of +56 Da after TFA cleavage. What is this side product?

A3: A mass increase of +56 Da corresponds to the tert-butylation of a nucleophilic side chain. During the TFA-mediated deprotection of the Boc group, a reactive tert-butyl cation is generated.[10] This cation can be attacked by nucleophilic amino acid side chains, with methionine being particularly susceptible.

Mechanism of Tert-Butylation:

The thioether in the methionine side chain is nucleophilic, even at low pH, and can react with the tert-butyl cation to form a sulfonium salt.[2][5] This is a more significant issue in Boc/Bzl solid-phase peptide synthesis (SPPS) as tert-butylation can occur during each cycle of Boc group removal, in addition to the final cleavage.[2][5]

Prevention:

The key to preventing tert-butylation is to effectively trap the tert-butyl cations as they are formed. This is achieved by including "scavengers" in your TFA cleavage cocktail.

  • Common Scavengers: Water and triisopropylsilane (TIS) are commonly used scavengers to quench tert-butyl cations.

  • Recommended Cocktail: A standard and effective cleavage cocktail for preventing this side reaction is Reagent B.

Component Function Typical % (v/v)
Trifluoroacetic acid (TFA)Cleavage and deprotection88%
PhenolScavenger5%
WaterScavenger5%
Triisopropylsilane (TIS)Scavenger2%
Table 2: Composition of Reagent B, an "odorless" cleavage cocktail effective at scavenging cationic species.[4]

Note that while Reagent B is effective against tert-butylation, it will not prevent the oxidation of methionine.[4] If your peptide contains methionine, a more comprehensive cocktail like Reagent H is advisable.

Troubleshooting Guides

Problem 1: Methionine sulfoxide is detected in the final product.

Likely Cause: As discussed in FAQ Q1, this is due to the oxidation of the methionine side chain.

Solution: If oxidation has already occurred, it is possible to reduce the methionine sulfoxide back to methionine.

Experimental Protocol: Reduction of Methionine Sulfoxide

This protocol is adapted from procedures that utilize reducing agents to reverse methionine oxidation.[1][11]

  • Dissolve the Peptide: Dissolve the crude or purified peptide containing methionine sulfoxide in an appropriate aqueous buffer.

  • Add Reducing Agent: Add a suitable reducing agent. Dithiothreitol (DTT) is a common choice. Alternatively, a combination of ammonium iodide and dimethylsulfide can be used.[1]

  • Incubate: Allow the reaction to proceed at room temperature. The reaction time will depend on the specific peptide and the extent of oxidation. Monitor the reaction progress by LC-MS.

  • Purify: Once the reduction is complete, purify the peptide using standard methods such as reverse-phase HPLC to remove the reducing agent and any remaining byproducts.

Problem 2: Inconsistent results and poor reproducibility in conjugation reactions.

Likely Cause: This often points to issues with the stability and handling of the Boc-D-Met-OSu reagent.

Solution: Implement a strict protocol for reagent handling and perform a qualitative activity test to ensure the reactivity of your Boc-D-Met-OSu.

Experimental Protocol: Qualitative NHS Ester Activity Test

This test is based on the principle that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260 nm.[6]

  • Prepare Reagent Solution: Prepare a solution of your Boc-D-Met-OSu at approximately 1-2 mg/mL in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5).[6] If solubility is an issue, first dissolve the reagent in a minimal amount of anhydrous DMSO or DMF, then add the buffer.

  • Prepare Control: Create a control sample with the buffer and any organic solvent used, but without the Boc-D-Met-OSu.

  • Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the initial absorbance of your reagent solution.

  • Induce Hydrolysis: Add a small volume of a base, such as 0.5 M NaOH, to the reagent solution to rapidly and completely hydrolyze the NHS ester. Mix well.[6]

  • Final Absorbance Reading: Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation: A significant increase in absorbance at 260 nm after the addition of base confirms that the NHS ester was active and has been hydrolyzed to release NHS. If there is little to no change, your reagent has likely already been hydrolyzed and is inactive.

Caption: Troubleshooting workflow for low conjugation efficiency.

References

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Al-Rawashdeh, W., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • Al-Rawashdeh, W., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Coupling Yields with Boc-D-Met-OSu

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low coupling yields encountered when using Boc-D-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low coupling yields encountered when using Boc-D-Met-OSu in peptide synthesis and other bioconjugation applications. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring a comprehensive understanding of the system.

Frequently Asked Questions (FAQs)

Q1: What is Boc-D-Met-OSu and what is its primary reactivity?

Boc-D-Met-OSu is the N-hydroxysuccinimide (NHS) ester of Boc-protected D-methionine. Its primary and desired reaction is a nucleophilic acyl substitution with a primary aliphatic amine (–NH₂), such as the N-terminus of a peptide or the side chain of a lysine residue.[1] This reaction, known as aminolysis, forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[1][2]

Q2: I am experiencing significantly lower than expected yields in my coupling reaction with Boc-D-Met-OSu. What is the most likely culprit?

The most common cause of low coupling efficiency with NHS esters like Boc-D-Met-OSu is the competing hydrolysis reaction.[1][2][3] NHS esters are sensitive to moisture and can react with water in the solvent or from ambient humidity.[4][5] This hydrolysis reaction cleaves the active ester, regenerating the inactive Boc-D-Met-OH carboxylic acid and rendering it incapable of coupling with your amine.[1][5]

Q3: How does pH affect my Boc-D-Met-OSu coupling reaction?

The pH of the reaction is a critical parameter that dictates the balance between the desired aminolysis and the competing hydrolysis. The optimal pH range for NHS ester coupling reactions is typically between 7.2 and 9.[1][6]

  • Below pH 7.2: The primary amine of your peptide or substrate is likely to be protonated (-NH₃⁺), which significantly reduces its nucleophilicity, slowing down or preventing the coupling reaction.[1]

  • Above pH 9: The concentration of hydroxide ions (a potent nucleophile) increases, dramatically accelerating the rate of NHS ester hydrolysis and reducing the amount of active ester available for coupling.[2]

The pH dependence of the reaction between an NHS ester and a peptide's N-terminal amine has been demonstrated using mass spectrometry.[7]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues leading to low coupling yields with Boc-D-Met-OSu.

Issue 1: Consistently Low or No Coupling Yield

Symptom: HPLC or LC-MS analysis of your crude product shows a large peak for your unreacted amine starting material and little to no desired product. In solid-phase peptide synthesis (SPPS), a positive Kaiser test (intense blue beads) after the coupling step indicates a high number of unreacted free amines.[8][9]

Root Cause Analysis & Solutions

The primary suspects for a complete lack of reaction are the quality of the Boc-D-Met-OSu reagent, the reaction setup, and the reaction conditions.

Workflow for Diagnosing Reagent Inactivity

cluster_0 Step 1: Reagent Integrity Check cluster_1 Step 2: Activity Test A Boc-D-Met-OSu Reagent B Is the reagent old or improperly stored? A->B C NHS esters are moisture-sensitive. Store in a desiccator at -20°C. B->C Yes D Perform a quick activity test. B->D No E Dissolve a small amount of Boc-D-Met-OSu in a suitable solvent (e.g., DMF). F Add a simple primary amine (e.g., benzylamine) and a base (e.g., DIPEA). E->F G Monitor by TLC or LC-MS for product formation. F->G H Product formed? G->H I Reagent is active. Proceed to troubleshoot reaction conditions. H->I Yes J Reagent is likely hydrolyzed. Use a fresh batch of Boc-D-Met-OSu. H->J No

Caption: A workflow to determine the activity of your Boc-D-Met-OSu reagent.

Protocol: Quick Activity Test for Boc-D-Met-OSu
  • Preparation: Dissolve ~5 mg of Boc-D-Met-OSu in 0.5 mL of anhydrous DMF.

  • Reaction: In a separate vial, dissolve ~2 µL of benzylamine and 5 µL of diisopropylethylamine (DIPEA) in 0.5 mL of anhydrous DMF.

  • Initiation: Add the Boc-D-Met-OSu solution to the benzylamine solution.

  • Monitoring: After 15-20 minutes at room temperature, spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Visualize under UV light and with a ninhydrin stain. The disappearance of the benzylamine spot and the appearance of a new, less polar product spot indicates an active reagent. Alternatively, analyze the reaction mixture by LC-MS to confirm the mass of the expected amide product.

Issue 2: Poor Reproducibility and Yield Fluctuation

Symptom: Coupling yields vary significantly between experiments, even when following the same protocol.

Root Cause Analysis & Solutions

Inconsistent results often point to subtle variations in reagent handling, solvent quality, and reaction setup.

Possible Cause Explanation Recommended Solution
Solvent Quality The presence of water in solvents like DMF or DMSO can hydrolyze the Boc-D-Met-OSu before it has a chance to react with your amine.[2][5] DMF can also degrade to form dimethylamine, a secondary amine that can compete in the reaction.Use fresh, anhydrous, amine-free solvents for all steps.[10] Consider using solvents from a freshly opened bottle or from a solvent purification system.
Ambient Moisture NHS esters are sensitive to moisture in the air.[4] Leaving the reagent container open for extended periods can lead to gradual hydrolysis.Weigh out the required amount of Boc-D-Met-OSu quickly and tightly reseal the container. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) where possible, especially for sensitive or long-duration couplings.
pH Drift The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of poorly buffered solutions, thereby protonating the amine and slowing the reaction.[1]Use a buffer with sufficient capacity to maintain the optimal pH (7.2-9.0) throughout the reaction. Common choices include phosphate or borate buffers. For organic-phase synthesis, a non-nucleophilic base like DIPEA is used to scavenge protons.
Inaccurate Reagent Stoichiometry Using too little Boc-D-Met-OSu will result in incomplete coupling. Conversely, a large excess may not significantly improve the yield if other factors are limiting and can complicate purification.Carefully calculate and weigh all reagents. For difficult couplings, a slight excess (1.2-1.5 equivalents) of Boc-D-Met-OSu can be beneficial.
Issue 3: Incomplete Coupling in Solid-Phase Peptide Synthesis (SPPS)

Symptom: A positive ninhydrin test after a single coupling step, indicating the presence of unreacted amines on the resin.[11][12][13]

Root Cause Analysis & Solutions

Incomplete coupling in SPPS can be due to several factors, including steric hindrance and peptide aggregation.

Decision Tree for Troubleshooting Incomplete SPPS Coupling

Start Positive Ninhydrin Test (Incomplete Coupling) Q1 Is the N-terminal amino acid sterically hindered? Start->Q1 A1 Perform a 'double coupling'. Repeat the coupling step with fresh reagents. Q1->A1 Yes Q2 Is the peptide sequence known to aggregate? Q1->Q2 No End Negative Ninhydrin Test (Proceed with Synthesis) A1->End Q2->A1 No/Unsure A2 Switch to a more potent activating agent (e.g., HATU, HBTU). Consider using a different solvent system (e.g., NMP). Q2->A2 Yes A3 If aggregation persists, incorporate backbone modifications or use 'difficult sequence' protocols. A2->A3 A3->End

Caption: A decision-making workflow for addressing incomplete coupling in SPPS.

Protocol: Double Coupling Procedure in SPPS
  • Initial Coupling: Perform the standard coupling protocol for Boc-D-Met-OSu.

  • Monitoring: After the recommended coupling time, take a small sample of the resin beads and perform a Kaiser test.[8]

  • Decision: If the Kaiser test is positive (blue/purple beads), proceed to the next step.

  • Wash: Thoroughly wash the resin with DMF to remove byproducts and unreacted reagents from the first coupling.

  • Recouple: Prepare a fresh solution of Boc-D-Met-OSu and the activating agent/base (if applicable) and repeat the coupling step.[12][14]

  • Final Check: Perform another Kaiser test to confirm the completion of the reaction. If the test is negative, proceed with the synthesis. If it remains positive, consider a capping step to terminate the unreacted chains.[10][15]

Issue 4: Side Reactions Involving Methionine

Symptom: Mass spectrometry analysis reveals unexpected masses, potentially corresponding to oxidized methionine.

Root Cause Analysis & Solutions

The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide or sulfone. This can occur during synthesis, cleavage, or storage.

Side Reaction Explanation Prevention & Mitigation
Methionine Oxidation The sulfur atom in the methionine side chain can be oxidized by air, peroxides in solvents (especially older ethers), or during certain reaction conditions.* Scavengers: During the final cleavage from the resin with strong acids like TFA, it is crucial to use a scavenger cocktail that includes reagents to protect methionine, such as thioanisole.[16]
  • Fresh Reagents: Use fresh, high-purity solvents and reagents.

  • Inert Atmosphere: Perform reactions under an inert atmosphere to minimize exposure to oxygen.

  • Reduction: If oxidation occurs, the sulfoxide can sometimes be reduced back to the thioether using specific reducing agents, although this adds complexity to the purification process. |

References

  • A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. (2025). BenchChem.
  • Technical Support Center: Hydrolysis of NHS-Activated Carboxylic Acids. (2025). BenchChem.
  • Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobiliz
  • Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. (2023). Scholars' Mine.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • N-Hydroxysuccinimide active ester. FujiFilm.
  • Optimizing Peptide Coupling: Key Techniques. NINGBO INNO PHARMCHEM CO.,LTD.
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014).
  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006).
  • Common side reactions with Boc-protected amino acids and how to avoid them. (2025). BenchChem.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage.
  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies.
  • BOC-D-TRP-OSU | 22220-11-7. BenchChem.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). Springer.
  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (2017).
  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (2021). ChemRxiv.
  • Technical Support Center: Reactions with Boc-Protected Amines. (2025). BenchChem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • BOC-MET-OSU | 3845-64-5. ChemicalBook.
  • Boc-Met-OSu | Amino Acid Deriv
  • The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis.
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. (2018). NIH.
  • Boc-Met-OSu 3845-64-5. Sigma-Aldrich.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Having great trouble with a Boc-protection reaction. (2021). Reddit.
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
  • Boc-D-Met-OH Novabiochem 5241-66-7. Sigma-Aldrich.
  • Boc-Met(O)-OH Novabiochem 34805-21-5. Sigma-Aldrich.
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990). PubMed.
  • How do I avoid side reactions while doing this peptide coupling reaction? (2025). Reddit.
  • BOC-MET-OSU. Chongqing Chemdad Co., Ltd.
  • Adding Boc Group Mechanism. (2021). YouTube.
  • Technical Support Center: Troubleshooting Poor Coupling of Boc-D-Tyr(Me)-OH. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Incomplete Coupling of Boc-D-Alg(Z)₂-OH. (2025). BenchChem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

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Troubleshooting

Technical Support Center: Methionine Oxidation in Peptide Synthesis

A Senior Application Scientist's Guide to Prevention, Troubleshooting, and Rescue Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Prevention, Troubleshooting, and Rescue

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue of methionine oxidation. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the problem, empowering you to make informed decisions in your own laboratory workflows.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions surrounding methionine oxidation. Understanding the "why" and "how" is the first step toward effective prevention and troubleshooting.

Q1: What is methionine oxidation and why is it a critical issue in peptide synthesis?

A1: Methionine (Met), one of the two sulfur-containing proteinogenic amino acids, possesses a thioether side chain (R-S-CH₃). This group is highly susceptible to oxidation, readily converting to methionine sulfoxide (Met(O)), which introduces an additional oxygen atom and a 16 Dalton (Da) mass increase.[1] This seemingly small change has significant consequences:

  • Polarity Shift: The conversion of the non-polar, hydrophobic thioether to a highly polar sulfoxide can dramatically alter the peptide's physicochemical properties.[2]

  • Structural Disruption: Oxidation can disrupt secondary and tertiary structures by altering hydrophobic interactions. For instance, it can paradoxically strengthen methionine-aromatic interactions, potentially misdirecting protein folding and function.[3][4]

  • Functional Impairment: Changes in structure often lead to a loss or alteration of the peptide's biological activity, rendering it unsuitable for its intended therapeutic or research purpose.[5][6][7]

  • Analytical Complexity: The presence of Met(O) creates diastereomers, complicating purification and characterization by introducing closely eluting species in HPLC.[2]

Q2: What are the primary causes of methionine oxidation during Solid-Phase Peptide Synthesis (SPPS)?

A2: Methionine can be oxidized at several stages, but the most critical point is during the final cleavage and deprotection step, which is typically performed under harsh acidic conditions.

  • Acid-Catalyzed Oxidation: The final cleavage from the resin, most commonly using Trifluoroacetic Acid (TFA), is a major culprit. Reactive carbocations generated from the cleavage of side-chain protecting groups can promote oxidation.[2][8] The thioether is a reactive nucleophile even at low pH and is vulnerable during this step.[8]

  • Reagent Purity: The purity of solvents and reagents is paramount. Aged or improperly stored solvents like Dimethylformamide (DMF) can contain oxidative impurities.

  • Atmospheric Oxygen: Prolonged exposure to air, especially during long synthesis protocols or manual handling steps, can contribute to oxidation.[9] Performing synthesis under an inert atmosphere (Nitrogen or Argon) is a recommended best practice.[9]

Q3: How can I reliably detect methionine oxidation in my synthetic peptide?

A3: The primary method for detection is mass spectrometry (MS).

  • Mass Spectrometry (LC-MS): Look for a mass peak corresponding to your target peptide +16 Da (or +32 Da for the sulfone, though less common). If your peptide contains multiple methionine residues, you may see a distribution of peaks (e.g., +16, +32, +48 Da).

  • Tandem Mass Spectrometry (MS/MS): To confirm which specific methionine residue is oxidized, MS/MS fragmentation is invaluable.

  • HPLC Analysis: Oxidation increases the peptide's polarity, resulting in an earlier elution time on reverse-phase HPLC compared to the native, unoxidized peptide. The oxidized species will appear as a distinct, preceding peak.

It is crucial to be aware that oxidation can also occur as an artifact during sample preparation and analysis for mass spectrometry.[10][11][12][13] Specialized analytical methods, such as those using ¹⁸O-labeled hydrogen peroxide to block unoxidized methionines, have been developed to accurately quantify the level of oxidation present in the original sample versus that introduced during analysis.[11][12][13][14]

Part 2: Proactive Prevention & Troubleshooting

Preventing oxidation is always preferable to reversing it. This section provides actionable strategies and a logical workflow for troubleshooting when problems arise.

Q4: What are the most effective strategies to prevent methionine oxidation during the TFA cleavage step?

A4: The key is to use a well-formulated "cleavage cocktail" containing scavengers that neutralize reactive species and can act as reducing agents.

  • Scavenger Selection: Scavengers are critical for trapping the reactive carbocations generated during cleavage.[15] For methionine-containing peptides, cocktails should include reagents that can also reduce any sulfoxide that may form.

  • Optimized Cocktails: While classic cocktails like Reagent K are useful, specific formulations have been developed to combat methionine oxidation. A highly effective approach involves the inclusion of Dimethyl Sulfide (DMS) and Ammonium Iodide (NH₄I) or a combination of Trimethylsilyl Chloride (TMSCl) and Triphenylphosphine (PPh₃) in the TFA mixture.[1][2][8] These reagents actively reduce Met(O) back to Met during the cleavage process.[2][8]

The following table summarizes common scavenger components and their roles:

Scavenger Component Primary Function(s) Typical Concentration Notes
Triisopropylsilane (TIS) Carbocation scavenger (especially for Trp) 2.5 - 5% General-purpose and effective.
Water Carbocation scavenger 2.5 - 5% Helps hydrolyze t-butyl cations.
1,2-Ethanedithiol (EDT) Scavenger, protects Cys, reduces Met(O) 1 - 3% Potent, but has a strong odor.[9]
Dimethyl Sulfide (DMS) Reduces Met(O) 2 - 5% Often used with NH₄I for enhanced reduction.[1][2]
Thioanisole Scavenger, reduces Met(O) 2 - 5% Can partially remove some Cys protecting groups.[15]

| TMSCl + PPh₃ | Eradicates Met(O) formation | ~5% TMSCl, ~1 mg/mL PPh₃ | A modern, highly effective combination.[2][8] |

Q5: I've detected oxidation in my crude peptide. What's my next step?

A5: Don't discard the synthesis. Methionine sulfoxide can often be reversed. The following flowchart outlines a typical troubleshooting and rescue workflow.

troubleshooting_workflow cluster_0 Detection & Confirmation cluster_1 Troubleshooting Path Start Analyze Crude Peptide via LC-MS CheckMass Peak at Target Mass +16 Da? Start->CheckMass Proceed Proceed with Purification CheckMass->Proceed No ConfirmOxidation Confirm Met(O) with MS/MS Quantify % Oxidation CheckMass->ConfirmOxidation Yes Decision Is Oxidation Level Acceptable? ConfirmOxidation->Decision Decision->Proceed Yes Rescue Perform Post-Purification Reduction Protocol Decision->Rescue No FinalPurify Final Purification / Desalting Rescue->FinalPurify

Caption: Troubleshooting workflow for oxidized methionine.

Part 3: Rescue Protocols & Advanced Strategies

When prevention isn't enough, direct intervention is required. This section provides a detailed protocol for reversing oxidation and discusses an alternative synthesis strategy.

Q6: What is a reliable protocol for reducing methionine sulfoxide back to methionine post-synthesis?

A6: A common and effective method is to treat the purified, oxidized peptide in solution. This avoids exposing the entire crude mixture to harsh reducing conditions.

Protocol: Post-Purification Reduction of Methionine Sulfoxide

Objective: To reduce Met(O) residues in a purified peptide back to their native Met form. This protocol is adapted from methodologies described for reducing Met(O) in solution.[1][2]

Materials:

  • Lyophilized peptide containing Met(O)

  • Dimethyl Sulfide (DMS)

  • Trifluoroacetic Acid (TFA)

  • Ammonium Iodide (NH₄I)

  • Anhydrous Acetic Acid or appropriate aqueous buffer

  • HPLC system for purification

  • Mass Spectrometer for verification

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in an appropriate solvent. A common starting point is 5% aqueous acetic acid. The concentration will depend on the peptide's solubility.

  • Reagent Preparation: Prepare the reduction cocktail. A well-established cocktail is a solution of TFA-NH₄I-DMS .[2][8] A typical ratio might involve a 10- to 50-fold molar excess of NH₄I and a large excess of DMS relative to the Met(O) content.

  • Reduction Reaction:

    • Add the reduction cocktail to the dissolved peptide solution.

    • Incubate the reaction at room temperature (or slightly elevated, e.g., 40°C, to speed up the reaction) for 12-24 hours.[2]

    • Monitor the reaction progress by taking small aliquots and analyzing via LC-MS to check for the disappearance of the +16 Da peak and the appearance of the target mass peak.

  • Quenching and Purification:

    • Once the reaction is complete, the peptide must be re-purified to remove the reduction reagents and any byproducts.

    • Dilute the reaction mixture with water and inject it onto a reverse-phase HPLC column.

    • Collect the fraction corresponding to the fully reduced peptide.

  • Verification and Lyophilization:

    • Confirm the identity and purity of the collected fraction by LC-MS.

    • Lyophilize the pure, reduced peptide to obtain the final product.

Q7: Is it ever beneficial to use Fmoc-Met(O)-OH directly in the synthesis?

A7: Yes, this is an advanced strategy particularly useful for synthesizing highly hydrophobic or aggregation-prone peptides.[16][17]

  • The Rationale: By incorporating the polar Met(O) residue, the overall polarity of the growing peptide chain is increased. This can disrupt inter-chain hydrogen bonding that leads to aggregation, thereby improving synthesis quality and the solubility of the crude product.[16][17]

  • The Workflow:

    • Synthesize the peptide using Fmoc-Met(O)-OH in place of Fmoc-Met-OH.

    • Cleave the peptide from the resin.

    • Purify the crude Met(O)-containing peptide, which is often easier due to its enhanced solubility.

    • Perform a global reduction of all Met(O) residues back to Met using the protocol described in Q6.

This "make a virtue out of necessity" approach can turn a problematic side reaction into a strategic advantage for difficult sequences.[16]

Met_Cycle Met Methionine (Met) MetO Methionine Sulfoxide (Met(O)) Met->MetO  Oxidants  (Air, Reagents, TFA Cleavage) MetO->Met  Reducing Agents  (DMS, NH4I, TMSCl/PPh3)

Caption: The reversible cycle of methionine oxidation and reduction.

References

  • Watson, E. L., et al. (2017). Oxidation increases the strength of the methionine-aromatic interaction. Nature Chemical Biology. Available at: [Link]

  • Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]

  • Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. Available at: [Link]

  • Gau, B. C., et al. (2019). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Liu, H., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry. Available at: [Link]

  • Shipman, K. J., et al. (2018). Method for quantifying oxidized methionines and application to HIV-1 Env. Analytical Biochemistry. Available at: [Link]

  • ResearchGate. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Request PDF. Available at: [Link]

  • Tack, D. S., et al. (2020). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research. Available at: [Link]

  • ResearchGate. (2017). Oxidation increases the strength of the methionine-aromatic interaction. ResearchGate. Available at: [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. Biotage. Available at: [Link]

  • Löffler, P. M. G., et al. (2019). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Angewandte Chemie International Edition. Available at: [Link]

  • D'Agostino, B., et al. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Journal of Peptide Science. Available at: [Link]

  • ResearchGate. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Available at: [Link]

  • Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. Available at: [Link]

  • Follmer, C., et al. (2019). Methionine oxidation in α-synuclein inhibits its propensity for ordered secondary structure. Journal of Biological Chemistry. Available at: [Link]

  • Chemeris, A., et al. (2013). The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN. PLoS ONE. Available at: [Link]

  • Karp, C. D., et al. (2013). Impact of Methionine Oxidation on Calmodulin Structural Dynamics. Biophysical Journal. Available at: [Link]

  • Semantic Scholar. (2019). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Semantic Scholar. Available at: [Link]

Sources

Optimization

Boc-D-Met-OSu hydrolysis and how to prevent it.

A Guide to Understanding and Preventing Hydrolysis for Optimal Conjugation Welcome to the technical support guide for Boc-D-Met-OSu (N-succinimidyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylthio)butanoate). As Senio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Preventing Hydrolysis for Optimal Conjugation

Welcome to the technical support guide for Boc-D-Met-OSu (N-succinimidyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylthio)butanoate). As Senior Application Scientists, we understand that the success of your peptide synthesis and bioconjugation experiments hinges on the reactivity and integrity of your reagents. Boc-D-Met-OSu, like other N-hydroxysuccinimide (NHS) esters, is a powerful tool for coupling methionine to primary amines, but its susceptibility to hydrolysis can be a significant hurdle.

This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and prevent the premature hydrolysis of Boc-D-Met-OSu, ensuring high-yield, reproducible results.

Understanding the Core Problem: The Chemistry of Hydrolysis

The utility of Boc-D-Met-OSu lies in the reactivity of its N-hydroxysuccinimide (NHS) ester group. This group is an excellent leaving group, facilitating a reaction with a nucleophile—ideally, the primary amine of your target molecule. However, this reactivity also makes it vulnerable to other nucleophiles, with water being the most common and problematic culprit in the laboratory environment.

There are two competing reactions at the core of any experiment involving Boc-D-Met-OSu:

  • Aminolysis (The Desired Reaction): A primary amine attacks the carbonyl carbon of the ester, displacing the NHS group and forming a stable, covalent amide bond.

  • Hydrolysis (The Undesired Reaction): A water molecule attacks the same carbonyl carbon, leading to the release of the NHS group and the formation of the inactive Boc-D-methionine carboxylic acid. This hydrolyzed product is unreactive towards amines and represents a loss of active reagent, resulting in lower conjugation yields.

The rate of hydrolysis is significantly influenced by pH; it is relatively slow at neutral pH but accelerates rapidly under basic conditions (pH > 8.5)[1][2][3].

G cluster_0 Boc-D-Met-OSu (Active Reagent) cluster_1 Reactants cluster_2 Reaction Pathways cluster_3 Products BocMetOSu Boc-D-Met-OSu Aminolysis Aminolysis (Desired Reaction) BocMetOSu->Aminolysis + Amine Hydrolysis Hydrolysis (Competing Reaction) BocMetOSu->Hydrolysis + Water Amine Primary Amine (R-NH₂) Water Water (H₂O) Conjugate Stable Amide Conjugate (Boc-D-Met-NH-R) Aminolysis->Conjugate  Success Inactive Inactive Carboxylic Acid (Boc-D-Met-OH) Hydrolysis->Inactive  Yield Loss

Caption: Competing reaction pathways for Boc-D-Met-OSu.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and use of Boc-D-Met-OSu.

Q1: How should I store solid Boc-D-Met-OSu?

Solid Boc-D-Met-OSu should be stored at -20°C in a desiccator.[4][5] The reagent is moisture-sensitive, and proper desiccation is critical to prevent slow degradation over time.[4][6]

Q2: What is the most critical step when preparing to use the reagent?

Always allow the vial of Boc-D-Met-OSu to fully equilibrate to room temperature before opening it.[2][6][7] Opening a cold vial will cause atmospheric moisture to condense on the cold powder, introducing water and leading to rapid hydrolysis.

Q3: In what solvent should I dissolve Boc-D-Met-OSu? Can I store it in solution?

Boc-D-Met-OSu is not readily soluble in aqueous buffers. It should first be dissolved in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][7][8]

  • Solvent Quality: Use fresh, amine-free DMF, as old DMF can degrade to form dimethylamine, which will react with the NHS ester.[1]

  • Storage: Stock solutions in anhydrous solvents can be stored for a short period (days to a couple of months) at -20°C.[1][7] However, it is highly recommended to prepare the solution fresh for each experiment. If you must store it, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and the introduction of moisture from condensation.[7] Aqueous solutions of the NHS ester must be used immediately.[1]

Q4: Which buffers should I use for my conjugation reaction? Which should I avoid?

The choice of buffer is critical for success. The reaction requires a buffer with a pH between 7.0 and 8.5, with the optimal range typically being 8.3-8.5.[1][3] This pH ensures that a sufficient amount of the target primary amine is deprotonated and nucleophilic, without excessively accelerating hydrolysis.

Recommended BuffersBuffers to AvoidRationale for Avoidance
PBS (Phosphate-Buffered Saline), pH 7.2-7.4Tris (Tris-hydroxymethyl aminomethane)Contains a primary amine that will compete with the target molecule for reaction with the NHS ester.[1][3][6]
HEPES, pH 7.0-8.0GlycineContains a primary amine.
Bicarbonate/Carbonate Buffer, pH 8.0-9.0Buffers containing sodium azide (NaN₃)Azide can react with the NHS ester.[6]
Borate Buffer, pH 8.0-9.0Any buffer containing primary amine additives.Any primary amine is a potential competing nucleophile.

Troubleshooting Guide: Diagnosing and Solving Low Yields

When a conjugation reaction fails or produces a low yield, hydrolysis of the Boc-D-Met-OSu reagent is a primary suspect. This guide provides a logical workflow to identify and resolve the issue.

G start Low Conjugation Yield Observed check_reagent Step 1: Assess Reagent Quality Is the Boc-D-Met-OSu active? start->check_reagent reagent_ok Reagent is Active check_reagent->reagent_ok Yes reagent_bad Reagent is Inactive check_reagent->reagent_bad No check_buffer Step 2: Analyze Buffer Composition Is the buffer free of primary amines? reagent_ok->check_buffer sol_reagent SOLUTION: Discard old reagent. Use a fresh vial, ensuring proper handling (equilibrate to RT). reagent_bad->sol_reagent buffer_ok Buffer is Amine-Free check_buffer->buffer_ok Yes buffer_bad Buffer Contains Amines check_buffer->buffer_bad No check_conditions Step 3: Verify Reaction Conditions Is pH optimal (8.0-8.5)? Is molar ratio sufficient? buffer_ok->check_conditions sol_buffer SOLUTION: Prepare fresh, amine-free buffer (e.g., PBS, Borate, Bicarbonate). buffer_bad->sol_buffer conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No sol_final Re-run experiment with optimized parameters. conditions_ok->sol_final sol_conditions SOLUTION: Adjust pH to 8.0-8.5. Increase molar excess of Boc-D-Met-OSu. Optimize reaction time/temp. conditions_bad->sol_conditions sol_reagent->sol_final sol_buffer->sol_final sol_conditions->sol_final

Caption: A logical workflow for troubleshooting low conjugation yield.

Q: My conjugation yield is extremely low. How can I confirm if my Boc-D-Met-OSu has hydrolyzed?

A: You can perform a simple qualitative test to confirm the reactivity of your NHS ester. The principle is that both hydrolysis and aminolysis release the N-hydroxysuccinimide (NHS) leaving group, which has a characteristic absorbance around 260 nm.[2] By intentionally forcing the hydrolysis of the ester with a strong base, you can measure the resulting increase in absorbance to verify its potential activity.

  • Probable Cause: The solid reagent was improperly stored (e.g., not desiccated) or handled (e.g., opened while cold), or a stock solution was stored improperly, leading to complete hydrolysis.

  • Solution: Perform the "NHS Ester Activity Test" described in the Protocols section below. If the test shows no significant increase in absorbance after adding a base, the reagent is inactive and should be discarded.[2] Procure a fresh vial and strictly follow the handling and storage protocols.

Q: My yield is lower than expected, but not zero. What are the likely culprits?

A: This common scenario suggests that while your reagent is active, the reaction conditions are favoring the competing hydrolysis reaction.

  • Probable Cause 1: Suboptimal pH. The reaction pH is the most critical factor.[1][3] If the pH is too low (<7), the primary amine on your target molecule will be protonated and non-nucleophilic. If the pH is too high (>9), the rate of NHS ester hydrolysis becomes extremely rapid, consuming the reagent before it can react with your target.[2][3]

    • Solution: Carefully prepare your reaction buffer and verify its pH. The optimal range is 8.3-8.5.[1][3] For large-scale reactions, be aware that the release of NHS can acidify the mixture over time; using a more concentrated buffer can help maintain a stable pH.[1][3]

  • Probable Cause 2: Competing Nucleophiles in the Buffer. The presence of primary amines (e.g., from Tris buffer or ammonium salts) in your reaction will directly compete with your target molecule, reducing the yield of the desired conjugate.[8]

    • Solution: Ensure your buffer system is free of primary amines. Use one of the recommended buffers like PBS, HEPES, or borate.[6] If your biomolecule was purified or stored in an amine-containing buffer, it must be exchanged into a suitable reaction buffer via dialysis or desalting before proceeding.

  • Probable Cause 3: Slow Reaction Kinetics. If your target amine is sterically hindered or the reaction concentration is very low, the desired aminolysis reaction can be slow. This gives the competing hydrolysis reaction more time to occur.[8]

    • Solution: Increase the molar excess of Boc-D-Met-OSu relative to the target molecule (e.g., from 5-10 equivalents to 20-50 equivalents). You can also try increasing the concentration of the reactants to favor the bimolecular conjugation reaction over the unimolecular hydrolysis reaction.[8]

Key Experimental Protocols

Protocol 1: Handling and Reconstitution of Boc-D-Met-OSu

This protocol ensures the integrity of the reagent from storage to use.

  • Equilibrate: Remove the Boc-D-Met-OSu vial from the -20°C freezer and place it in a desiccator at room temperature. Allow it to warm for at least 20-30 minutes. Do not open the vial while it is cold.

  • Prepare Solvent: Obtain high-quality, anhydrous DMSO or amine-free DMF.

  • Weigh Reagent: Once the vial has reached room temperature, quickly weigh the desired amount of powder in a low-humidity environment if possible.

  • Dissolve: Add the appropriate volume of anhydrous solvent to the powder to achieve your target stock concentration (e.g., 10 mg/mL or ~28.9 mM). Mix by vortexing until fully dissolved.

  • Immediate Use: Proceed immediately to add the dissolved reagent to your reaction mixture. Do not let the stock solution sit at room temperature for an extended period.

Protocol 2: Qualitative NHS Ester Activity Test

Use this protocol to verify if a questionable batch of NHS ester is still active.[2][9]

  • Prepare Solution: Weigh 1-2 mg of the Boc-D-Met-OSu and dissolve it in 2 mL of a non-amine buffer (e.g., 0.1 M sodium phosphate, pH 7.5). If solubility is an issue, first dissolve in 200 µL of anhydrous DMSO, then add 1.8 mL of buffer.

  • Prepare Control: Prepare a "control" cuvette containing the same buffer and solvent mixture but without the NHS ester.

  • Initial Reading: Zero a spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of your NHS ester solution (A_initial).

  • Induce Hydrolysis: To 1 mL of the measured NHS ester solution, add 50 µL of 1 M NaOH. Vortex for 30 seconds to rapidly hydrolyze the ester.

  • Final Reading: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).

  • Interpretation:

    • Active Reagent: A_final will be significantly greater than A_initial.

    • Inactive (Hydrolyzed) Reagent: A_final will be equal to or only slightly greater than A_initial.

References
  • Various Authors. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]

  • Click Chemistry Tools. (n.d.). DBCO-Sulfo-NHS Ester User Guide. Retrieved from [Link]

  • Chemdad. (n.d.). BOC-MET-OSU. Product Page. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Peptides Containing Boc-D-Methionine

Welcome to the technical support center for the synthesis and purification of peptides containing N-α-tert-butyloxycarbonyl (Boc) protected D-methionine. As a Senior Application Scientist, this guide is designed to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of peptides containing N-α-tert-butyloxycarbonyl (Boc) protected D-methionine. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the unique challenges associated with this amino acid derivative. The inherent susceptibility of the methionine thioether side chain to oxidation, coupled with the particularities of Boc/Bzl solid-phase peptide synthesis (SPPS), demands a carefully considered purification strategy. This resource provides direct answers to common problems and detailed protocols to enhance the purity, yield, and overall success of your experimental work.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Q1: My crude peptide analysis (HPLC/LC-MS) shows a prominent impurity peak with a mass increase of +16 Da from my target peptide. What is this, and how can I prevent it?

A1: The +16 Da impurity is almost certainly your target peptide with an oxidized D-methionine residue, forming Methionine Sulfoxide (Met(O)).

The sulfur-containing thioether side chain of methionine is highly susceptible to oxidation by various reactive oxygen species, a common issue during peptide synthesis and purification.[1] This oxidation can occur at several stages:

  • During Acidic Cleavage: The final cleavage from the resin support, typically using strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), is a primary source of oxidation.[1][2]

  • During Repetitive Deprotection: In Boc/Bzl SPPS, the repeated use of Trifluoroacetic Acid (TFA) to remove the N-terminal Boc group can also contribute to gradual oxidation over the course of a long synthesis.[2][3]

  • During Sample Handling and Storage: Exposure to atmospheric oxygen, especially in solution, can lead to oxidation. This is a well-documented issue in LC-MS/MS sample preparation.[4]

The resulting methionine sulfoxide is more hydrophilic than methionine, causing it to elute earlier in a typical reversed-phase HPLC gradient.[5]

Prevention & Mitigation Strategies:
  • Incorporate Scavengers into the Cleavage Cocktail: Scavengers are crucial additives that protect sensitive residues during acidic cleavage. For methionine, the goal is to create a reducing environment.

    • Dimethyl Sulfide (DMS) & Thioanisole: These are common scavengers that help suppress oxidation.[6]

    • Low-High HF or TFMSA Cleavage: A two-step cleavage method can be highly effective. The "low" acidity step with DMS reduces any pre-formed Met(O) back to Met, while the subsequent "high" acidity step cleaves the peptide from the resin.

  • Utilize a Met(O) Building Block during Synthesis: A proactive strategy involves using Boc-D-Met(O)-OH for the synthesis. This approach has two key advantages:

    • It protects the methionine residue from oxidation throughout the synthesis and cleavage steps.[7]

    • The increased polarity of the Met(O)-containing peptide often improves its solubility and chromatographic behavior, facilitating easier purification away from more hydrophobic, deletion-sequence impurities.[7]

    After purification, the Met(O) residue is quantitatively reduced back to methionine. This strategy effectively turns a major liability into a purification advantage.[7]

Visualizing Methionine Oxidation

Caption: Oxidation of the methionine thioether to methionine sulfoxide.

Q2: My peptide exhibits poor peak shape (broadening, tailing) and co-elutes with impurities during RP-HPLC. How can I optimize my purification method?

A2: Poor chromatographic performance with Boc-protected peptides is common due to their hydrophobicity and potential for aggregation. A systematic optimization of your RP-HPLC method is required.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for peptide purification, separating molecules based on hydrophobicity.[8][9] However, the bulky, hydrophobic Boc group, along with other side-chain protecting groups, can present challenges.

Chromatographic Optimization Strategies:
  • Adjust the Gradient Slope: A steep gradient may not provide sufficient resolution for closely eluting impurities.

    • Solution: Employ a shallow, slow gradient around the expected elution time of your peptide. For example, reduce the rate of acetonitrile increase to 0.1-0.5% per minute.[10] This extends the separation window, allowing for better resolution.

  • Optimize the Mobile Phase: The choice of acid modifier (ion-pairing agent) is critical for peak shape.

    • Trifluoroacetic Acid (TFA): Typically used at 0.1%, TFA pairs with basic residues and sharpens peaks. However, it can be difficult to remove completely and may suppress MS signals.[11]

    • Formic Acid (FA): While better for MS compatibility, FA often results in broader peaks and poorer resolution compared to TFA.[11] For preparative purification, 0.1% TFA is generally the superior choice.

  • Select the Right Column:

    • Stationary Phase: C18 columns are the workhorse for peptide purification. If your peptide is highly hydrophobic, a C8 or C4 column may provide better retention and peak shape.

    • Pore Size: Use a wide-pore (300 Å) column. Peptides require larger pores than small molecules to allow unrestricted access to the stationary phase, preventing peak distortion.[10]

  • Increase Column Temperature: Running the separation at an elevated temperature (e.g., 40-60 °C) can improve peak shape by reducing mobile phase viscosity and disrupting secondary structures that may lead to conformational isomers and peak broadening.[12]

Experimental Protocol: Optimized RP-HPLC for Boc-D-Methionine Peptides

Objective: To purify a crude Boc-protected peptide containing D-methionine, separating it from oxidative and synthetic impurities.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of a strong solvent (e.g., DMSO, Acetic Acid, or neat Acetonitrile).

    • Dilute the dissolved sample with Mobile Phase A (see below) to ensure it is fully soluble and to match the initial conditions of the gradient.

    • Filter the sample through a 0.45 µm filter to remove particulate matter that could clog the column.[13]

  • HPLC System and Column:

    • Column: Wide-pore (300 Å) C18 or C8 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Detector: UV detector set to 220 nm and 280 nm.

  • Chromatographic Method:

    • Perform an initial rapid scouting gradient (e.g., 5-95% B in 20 minutes) to determine the approximate elution time of the target peptide.

    • Based on the scouting run, design an optimized preparative gradient. An example is provided in the table below.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.010.095.05.0Linear
5.010.095.05.0Linear
10.010.070.030.0Linear
60.010.050.050.0Linear
65.010.05.095.0Linear
70.010.05.095.0Linear
72.010.095.05.0Linear
80.010.095.05.0Linear
Note: This gradient is an example and must be optimized for your specific peptide. The key is the shallow gradient from 10 to 60 minutes (0.4% B per minute).
  • Fraction Collection & Analysis:

    • Collect fractions across the peak(s) of interest.

    • Analyze each fraction by analytical HPLC and LC-MS to confirm purity and identity.

    • Pool the pure fractions and lyophilize.

Visualizing the Purification Workflow

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Separation cluster_post 3. Post-Purification Dissolve Dissolve Crude Peptide (e.g., in DMSO) Dilute Dilute with Mobile Phase A Dissolve->Dilute Filter Filter Sample (0.45 µm) Dilute->Filter Inject Inject onto RP Column Filter->Inject Gradient Apply Optimized Gradient Inject->Gradient Detect UV Detection (220 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize

Caption: A typical workflow for preparative RP-HPLC of peptides.

Q3: I see an impurity with a mass increase of +56 Da. What is this side product?

A3: A +56 Da adduct corresponds to S-tert-butylation of the methionine residue.

This side reaction is a significant issue in Boc/Bzl SPPS.[2] The tert-butyl carbocation (tBu⁺) is generated during the acidic removal of the N-α-Boc group with TFA. This reactive carbocation can then be attacked by nucleophilic side chains, with the methionine thioether being particularly susceptible.[3][14]

  • Prevention: The most effective way to prevent t-butylation is to include a carbocation scavenger in the deprotection solution (50% TFA in DCM). While not always standard practice for every cycle, it is highly recommended for syntheses containing Met, Cys, or Trp.

    • Recommended Scavenger: Add 0.5% dithiothreitol (DTE) or 1,2-ethanedithiol (EDT) to the Boc deprotection solution to trap the tBu⁺ cations.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the optimal cleavage cocktail for a Boc-D-methionine peptide synthesized on a standard resin (e.g., MBHA)?

A1: The optimal cocktail must efficiently cleave the peptide from the resin and remove side-chain protecting groups while creating a reducing environment to prevent methionine oxidation. The "Low-High" HF method is considered a gold standard.

MethodCocktail CompositionConditionsPurpose
Low HF HF : DMS : p-Cresol (25:65:10 v/v/v)0°C for 2 hoursRemoves most side-chain protecting groups and reduces any Met(O) to Met.
High HF HF : p-Cresol (90:10 v/v)0°C for 1 hourCleaves the peptide from the resin.[16]

DMS = Dimethyl Sulfide

For labs not equipped for HF, a TFMSA-based cleavage can be used, but careful control of scavengers is equally critical. A recommended single-step TFMSA cocktail is TFA : TFMSA : m-Cresol : DMS (10:1:1:3) .

Q2: Can I reduce oxidized methionine back to its native form after purification?

A2: Yes. If you have purified the Met(O)-containing peptide (either intentionally by using a Met(O) building block or unintentionally due to oxidation), it can be reduced. However, common disulfide reducing agents like DTT or TCEP are ineffective against methionine sulfoxide.[4]

  • Recommended Method: Treatment with Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) in TFA can effectively reduce Met(O) without disrupting other sensitive functionalities like disulfide bonds.[1]

Q3: How should I store my final, purified Boc-D-methionine peptide to ensure its long-term stability?

A3: To prevent degradation, primarily from oxidation and hydrolysis, proper storage is essential.

  • Lyophilize: The peptide should be lyophilized (freeze-dried) to remove all water and volatile salts (like TFA, if an exchange was performed).

  • Store Cold & Dry: Store the lyophilized powder at -20°C or, for long-term storage, at -80°C.

  • Inert Atmosphere: For maximum stability, flush the storage vial with an inert gas like argon or nitrogen before sealing to displace atmospheric oxygen.

  • Minimize Freeze-Thaw Cycles: Aliquot the peptide into multiple vials before initial freezing to avoid repeated freeze-thaw cycles, which can degrade the peptide.

References

  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. (2022). ChemBioChem. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega. [Link]

  • Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). (2009). Journal of Chromatography A. [Link]

  • Protein purification troubleshooting guide. Cytiva. [Link]

  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. (2021). LCGC International. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). PMC - NIH. [Link]

  • How to handle peptides that contain methionine. (2023). Biotage. [Link]

  • Peptide oxidation bias during sample preparation for LC-MS/MS. (2020). Biology Stack Exchange. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ResearchGate. [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • Experimental Procedures. The Royal Society of Chemistry. [Link]

  • Identification of the optimal concentration of methionine to use as scavenger of potential oxidation. ResearchGate. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. [Link]

  • Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. (2002). LCGC North America. [Link]

  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters Corporation. [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage. [Link]

  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. (2024). MDPI. [Link]

Sources

Optimization

Technical Support Center: Optimizing Scavenger Cocktails for Boc Deprotection of Methionine-Containing Peptides

Welcome to the technical support center for optimizing scavenger cocktails during the Boc deprotection of methionine (Met)-containing peptides. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing scavenger cocktails during the Boc deprotection of methionine (Met)-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical step in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to help you troubleshoot common issues and enhance the purity and yield of your synthetic peptides.

Troubleshooting Guide

This section addresses specific problems you may encounter during the Boc deprotection of Met-containing peptides, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: My peptide shows a +16 Da mass addition on my mass spectrum after cleavage.

Q: What is causing the +16 Da mass addition to my methionine-containing peptide?

A: A +16 Da mass increase is the characteristic signature of methionine oxidation, where the thioether side chain is converted to a sulfoxide (Met(O)).[1][2] This is a common side reaction during the acidic conditions of Boc deprotection, particularly when using strong acids like trifluoroacetic acid (TFA).[3][4][5] The sulfur in methionine is susceptible to oxidation by various reactive oxygen species that can be present in the reagents or generated during the cleavage process.[2]

Q: How can I prevent methionine oxidation during Boc deprotection?

A: The most effective strategy is to include scavengers in your cleavage cocktail that can either prevent oxidation or reduce any sulfoxide that forms.[3][4]

  • Inclusion of Thiol Scavengers: Scavengers such as ethyl methyl sulfide (EMS) or thioanisole are effective at preventing methionine sulfoxide formation.[6] Dithiothreitol (DTT) can also be added to the cleavage mixture to suppress oxidation.[5]

  • Use of a Reducing Cocktail: A highly effective approach is the use of a cleavage cocktail containing dimethyl sulfide (DMS) and ammonium iodide (NH₄I), which can reduce any formed methionine sulfoxide back to methionine.[1][7]

  • Inert Atmosphere: Performing the cleavage reaction under an inert atmosphere, such as nitrogen, can help minimize the presence of oxygen and reduce oxidation.

  • Fresh, High-Purity Reagents: Ensure that your TFA and other solvents are fresh and of high purity. Older reagents can accumulate peroxides, which are strong oxidizing agents. All cleavage cocktails should be prepared fresh before use.[8]

Q: I've already cleaved my peptide and see significant oxidation. Can I reverse it?

A: Yes, methionine sulfoxide can be reduced back to methionine post-cleavage.[5]

  • Post-Cleavage Reduction: You can treat the cleaved peptide solution with a reducing agent. A common method involves using a solution of ammonium iodide and dimethyl sulfide.[1][7] N-methylmercaptoacetamide can also be used to reverse methionine sulfoxide formation.[6]

  • Enzymatic Reduction: For biological applications, methionine sulfoxide reductases (MsrA and MsrB) can specifically reduce the two diastereomers of Met(O) back to methionine.[3]

Issue 2: My mass spectrum shows a +56 Da mass addition, and the peptide has altered hydrophobicity.

Q: What does a +56 Da mass addition indicate for my methionine-containing peptide?

A: A +56 Da mass increase points to S-tert-butylation of the methionine residue. This occurs when the tert-butyl cation (t-Bu⁺), a byproduct of Boc group removal, alkylates the nucleophilic sulfur of the methionine side chain.[3][4] This side reaction is a significant issue in Boc/benzyl (Bzl) SPPS because t-Bu⁺ cations are generated at every cycle of Boc deprotection, as well as during the final cleavage.[3][4]

Q: How can I prevent S-tert-butylation of methionine?

A: The key is to efficiently trap the tert-butyl cations as they are formed. This is the primary role of many scavengers in the cleavage cocktail.[6]

  • Effective Cation Scavengers: Water is a simple yet effective scavenger for tert-butyl cations.[7] Thioanisole and triisopropylsilane (TIS) are also excellent scavengers for this purpose.

  • Optimized Scavenger Cocktails: A well-formulated scavenger cocktail is crucial. For instance, a mixture of TFA, anisole, trimethylsilyl chloride (TMSCl), and dimethyl sulfide (Me₂S) has been shown to be effective.[3][4]

Q: Can S-tert-butylation be reversed?

A: Reversing S-tert-butylation is more challenging than reducing methionine sulfoxide. One reported method involves heating the peptide in a 5% acetic acid solution at 40°C for 24 hours to convert the S-tert-butylated methionine back to its native form.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of scavengers in a cleavage cocktail for Met-containing peptides?

A: Scavengers serve two main purposes:

  • Trapping Electrophiles: They capture reactive carbocations, such as the tert-butyl cation, that are generated during the acid-mediated cleavage of protecting groups. This prevents these electrophiles from modifying sensitive amino acid residues like methionine.[6]

  • Preventing and Reversing Oxidation: Specific scavengers can act as antioxidants to prevent the oxidation of the methionine thioether or as reducing agents to convert any formed methionine sulfoxide back to methionine.[3][4]

Q2: Can I use the same scavenger cocktail for all Met-containing peptides?

A: Not necessarily. The optimal scavenger cocktail depends on the other amino acids present in your peptide sequence.[7] For example:

  • Cysteine (Cys): If your peptide contains Cys, you need to choose scavengers that do not interfere with its protecting groups. For instance, thioanisole can partially remove some Cys protecting groups and should be used with caution.[6]

  • Tryptophan (Trp): Trp is also susceptible to modification by carbocations. The presence of Trp necessitates the use of scavengers that protect its indole ring, such as 1,2-ethanedithiol (EDT).

Q3: How do I choose the right scavengers for my specific peptide?

A: Consider the following factors:

  • Peptide Sequence: Identify all sensitive amino acids (Met, Cys, Trp, Tyr, Arg).

  • Protecting Groups: The type of protecting groups used will determine the specific carbocations generated.

  • Desired Outcome: Are you primarily concerned with preventing oxidation, alkylation, or both?

The table below provides a summary of common scavengers and their applications.

ScavengerPrimary Function(s)Recommended ForNotes
Thioanisole Prevents Met oxidation, scavenges t-Bu⁺Met-containing peptidesCan partially remove some Cys protecting groups.[6]
Ethyl Methyl Sulfide (EMS) Prevents Met oxidationMet-containing peptidesA good alternative to thioanisole.
Dimethyl Sulfide (DMS) & Ammonium Iodide (NH₄I) Reduces Met(O) to MetPeptides with existing Met oxidationHighly effective reducing system.[1][7] NH₄I has poor solubility in TFA.[3]
Dithiothreitol (DTT) Prevents Met oxidationMet-containing peptidesA common reducing agent.[5]
Water (H₂O) Scavenges t-Bu⁺General use, especially with t-butyl protecting groupsSimple and effective cation scavenger.[7]
Triisopropylsilane (TIS) Scavenges t-Bu⁺ and Trt⁺General use, especially with Trp and Cys(Trt)A non-odorous alternative to EDT for some applications.
1,2-Ethanedithiol (EDT) Scavenges t-Bu⁺, protects TrpPeptides containing TrpEffective but has a strong odor.
Trimethylsilyl chloride (TMSCl) & Triphenylphosphine (PPh₃) Prevents Met oxidationMet-containing peptidesA more recent development for preventing oxidation.[3][4]

Q4: What is a good starting point for a general-purpose scavenger cocktail for a Met-containing peptide?

A: A widely used and effective starting point is "Reagent K," which has the following composition:

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

This cocktail is suitable for peptides containing a combination of sensitive residues like Cys, Met, Trp, and Tyr.[9]

Another option is "Reagent H," specifically designed to prevent methionine oxidation:

  • TFA: 81%

  • Phenol: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

  • Water: 3%

  • Dimethyl Sulfide (DMS): 2%

  • Ammonium Iodide (NH₄I): 1.5%[3][7]

Always perform a small-scale test cleavage to optimize the conditions for your specific peptide.[8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection and Cleavage
  • Place the dried peptide-resin in a reaction vessel.

  • Cool the vessel in an ice bath.

  • Prepare the cleavage cocktail fresh and cool it in an ice bath.

  • Add the cooled cleavage cocktail to the peptide-resin.

  • Allow the reaction to proceed at room temperature for 1.5-2 hours with occasional swirling.[6]

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the peptide from the combined filtrate by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

  • Dry the peptide under vacuum.

Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide
  • After cleavage and precipitation, dissolve the crude peptide in a suitable aqueous buffer.

  • Add a solution of ammonium iodide and dimethyl sulfide.

  • Monitor the reduction of Met(O) to Met by HPLC or mass spectrometry. The sulfoxide is more polar and will elute earlier in reverse-phase HPLC.[8]

  • Once the reduction is complete, purify the peptide using standard chromatographic techniques.

Visualizing the Chemistry

To better understand the chemical transformations discussed, the following diagrams illustrate the key reactions.

Met_Oxidation Met Methionine (Met) Met_O Methionine Sulfoxide (Met(O)) Met->Met_O [O] (e.g., peroxides in TFA) Met_O->Met Reduction (e.g., DMS/NH₄I) Met_O2 Methionine Sulfone (Met(O)₂) Met_O->Met_O2 Strong [O]

Caption: Oxidation and reduction of the methionine side chain.

Met_Alkylation cluster_0 Boc Deprotection cluster_1 Alkylation Boc_AA Boc-AA tBu_cation tert-Butyl Cation (t-Bu⁺) Boc_AA->tBu_cation TFA Met_tBu S-tert-butylated Met tBu_cation->Met_tBu Met Methionine (Met) Met->Met_tBu

Caption: S-tert-butylation of methionine by the tert-butyl cation.

References

  • Introduction to Cleavage Techniques - Thermo Fisher Scientific.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC. [Link]

  • Cleavage Cocktail Selection - CDN. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail | Biotage. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]

  • Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts | Request PDF - ResearchGate. [Link]

  • Cleavage Cocktails; Reagent B - Aapptec Peptides. [Link]

  • How to handle peptides that contain methionine - Biotage. [Link]

  • Methionine Oxidation and Reduction in Proteins - PMC. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • (PDF) Oxidation of Methionine in Proteins: Roles in Antioxidant Defense and Cellular Regulation - ResearchGate. [Link]

  • (PDF) Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins - ResearchGate. [Link]

  • Regulation of cell function by methionine oxidation and reduction - PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Aggregation in Peptides Containing Hydrophobic D-Amino Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for managing peptide aggregation, a common and cr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for managing peptide aggregation, a common and critical challenge, particularly when dealing with sequences containing hydrophobic D-amino acids. Our goal is to provide you with the causal explanations and field-proven protocols necessary to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)
Q1: Why are my peptides with hydrophobic D-amino acids so prone to aggregation?

A: This is a multifactorial issue rooted in the fundamental biophysics of the peptide chain.

  • Increased Hydrophobicity: Hydrophobic amino acid side chains (e.g., Val, Ile, Leu, Phe) naturally avoid water, driving intermolecular association to minimize their exposure to aqueous environments. This "hydrophobic collapse" is a primary driver of aggregation.[1][2]

  • β-Sheet Propensity: Aggregation is often characterized by the formation of highly stable, intermolecular β-sheet structures.[3] While D-amino acids can sometimes disrupt secondary structures like α-helices, they can also nucleate or stabilize certain β-turn or β-hairpin conformations that act as building blocks for larger, insoluble β-sheets.[3][4]

  • Reduced Enzymatic Degradation: D-amino acids are resistant to proteases.[5] While beneficial for therapeutic stability, this means any small aggregates that form are not cleared by trace proteases in your solutions, leading to accumulation over time.

Q2: At what stage of my workflow is aggregation most likely to occur?

A: Aggregation can occur at multiple stages, each with distinct triggers.

  • During Solid-Phase Peptide Synthesis (SPPS): As the peptide chain elongates on the resin, it can fold and aggregate, leading to poor coupling efficiency and incomplete deprotection, resulting in truncated or deletion sequences.[6][7][8] This is particularly common for sequences longer than 10-15 amino acids with high hydrophobic content.[6]

  • Post-Cleavage and Lyophilization: After cleavage from the resin and purification, the lyophilized (freeze-dried) peptide powder can be difficult to solubilize. The removal of water forces hydrophobic regions into close proximity, predisposing the peptide to aggregate upon reconstitution.

  • In Solution (Storage & Assay): Even after successful solubilization, peptides can aggregate over time in aqueous buffers. Factors like pH, ionic strength, temperature, and peptide concentration significantly influence this process.[1][9]

Q3: Can a D-amino acid be used to prevent aggregation?

A: Yes, paradoxically, the strategic placement of a D-amino acid can sometimes be used as an aggregation disruptor.[10][11] By introducing a "kink" or disrupting the regular hydrogen bonding pattern required for β-sheet formation, a single D-amino acid can break the structural propagation of an aggregate.[3][4] However, the success of this strategy is highly sequence-dependent and often requires empirical testing.

Troubleshooting Guide: From Synthesis to Solution

This section provides a deeper dive into specific aggregation problems and offers structured solutions.

Problem 1: Incomplete Reactions & Low Yield During Solid-Phase Peptide Synthesis (SPPS)

You observe that coupling reactions are sluggish (requiring double or triple couplings) and the final crude product shows a high percentage of deletion sequences upon analysis by mass spectrometry. This strongly suggests on-resin aggregation.

During SPPS, the growing peptide chains are tethered in close proximity on the solid support. Hydrophobic sequences can associate with each other via intermolecular hydrogen bonds, forming secondary structures that sterically hinder the N-terminus.[7][8] This prevents reagents from accessing the reaction site, leading to failed acylation (coupling) or deprotection.

spss_troubleshooting start Low Yield / Deletion Sequences in SPPS strategy Disrupt On-Resin Secondary Structures start->strategy choice1 Modify Synthesis Chemistry strategy->choice1 Immediate Adjustments choice2 Incorporate Structure-Breaking Elements strategy->choice2 Sequence Redesign solvents Use Chaotropic Solvents/ Additives: • NMP instead of DMF • Add DMSO (5-20%) • Add Chaotropic Salts (e.g., LiCl) choice1->solvents temp Increase Coupling Temperature (Microwave Synthesis) choice1->temp pseudo Use Pseudoproline Dipeptides (at Ser or Thr residues) choice2->pseudo dmb Use Dmb/Hmb Backbone Protection (e.g., Fmoc-Ala-(Dmb)Gly-OH) choice2->dmb result Improved Reagent Access & Higher Purity Crude Peptide solvents->result temp->result pseudo->result dmb->result

  • Optimize Synthesis Solvents: Switch the primary solvent from DMF to N-methylpyrrolidone (NMP), which is a stronger solvent for disrupting hydrogen bonds.[6] Adding 15-20% dimethyl sulfoxide (DMSO) to the coupling and deprotection solutions can also significantly improve solvation of the growing peptide chain.[6]

  • Employ "Difficult Sequence" Tools:

    • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr, synthesize it using a pre-formed Fmoc-Xaa-T/S(ψMe,Me pro)-OH dipeptide. This temporary cyclic structure disrupts the peptide backbone, preventing the hydrogen bonding that leads to β-sheet formation. The native structure is fully restored during the final TFA cleavage.[6][7]

    • Backbone Protection: Incorporate amino acids with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen, such as Fmoc-Ala-(Dmb)Gly-OH.[6][7] This bulky group physically prevents the intermolecular hydrogen bonding responsible for aggregation. This is especially effective for sequences containing Gly, which can be problematic.[7]

  • Increase Temperature: Perform couplings at an elevated temperature (60-90°C), typically using a microwave peptide synthesizer. The increased kinetic energy helps to disrupt transient aggregates and accelerate reaction rates.[12]

Problem 2: The Lyophilized Peptide Won't Dissolve (Poor Solubility)

Your purified, lyophilized peptide forms a persistent suspension or precipitate when you try to reconstitute it in your desired aqueous buffer (e.g., PBS).

Lyophilization removes water, forcing hydrophobic peptide chains into close contact and allowing strong intermolecular forces to take hold. Upon adding an aqueous solvent, the energy barrier to break these interactions and solvate the individual chains can be too high, resulting in an insoluble mass.

  • Systematic Solubilization Protocol: Do not add buffer directly to the dry peptide. Follow a stepwise approach, starting with a small amount of a strong organic solvent.

    • Step 1: Test with a small aliquot first. Before dissolving your entire batch, test the solubility of a very small amount to find the optimal conditions.[10]

    • Step 2: Use an Organic Co-solvent. Add a minimal volume of neat DMSO or DMF to the lyophilized peptide to disrupt hydrophobic interactions.[13][14] Gently vortex or sonicate. For peptides with Met or Cys, use DMF to avoid oxidation by DMSO.[10]

    • Step 3: Add Aqueous Buffer Slowly. Once the peptide is dissolved in the organic solvent, add your desired aqueous buffer dropwise while vortexing.[13] If the solution becomes cloudy, you have exceeded the solubility limit at that concentration.

  • pH Adjustment: The net charge of a peptide dramatically affects its solubility.

    • Calculate the Isoelectric Point (pI): Use a peptide property calculator to determine the pI.

    • Basic Peptides (Net Positive Charge): Try dissolving in a slightly acidic solution (e.g., 10% acetic acid) before diluting with buffer.[13]

    • Acidic Peptides (Net Negative Charge): Try dissolving in a slightly basic solution (e.g., 0.1% ammonium hydroxide) before diluting.[13][14]

    • General Rule: Solubilize peptides at a pH at least 2 units away from their pI to ensure a high net charge, which promotes repulsion between molecules.

  • Use of Chaotropic Agents: For extremely difficult peptides, denaturing agents like 6 M guanidine-HCl or 8 M urea can be used for initial solubilization.[14] Note: These will denature your peptide and must be removed by dialysis or buffer exchange before any biological assays.

Peptide PropertyPrimary Solvent ChoiceSecondary Solvent / DiluentKey Considerations
Highly Hydrophobic (>50%) 100% DMSO or DMFWater or Aqueous Buffer (add slowly)Use DMF for peptides with Cys or Met to prevent oxidation.[10] Final DMSO concentration should be low (<1%) for cell-based assays.[10]
Net Positive Charge (Basic) Water or 10% Acetic AcidAqueous Buffer (e.g., PBS)Acidic pH increases positive charge, aiding solubility.[13]
Net Negative Charge (Acidic) Water or 0.1% NH₄OHAqueous Buffer (e.g., PBS)Basic pH increases negative charge, aiding solubility.[14]
Prone to Aggregation 6 M Guanidine-HClDialysis into final bufferUse only when other methods fail; requires subsequent removal of the denaturant.[14]
Problem 3: Aggregation and Precipitation in Solution Over Time

Your peptide dissolves initially but becomes cloudy or precipitates after a few hours at 4°C or during an experiment at room temperature.

Peptide aggregation in solution is a thermodynamically favorable process driven by hydrophobic interactions and hydrogen bonding.[9] It is often concentration-dependent and can be accelerated by factors like temperature changes, agitation, or interactions with container surfaces.[1][9]

  • Formulation Additives (Excipients):

    • Sugars/Polyols: Additives like sucrose, trehalose, or mannitol can stabilize peptides by promoting preferential hydration of the peptide, making it more energetically favorable to remain in solution.

    • Amino Acids: Arginine is commonly used as an aggregation suppressor. The guanidinium group on its side chain effectively interferes with the intermolecular interactions that lead to aggregation.[15]

    • Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween 20 or Tween 80 can prevent surface-induced aggregation and stabilize the peptide in solution.[9] However, check for compatibility with your downstream assays.

  • Control Solution Parameters:

    • Peptide Concentration: Work with the lowest concentration feasible for your experiment. Aggregation is often a concentration-dependent process.[9]

    • pH and Ionic Strength: Optimize the pH to be far from the pI and adjust the ionic strength (salt concentration). Salts can have complex (Hofmeister series) effects, but they generally screen electrostatic repulsion, which can sometimes promote aggregation of hydrophobic peptides.[9] Empirical testing is necessary.

  • Storage and Handling:

    • Flash Freeze Aliquots: Store the peptide in small, single-use aliquots at -80°C to minimize freeze-thaw cycles, which can induce aggregation.

    • Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes to reduce aggregation nucleated at the tube surface.

    • Centrifugation: Before use, always centrifuge the peptide solution at high speed (e.g., >10,000 x g for 10 minutes) to pellet any pre-existing small, insoluble aggregates.[10]

Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Detecting β-Sheet Aggregates

This assay is used to quantify the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT fluorescence increases significantly upon binding to these structures.

  • Prepare ThT Stock Solution: Dissolve Thioflavin T in ddH₂O to a concentration of 2.5 mM. Filter through a 0.22 µm syringe filter. Store protected from light at 4°C.

  • Prepare Working Solution: Dilute the ThT stock solution to 25 µM in a suitable buffer (e.g., 50 mM Glycine-NaOH, pH 8.5).

  • Sample Preparation: Prepare your peptide samples at the desired concentration in the buffer used for your aggregation study. Include a buffer-only blank and a positive control if available.

  • Measurement:

    • In a 96-well black plate, add 10 µL of your peptide sample to 190 µL of the ThT working solution.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure fluorescence using a plate reader with an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[16]

  • Analysis: An increase in fluorescence intensity compared to a non-aggregated or time-zero control indicates the presence of β-sheet aggregates.

Protocol 2: Characterization of Aggregates by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles and aggregates in a solution.[17]

  • Sample Preparation:

    • Prepare your peptide solution at a known concentration (typically 0.1-1.0 mg/mL).

    • The solvent must be meticulously clean. Filter all buffers through a 0.02 µm filter immediately before use.

    • Filter the peptide sample itself through a low-binding 0.22 µm filter to remove dust and large, extraneous particles. Note: This will remove very large aggregates, so the measurement will reflect the size of soluble aggregates.

  • Instrument Setup:

    • Set the instrument parameters according to the manufacturer's instructions, including solvent viscosity and refractive index.

    • Equilibrate the sample to the desired temperature (e.g., 25°C) within the instrument for at least 5-10 minutes.

  • Data Acquisition:

    • Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility.

    • Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).

  • Interpretation:

    • A monomodal peak with a low PDI (<0.2) indicates a homogenous solution of monomers.

    • The appearance of larger species (e.g., >10 nm) or a high PDI (>0.3) suggests the presence of soluble oligomers and aggregates.

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed Central, National Institutes of Health. [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central, National Institutes of Health. [Link]

  • Peptide Solubilization. JPT. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. GenScript. [Link]

  • CHAPTER 2: Characterization of Peptides and Their Assemblies. Royal Society of Chemistry. [Link]

  • The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry. [Link]

  • Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. PubMed Central, National Institutes of Health. [Link]

  • Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Technology Networks. [Link]

  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. BioProcess International. [Link]

  • Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. SpringerLink. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed Central, National Institutes of Health. [Link]

  • Effect of D-Amino Acid-Containing Basic Peptides with Different Hydrophobicity on the Antimicrobial and Cytotoxic Activity. Oxford Academic. [Link]

  • Method for solubilising peptide mixtures.
  • Rational development of a strategy for modifying the aggregatibility of proteins. PubMed Central, National Institutes of Health. [Link]

  • Effect of D-Amino Acid-Containing Basic Peptides with Different Hydrophobicity on the Antimicrobial and Cytotoxic Activity. Bulletin of the Chemical Society of Japan. [Link]

  • Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PubMed Central, National Institutes of Health. [Link]

  • Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. PubMed Central, National Institutes of Health. [Link]

  • Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology. J-Stage. [Link]

  • Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1. National Institutes of Health. [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection

Welcome to our dedicated technical support guide for resolving challenges with the deprotection of the tert-butyloxycarbonyl (Boc) protecting group. As a cornerstone of modern organic synthesis, particularly in peptide a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for resolving challenges with the deprotection of the tert-butyloxycarbonyl (Boc) protecting group. As a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry, the Boc group's reliable removal is critical. However, what appears to be a straightforward acid-labile cleavage can sometimes be fraught with complications, leading to incomplete reactions, side-product formation, and downstream challenges.

This guide is structured to address the specific issues you may encounter during your experiments. We will move from common, easily rectified problems to more complex scenarios requiring significant methodological adjustments. Our goal is to provide not just solutions, but also the underlying chemical principles, empowering you to make informed decisions in your synthetic endeavors.

Section 1: My Boc Deprotection is Sluggish or Stalled. What Should I Investigate First?

This is the most frequent issue encountered. An incomplete reaction, where both starting material and the desired product are observed after the expected reaction time, points to suboptimal reaction conditions or reagent issues.

Q1: I'm seeing significant amounts of my Boc-protected starting material after hours of stirring with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). What's the likely cause?

A1: This is a classic issue that can often be resolved by systematically checking your reagents and reaction parameters. The acid-catalyzed deprotection of a Boc group is a two-step process involving protonation of the carbamate followed by the formation of a stable tert-butyl cation.[1] The efficiency of this process is highly dependent on the acid strength and concentration.

Troubleshooting Workflow: Initial Checks

start Incomplete Deprotection Observed check_tfa 1. Verify TFA Quality Is it old or discolored? start->check_tfa check_water 2. Check for Water Are solvents anhydrous? check_tfa->check_water TFA is fresh check_conc 3. Assess Acid Concentration Is the TFA:DCM ratio sufficient? check_water->check_conc System is dry check_time 4. Extend Reaction Time Monitor by TLC/LC-MS check_conc->check_time Concentration is appropriate result Reaction Complete check_time->result Reaction progresses

Caption: Initial troubleshooting workflow for incomplete Boc deprotection.

Detailed Breakdown:

  • Reagent Quality (TFA): TFA is hygroscopic and can degrade over time. Water contamination will reduce the effective acidity of the medium, slowing down the deprotection.[2] Always use a fresh bottle or a recently opened bottle of TFA. Anhydrous conditions are generally preferred.

  • Solvent Choice and Concentration: While a 20-50% solution of TFA in DCM is a common starting point, sterically hindered or electronically deactivated amines may require stronger conditions.[2] The rate of Boc cleavage has been shown to have a second-order dependence on the acid concentration, meaning a small increase in concentration can have a significant effect.

  • Reaction Time and Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature.[3] If the reaction is slow, it is often safer to extend the reaction time rather than increasing the temperature, which could promote side reactions. Monitor the reaction's progress every hour using an appropriate analytical method (TLC or LC-MS).

Self-Validation Protocol: Monitoring Deprotection by TLC

  • Prepare your TLC plate: Spot your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Elute the plate: Use a solvent system that gives good separation between your starting material and the more polar product (e.g., 10% Methanol in DCM).

  • Visualize: After UV visualization, stain the plate with a ninhydrin solution and gently heat. The appearance of a new, colored spot (usually purple or yellow) for the free amine confirms that deprotection is occurring. The complete disappearance of the starting material spot indicates the reaction is finished.

Q2: I've increased the TFA concentration and time, but the reaction is still not complete. What are my next steps?

A2: If forcing the conditions with TFA is not effective or is leading to degradation of your compound, it's time to consider alternative acidic reagents.

Table 1: Common Acidic Reagents for Boc Deprotection

ReagentTypical ConditionsAdvantagesDisadvantages
TFA / DCM 20-50% (v/v), RT, 1-2 hVolatile, easy to removeCorrosive, can cleave other acid-labile groups
HCl / Dioxane 4M solution, RT, 1-4 hOften cleaner than TFA, product precipitates as HCl saltDioxane is a peroxide former and suspected carcinogen[1]
HCl / Ethyl Acetate 1-4M solution, RT, 1-4 hLess toxic solvent than dioxaneCan be slower than TFA or HCl/Dioxane[4]
Phosphoric Acid Aqueous solution, RT to 50°CMild, environmentally benignWork-up can be challenging; not suitable for all substrates[5]

Expert Insight: For substrates sensitive to the harshness of neat TFA, switching to 4M HCl in dioxane is often a successful strategy. The resulting amine hydrochloride salt frequently precipitates from the solution, which can drive the reaction to completion and simplify purification.

Section 2: My Deprotection is Complete, but I Have Unwanted Side Products.

The primary culprit for side products in Boc deprotection is the highly reactive tert-butyl cation generated during the reaction.[1]

Q3: I see a new product with a mass 56 units higher than my desired amine. What is this, and how do I prevent it?

A3: This is a classic sign of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic site on your molecule.[1] This is particularly common with electron-rich aromatic rings (like indoles in tryptophan) or sulfur-containing residues (like methionine).

Mechanism of Side Reaction: tert-Butylation

BocN Boc-NH-R protonated Boc(H+)-NH-R BocN->protonated + H+ tBu_cation tert-Butyl Cation (Electrophile) protonated->tBu_cation - CO2 - H2N-R side_product tert-Butyl-Substrate-Nu tBu_cation->side_product Alkylation trapped_tBu Trapped Cation tBu_cation->trapped_tBu Trapping amine H2N-R nucleophile Substrate-Nu: (e.g., Tryptophan indole) nucleophile->side_product scavenger Scavenger (e.g., Thioanisole) scavenger->trapped_tBu

Caption: Formation and trapping of the tert-butyl cation.

To prevent this, you must include a "scavenger" in your reaction mixture. A scavenger is a compound that is more nucleophilic than your substrate and will preferentially react with, or "scavenge," the tert-butyl cation.[5]

Table 2: Recommended Scavengers for tert-Butylation

ScavengerTypical Concentration (v/v)Target Residue(s)Mechanism of Action
Triisopropylsilane (TIS) 1-5%General purpose, TryptophanReduces the cation to isobutane
Thioanisole 1-5%Methionine, TryptophanActs as a nucleophilic trap
Anisole 1-5%General purposeFriedel-Crafts alkylation trap
1,2-Ethanedithiol (EDT) 1-2%MethionineNucleophilic sulfur trap

Experimental Protocol: Boc Deprotection with a Scavenger

  • Dissolve Substrate: Dissolve your Boc-protected compound in anhydrous DCM (e.g., 10 mL per 1 mmol of substrate) in a round-bottom flask under an inert atmosphere (N2 or Argon).

  • Add Scavenger: Add the chosen scavenger (e.g., 0.5 mL of TIS, ~5% v/v) to the solution and stir for 2 minutes.

  • Initiate Deprotection: Add an equal volume of TFA (e.g., 10 mL) to the flask. The solution should be approximately 50% TFA.

  • Monitor Reaction: Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up: Once complete, concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM (3x) to remove residual TFA. The resulting crude amine TFA salt can then be purified or used directly.

Section 3: My Substrate Contains Other Acid-Sensitive Groups. How Can I Selectively Remove the Boc Group?

This is a common challenge in the synthesis of complex molecules. If your compound contains other acid-labile groups like tert-butyl esters, acetals, or glycosidic bonds, standard TFA or HCl conditions will likely cleave them as well.[2] In these cases, you need to use milder or orthogonal deprotection strategies.

Q4: How can I remove a Boc group without cleaving a tert-butyl (tBu) ester in the same molecule?

A4: This requires a fine-tuning of acidic conditions, as the Boc group is generally more acid-labile than a tBu ester. Using a weaker acid or carefully controlled stoichiometry can achieve selectivity.

Milder Acidic Methods:

  • Dilute TFA: Try using a much lower concentration of TFA (1-5% in DCM). This will slow the Boc deprotection significantly, but may leave the tBu ester intact. Careful monitoring is essential.

  • Lewis Acids: Certain Lewis acids can selectively cleave Boc groups in the presence of other acid-sensitive functionalities. Zinc bromide (ZnBr₂) in DCM is a well-established method for this purpose.[3]

  • Thermal Deprotection: In the absence of any acid, heating a solution of the Boc-protected amine can induce thermolytic cleavage of the group. This is often performed in high-boiling point solvents like toluene or xylene.[6] Recent studies have shown that this can be highly efficient and selective, particularly when using continuous flow reactors which allow for precise temperature and residence time control.[6]

Q5: Are there any non-acidic methods to remove a Boc group?

A5: Yes, although less common, methods exist that avoid strong acids altogether.

  • TMSI (Trimethylsilyl Iodide): This reagent in DCM or chloroform can cleave Boc groups under neutral conditions. The reaction is often rapid but TMSI is sensitive and requires careful handling.[3]

  • Oxalyl Chloride/Methanol: A recently reported mild method uses oxalyl chloride in methanol to deprotect a wide range of N-Boc substrates at room temperature.[7] This method was shown to be effective even when traditional acid-mediated protocols failed.[7]

Section 4: Frequently Asked Questions (FAQs)

Q: How do I remove the excess acid and scavenger after the reaction is complete? A: The most common method is to concentrate the reaction mixture on a rotary evaporator. Since TFA is volatile, it can often be removed by co-evaporation with a solvent like toluene. The resulting product will be the amine TFA salt. If a free amine is required, an aqueous basic work-up (e.g., with saturated NaHCO₃ solution) or purification via chromatography on silica gel treated with a base (e.g., triethylamine) is necessary. For water-soluble amines, using a basic ion-exchange resin can be an effective way to neutralize and purify the product.[4]

Q: My deprotected amine is unstable. What can I do? A: Some free amines are inherently unstable. In these cases, it is best to generate the amine salt (e.g., TFA or HCl salt) and use it directly in the next step without neutralization. If the free base is required, it should be generated immediately before use and handled at low temperatures.

Q: Can I use heat to speed up a slow deprotection? A: While gentle heating (e.g., to 40°C) can sometimes accelerate a sluggish reaction, it should be used with caution. Increased temperature can promote side reactions, including racemization in chiral compounds and degradation. It is generally preferable to first optimize the acid concentration and reaction time at room temperature.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]

  • Donnelly, K. F., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Asemota, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Byproducts in Boc-D-Met-OSu Reactions by HPLC

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-D-Met-OSu (N-α-tert-Butoxycarbonyl-D-methionine N-hydroxysuccinimide ester). This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-D-Met-OSu (N-α-tert-Butoxycarbonyl-D-methionine N-hydroxysuccinimide ester). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the identification of byproducts in reactions involving this crucial reagent. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues encountered in your HPLC analysis.

Introduction: The Chemistry of Boc-D-Met-OSu and Its Challenges

Boc-D-Met-OSu is a widely used activated ester for introducing a D-methionine residue into peptides and other molecules. The N-hydroxysuccinimide (NHS) ester provides a highly reactive site for efficient amide bond formation with primary amines under mild conditions. However, this reactivity is a double-edged sword. The same properties that make it an excellent acylating agent also render it susceptible to degradation and side reactions, both during its synthesis and its subsequent use.

This guide will focus on the three primary categories of impurities you are likely to encounter:

  • Synthesis-Related Byproducts: Impurities arising from the carbodiimide-mediated coupling of Boc-D-Met-OH and N-hydroxysuccinimide.

  • Degradation Products: Primarily the result of hydrolysis of the active ester.

  • Side-Chain Modifications: Unwanted reactions involving the thioether side chain of methionine.

Understanding the origin of these byproducts is the first step toward controlling them and ensuring the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I see a new, more polar peak in my HPLC chromatogram when analyzing my Boc-D-Met-OSu reaction mixture over time. What is it?

Answer: You are most likely observing the hydrolysis of your active ester, resulting in the formation of Boc-D-Met-OH .

  • Causality: N-hydroxysuccinimide esters are highly susceptible to hydrolysis in the presence of water or nucleophilic buffers.[1] The ester linkage is cleaved, regenerating the starting carboxylic acid (Boc-D-Met-OH) and releasing N-hydroxysuccinimide (NHS). This is the most common degradation pathway for all NHS esters.[1]

  • Mechanism:

    Hydrolysis

    Hydrolysis of Boc-D-Met-OSu.

  • Impact on HPLC: Boc-D-Met-OH is significantly more polar than the Boc-D-Met-OSu ester. In a typical reversed-phase HPLC (RP-HPLC) method, it will therefore have a shorter retention time .

  • Troubleshooting & Prevention:

    • Control pH: The rate of hydrolysis is highly pH-dependent. It increases dramatically at higher pH.[1][2] For amine coupling reactions, a pH range of 7.2-8.5 is often recommended as a compromise between amine nucleophilicity and ester stability.[3][4]

    • Temperature: Higher temperatures accelerate hydrolysis. Perform reactions at room temperature or below if stability is an issue.

    • Solvent: Prepare the Boc-D-Met-OSu solution in a dry, aprotic solvent like DMF or DMSO immediately before use.[3] Minimize the amount of time the reagent spends in aqueous buffers before the amine nucleophile is added.

    • Buffer Choice: Avoid buffers containing primary amines, such as Tris, as they will compete with your intended reaction.[1]

Condition Approximate Half-life of NHS Ester Implication
pH 7.04-5 hoursReasonable stability for most reactions.
pH 8.0~1 hourReaction should be efficient and relatively quick.
pH 8.6~10 minutesHigh risk of hydrolysis competing with aminolysis.[1]
Data compiled from studies on NHS ester hydrolysis.[1]
Q2: My HPLC shows a peak that is less polar (longer retention time) than my product. It appeared after the synthesis of Boc-D-Met-OSu using DCC. What could it be?

Answer: This peak is likely the N-acylurea byproduct .

  • Causality: When using a carbodiimide like Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid (Boc-D-Met-OH), an O-acylisourea intermediate is formed.[5] This highly reactive intermediate can be attacked by the intended nucleophile (NHS) to form the desired product. However, it can also undergo an intramolecular O→N acyl migration to form a stable N-acylurea, which is unable to react further.[5][6][7]

  • Mechanism:

    Acylurea_Formation

    Competition between product and N-acylurea formation.

  • Impact on HPLC: The N-acylurea derivative is significantly more hydrophobic (less polar) than both the starting acid and the NHS ester. It will therefore have a longer retention time in RP-HPLC. The dicyclohexylurea (DCU) byproduct from DCC is also very nonpolar but is largely insoluble in most organic solvents and is typically removed by filtration.[6]

  • Troubleshooting & Prevention:

    • Additives: The formation of N-acylurea can be suppressed by adding N-hydroxysuccinimide (or other additives like HOBt) to the reaction mixture along with the DCC.[5][6] This rapidly traps the O-acylisourea intermediate as the more stable NHS ester, minimizing the time available for the rearrangement to occur.

    • Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of the rearrangement.

Q3: I'm observing a peak with a mass of +16 Da relative to my expected product. What is this impurity?

Answer: This peak corresponds to oxidized Boc-D-Met-OSu , where the methionine side chain has been oxidized to methionine sulfoxide (Met(O)).

  • Causality: The thioether group in the methionine side chain is highly susceptible to oxidation.[8] This can occur during synthesis, purification, or even storage if exposed to oxidizing agents or atmospheric oxygen, particularly under acidic conditions.[8][9]

  • Mechanism:

    Oxidation

    Oxidation of the methionine side chain.

  • Impact on HPLC: Methionine sulfoxide is more polar than methionine. Therefore, Boc-D-Met(O)-OSu will have a shorter retention time than Boc-D-Met-OSu on an RP-HPLC column. This can sometimes lead to co-elution with other polar impurities if the method is not well-optimized. The use of Met(O) has been strategically employed to increase peptide polarity and facilitate purification.[10]

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

    • Avoid Oxidants: Ensure all solvents and reagents are free from peroxides or other oxidizing contaminants.

    • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.

    • Reduction: If oxidation has occurred, it is sometimes possible to reverse it using specific reducing agents, though this is more commonly performed on deprotected peptides rather than the activated ester.[11]

Q4: My HPLC analysis shows a small peak eluting very close to the main Boc-D-Met-OSu peak. Could this be an enantiomeric impurity?

Answer: Yes, it is possible you are observing the L-enantiomer, Boc-L-Met-OSu .

  • Causality: The starting material, Boc-D-Met-OH, may contain a small amount of the L-enantiomer. Alternatively, racemization could occur during the activation step with carbodiimides, although this is less common when NHS is used as an additive.[12]

  • Impact on HPLC: Standard achiral RP-HPLC columns (like C18) will not separate enantiomers. They will co-elute. To identify and quantify an enantiomeric impurity, you must use a chiral HPLC method .

  • Troubleshooting & Analysis:

    • Chiral HPLC: Employ a chiral stationary phase (CSP) to resolve the D- and L-enantiomers. Macrocyclic glycopeptide-based columns are often effective for the direct analysis of underivatized or N-protected amino acids.[13]

    • Source Material: The primary solution is to ensure the high enantiomeric purity of your starting material, Boc-D-Met-OH, by sourcing from a reputable supplier and checking their certificate of analysis.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Reaction Monitoring

This protocol provides a starting point for analyzing Boc-D-Met-OSu and its common byproducts. Optimization may be required based on your specific HPLC system and sample matrix.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-28 min: 90% B

    • 28-30 min: 90% to 30% B

    • 30-35 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 260 nm (NHS byproduct absorbs at 260 nm)

  • Column Temperature: 30 °C

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., 30:70 Acetonitrile:Water).

Expected Elution Order (from most polar to least polar):

  • Boc-D-Met-OH (Hydrolysis product)

  • Boc-D-Met(O)-OSu (Oxidized product)

  • Boc-D-Met-OSu (Desired Product)

  • N-Acylurea (Synthesis byproduct)

dot graph HPLC_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

}

HPLC workflow for byproduct analysis.

General HPLC Troubleshooting Tips

Problem Possible Cause(s) Related to Boc-D-Met Analysis Suggested Solution(s)
Peak Tailing - Interaction of the methionine sulfur with active sites on the silica packing.[14]- Column overload.- Use a high-quality, end-capped column.- Ensure mobile phase pH is low (~2-3 with TFA) to suppress silanol activity.- Reduce sample concentration/injection volume.[15]
Shifting Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column degradation due to hydrolysis at non-optimal pH.[16]- Prepare fresh mobile phase daily.- Use a column oven for stable temperature control.- Ensure the column is properly stored and operated within its recommended pH range.[16]
Ghost Peaks - Carryover from a previous injection.- Contamination in the mobile phase or from the sample vial.- Implement a robust needle wash protocol.- Run a blank gradient to check for system contamination.- Use high-purity HPLC-grade solvents.[15]

References

  • Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. PubMed. [Link]

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. RSC Publishing. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • How to handle peptides that contain methionine. Biotage. [Link]

  • The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. Self-published source.
  • Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in prot. ResearchGate. [Link]

  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. PMC - NIH. [Link]

  • Peptide oxidation bias during sample preparation for LC-MS/MS. Biology Stack Exchange. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry - ACS Publications. [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. ResearchGate. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Scheme 3. Two-component synthesis of N-acylurea derivatives 12. ResearchGate. [Link]

  • High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. ResearchGate. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to D-Methionine Incorporation: A Comparative Analysis of Boc- and Fmoc-Based Strategies

For the discerning researcher in peptide synthesis and drug development, the choice of protecting group strategy is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and the integrity of s...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in peptide synthesis and drug development, the choice of protecting group strategy is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and the integrity of sensitive amino acid residues. This is particularly true for methionine, an amino acid prone to oxidation. This guide provides a detailed, evidence-based comparison of two cornerstone approaches for incorporating D-methionine: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies, focusing on the use of their N-hydroxysuccinimide (OSu) activated esters, Boc-D-Met-OSu and Fmoc-D-Met-OSu.

The Dichotomy of Protection: Acid vs. Base Lability

The fundamental difference between the Boc and Fmoc strategies lies in the chemical conditions required for the removal of the α-amino protecting group, a step repeated at each cycle of solid-phase peptide synthesis (SPPS). The Boc group is acid-labile, typically removed by treatment with a strong acid like trifluoroacetic acid (TFA).[] In contrast, the Fmoc group is base-labile, cleaved by a secondary amine, most commonly piperidine.[2][3] This distinction dictates the entire synthetic strategy, including the choice of resin, side-chain protecting groups, and the final cleavage from the solid support.

The OSu ester, present in both Boc-D-Met-OSu and Fmoc-D-Met-OSu, serves as an efficient activating group for the carboxyl terminus of the D-methionine. This activation facilitates the nucleophilic attack by the free amino group of the growing peptide chain, leading to peptide bond formation.

Head-to-Head Comparison: Boc-D-Met-OSu vs. Fmoc-D-Met-OSu

FeatureBoc-D-Met-OSu StrategyFmoc-D-Met-OSu Strategy
Deprotection Chemistry Strong acid (e.g., 50% TFA in DCM)[]Mild base (e.g., 20% piperidine in DMF)[2][3]
Orthogonality Quasi-orthogonal with benzyl-based side-chain protectionFully orthogonal with tert-butyl-based side-chain protection[2]
Methionine Side-Chain Stability Higher risk of S-alkylation (tert-butylation) during repeated TFA treatments.[4][5] Oxidation can occur during Boc removal and final cleavage.[4][5]Lower risk of side-chain modification during synthesis cycles. Oxidation is primarily a concern during the final acidic cleavage.[4][5]
Synthesis of Hydrophobic Peptides Often yields higher crude purity and better yields for aggregation-prone sequences.[]Can be more challenging due to the lower solubility of protected peptides.
Compatibility with Sensitive Residues Less suitable for peptides with acid-sensitive modifications (e.g., glycosylation, phosphorylation).The method of choice for peptides with acid-labile post-translational modifications.
Automation and Monitoring Requires specialized equipment to handle corrosive TFA.Easily automated, and Fmoc deprotection can be monitored by UV spectroscopy.[3]
Cost Considerations Boc-protected amino acids are generally less expensive.[][]Fmoc-protected amino acids can be more costly.[][]

The Challenge of Methionine: Oxidation and S-Alkylation

The thioether side chain of methionine is susceptible to two primary side reactions during SPPS: oxidation to methionine sulfoxide (Met(O)) and S-alkylation.[4][5][7]

Oxidation: This is a common problem in both Boc and Fmoc strategies, particularly during the final cleavage from the resin using strong acids in the presence of air.[4][5] In the Boc strategy, some oxidation can also occur during the repetitive acidolytic deprotection steps.[4][5]

S-Alkylation: This side reaction, primarily tert-butylation, is a more significant issue in the Boc strategy.[4][5] The repeated exposure to TFA generates carbocations from the Boc protecting group, which can be scavenged by the nucleophilic thioether of methionine.[4][5] In the Fmoc strategy, S-alkylation is less of a concern during the synthesis cycles as no carbocations are generated during base-mediated deprotection.[]

Experimental Workflows and Mitigation Strategies

Boc-D-Met-OSu Synthesis Workflow

Boc_Workflow Resin Resin-NH2 Coupling Coupling Resin->Coupling Boc_Met Boc-D-Met-OSu Boc_Met->Coupling Wash1 Wash Coupling->Wash1 Deprotection Boc Deprotection (50% TFA/DCM) Wash1->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Wash2 Wash Neutralization->Wash2 Next_AA Couple Next Boc-AA-OSu Wash2->Next_AA Repeat Cycles Final_Cleavage Final Cleavage (e.g., HF or TFMSA) Wash2->Final_Cleavage Final Cycle Next_AA->Wash1 Peptide Peptide Final_Cleavage->Peptide

Caption: Boc-SPPS workflow for D-methionine incorporation.

Protocol for Boc-D-Met-OSu Coupling and Deprotection:

  • Resin Swelling: Swell the appropriate resin (e.g., PAM resin) in dichloromethane (DCM).

  • Coupling: Add a solution of Boc-D-Met-OSu (typically 2-3 equivalents) in a suitable solvent like DCM or dimethylformamide (DMF) to the resin. Allow the reaction to proceed for 1-2 hours, monitoring completion with a ninhydrin test.

  • Washing: Wash the resin thoroughly with DCM and isopropanol to remove excess reagents.

  • Deprotection: Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc group.[8] A scavenger such as dimethylsulfide can be added to the deprotection solution to minimize oxidation.[8]

  • Washing: Wash the resin with DCM to remove residual TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a tertiary amine, such as 10% diisopropylethylamine (DIEA) in DCM.

  • Washing: Wash the resin with DCM to prepare for the next coupling cycle.

Fmoc-D-Met-OSu Synthesis Workflow

Fmoc_Workflow Resin Resin-NH2 Coupling Coupling Resin->Coupling Fmoc_Met Fmoc-D-Met-OSu Fmoc_Met->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Next_AA Couple Next Fmoc-AA-OSu Wash2->Next_AA Repeat Cycles Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage Final Cycle Next_AA->Wash1 Peptide Peptide Final_Cleavage->Peptide

Caption: Fmoc-SPPS workflow for D-methionine incorporation.

Protocol for Fmoc-D-Met-OSu Coupling and Deprotection:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) with the N-terminal Fmoc group removed.

  • Coupling: Add a solution of Fmoc-D-Met-OSu (typically 2-3 equivalents) and a base such as DIEA in DMF to the resin. The coupling reaction is usually complete within 1-2 hours and can be monitored by a ninhydrin test.[3]

  • Washing: Wash the resin extensively with DMF to remove unreacted amino acid and reagents.

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF for about 10-20 minutes to cleave the Fmoc group.[3][5]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc-adduct, preparing the resin for the subsequent coupling step.

Final Cleavage: A Critical Step for Methionine Integrity

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups is a critical step where methionine is particularly vulnerable to degradation. This step is almost always performed under strong acidic conditions, typically with TFA. To prevent oxidation and other side reactions, a "cleavage cocktail" containing a mixture of scavengers is essential.

Recent studies have shown that for Fmoc-synthesized methionine-containing peptides, a cleavage cocktail of TFA/Anisole/TMSCl/Me2S (85:5:5:5) with the addition of triphenylphosphine (1 mg/mL) can effectively eliminate methionine oxidation and reduce S-alkylation.[4][7] For peptides also containing cysteine, triisopropylsilane (TIS) should be included in the cocktail.[4][7] If methionine sulfoxide does form, it can often be reversed by heating the peptide at 40°C in 5% acetic acid.[7]

For Boc-synthesized peptides, a common cleavage reagent is anhydrous hydrofluoric acid (HF), which requires specialized equipment. Alternatively, trifluoromethanesulfonic acid (TFMSA) can be used. In both cases, scavengers like dimethylsulfide are crucial to protect the methionine residue.[8]

Conclusion and Recommendations

The choice between Boc-D-Met-OSu and Fmoc-D-Met-OSu is not merely a matter of preference but a strategic decision based on the specific requirements of the target peptide.

  • Fmoc-D-Met-OSu is generally the preferred choice for the synthesis of most peptides containing D-methionine. The milder deprotection conditions during synthesis minimize the risk of side-chain degradation.[] The well-established methods for controlling side reactions during the final TFA cleavage make this a robust and reliable strategy.

  • Boc-D-Met-OSu remains a valuable tool, particularly for the synthesis of highly hydrophobic or aggregation-prone peptides. [] The strong acidic deprotection can help to disrupt secondary structures that may hinder coupling efficiency. However, researchers must be vigilant about the increased risk of S-alkylation and take appropriate preventative measures, such as the inclusion of scavengers in the deprotection steps.

Ultimately, a successful synthesis of D-methionine-containing peptides hinges on a thorough understanding of the underlying chemistry of both the Boc and Fmoc strategies and the proactive implementation of protocols designed to protect this sensitive residue from degradation.

References

  • Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]

  • Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Institutes of Health. Available at: [Link]

  • dos Santos, C. N., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Góngora-Benítez, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Available at: [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Coin, I., et al. (2007). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. National Institutes of Health. Available at: [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Purity of Boc-D-Met-OSu

In the precise world of peptide synthesis, the purity of your building blocks is not just a quality metric; it is the foundation of your research's success. Nα-tert-Butoxycarbonyl-D-methionine N-hydroxysuccinimide ester...

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of peptide synthesis, the purity of your building blocks is not just a quality metric; it is the foundation of your research's success. Nα-tert-Butoxycarbonyl-D-methionine N-hydroxysuccinimide ester (Boc-D-Met-OSu) is a critical reagent for introducing D-methionine into a peptide chain. Its activated N-hydroxysuccinimide (NHS) ester facilitates efficient amide bond formation. However, the presence of impurities, such as the hydrolyzed free acid (Boc-D-Met-OH) or residual coupling reagents, can lead to failed couplings, truncated sequences, or the generation of difficult-to-remove side products.

This guide provides a comparative analysis of the essential analytical methods used to confirm the purity of Boc-D-Met-OSu, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols for each technique.

The Orthogonal Approach: A Multi-Technique Imperative

No single analytical method provides a complete picture of purity. A robust quality assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. For Boc-D-Met-OSu, the gold-standard combination includes High-Performance Liquid Chromatography (HPLC) for quantitative purity, Nuclear Magnetic Resonance (NMR) for structural identity, Mass Spectrometry (MS) for molecular weight verification, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group confirmation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is the cornerstone for quantitative purity assessment. It separates compounds based on their hydrophobicity.[1] The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Boc-D-Met-OSu, being relatively hydrophobic, is retained on the column and elutes upon increasing the concentration of an organic solvent like acetonitrile. More polar impurities, such as the free acid Boc-D-Met-OH, will have less affinity for the stationary phase and elute earlier.

Causality of Experimental Choices:

  • C18 Column: A C18 column is the workhorse for peptide and amino acid derivative analysis due to its strong hydrophobic retention, providing excellent separation for compounds in this class.[2]

  • Acidified Mobile Phase: Trifluoroacetic acid (TFA) is used as an ion-pairing agent. It sharpens peaks by neutralizing residual silanol groups on the silica-based stationary phase and ensuring the analyte is in a single protonation state.[1]

  • Gradient Elution: A gradient of increasing organic solvent is crucial for eluting the main compound while ensuring that any potential, more hydrophobic impurities are also eluted from the column, providing a complete impurity profile.[1][2]

  • UV Detection at 220 nm: The peptide bond and, by extension, the amide bonds in Boc-D-Met-OSu, exhibit strong absorbance at lower UV wavelengths like 220 nm, making it a sensitive and universal choice for detection.[2]

Experimental Protocol: RP-HPLC Purity Assay
  • Sample Preparation: Accurately weigh and dissolve Boc-D-Met-OSu in acetonitrile to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.[2]

    • Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

    • Gradient: 30% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Dissolve 1 mg/mL Boc-D-Met-OSu in Acetonitrile inj Inject 10 µL prep->inj col C18 Column Gradient Elution inj->col det UV Detector (220 nm) col->det chrom Generate Chromatogram det->chrom integ Integrate Peaks chrom->integ calc Calculate Area % integ->calc

Caption: RP-HPLC workflow for purity determination.

Data Presentation: Sample HPLC Results
Peak IDRetention Time (min)Area (%)Identity
14.50.35N-hydroxysuccinimide
28.20.55Boc-D-Met-OH
312.699.05Boc-D-Met-OSu
415.10.05Unknown Impurity

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR provides an unambiguous structural confirmation of the molecule. It maps the chemical environment of all protons, and the resulting spectrum serves as a unique fingerprint. The chemical shift, integration (proton count), and multiplicity (splitting pattern) of each signal must be consistent with the expected structure of Boc-D-Met-OSu.

Causality of Experimental Choices:

  • Deuterated Solvent: A deuterated solvent like DMSO-d₆ is used because it dissolves the sample without creating a large interfering solvent signal in the proton spectrum.[3] DMSO is particularly good for compounds with both polar and non-polar regions.

  • TMS Standard: Tetramethylsilane (TMS) is added as an internal standard to define the 0 ppm point on the chemical shift scale, ensuring spectral reproducibility.

  • High-Field Magnet (e.g., 400 MHz): A higher field strength provides better signal dispersion, reducing peak overlap and making the spectrum easier to interpret, which is critical for identifying minor impurities.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of Boc-D-Met-OSu in ~0.7 mL of DMSO-d₆ containing 0.03% TMS.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate all signals and compare chemical shifts to the expected values.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Processing dissolve Dissolve ~5 mg in DMSO-d6 acquire Acquire Spectrum (400 MHz) dissolve->acquire process Fourier Transform Phase & Baseline acquire->process analyze Assign Peaks & Integrate process->analyze

Caption: ¹H NMR workflow for structural confirmation.

Data Presentation: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
AssignmentProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Boc (t-butyl)-C(CH₃)₃~1.40singlet9H
Met (S-methyl)-S-CH₃~2.08singlet3H
Met (β-CH₂)-CH-CH₂-~2.0-2.2multiplet2H
Met (γ-CH₂)-CH₂-S-~2.55multiplet2H
NHS-CO-CH₂-CH₂-CO-~2.82singlet4H
Met (α-CH)-NH-CH-CO-~4.50multiplet1H
Amide-NH-~7.50doublet1H

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Mass Spectrometry (MS)

Principle: MS provides an exact measurement of the compound's molecular weight, confirming its elemental composition.[] Electrospray Ionization (ESI) is a soft ionization technique ideal for this purpose, as it typically generates the protonated molecular ion ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[][6]

Causality of Experimental Choices:

  • ESI Source: ESI is chosen for its ability to ionize thermally labile molecules like Boc-D-Met-OSu directly from solution without causing degradation.

  • High-Resolution Analyzer (e.g., TOF, Orbitrap): A high-resolution mass analyzer can determine the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm), allowing for the confident determination of the elemental formula.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrument Setup: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the m/z of the most abundant ions and compare them to the calculated exact masses for expected adducts of Boc-D-Met-OSu.

Visualization: MS Workflow

MS_Workflow prep Prepare Dilute Solution (~10 µg/mL) infuse Infuse into ESI Source prep->infuse ionize Generate Ions (Positive Mode) infuse->ionize analyze High-Resolution Mass Analysis ionize->analyze detect Detect m/z and Generate Spectrum analyze->detect

Caption: ESI-MS workflow for molecular weight confirmation.

Data Presentation: Expected Molecular Ions for Boc-D-Met-OSu (C₁₄H₂₂N₂O₆S)
IonCalculated Exact Mass
[M+H]⁺347.1298
[M+Na]⁺369.1118
[M+K]⁺385.0857

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR confirms the presence of key functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum should show characteristic peaks for the carbamate, the activated ester, and the succinimide ring.

Causality of Experimental Choices:

  • Attenuated Total Reflectance (ATR): ATR is a modern, convenient sampling technique that requires minimal sample preparation and provides high-quality spectra of solid powders directly.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a small amount of the solid Boc-D-Met-OSu powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-650 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Data Presentation: Characteristic FTIR Absorption Bands
Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Amide N-HStretch~3350
Carbamate C=OStretch~1680-1700
Ester C=OStretch~1740
Succinimide C=OStretch (asymmetric & symmetric)~1815 & ~1785
C-OStretch~1160

Comparative Summary and Conclusion

Each analytical technique provides a unique and essential piece of the purity puzzle.

TechniqueInformation ProvidedStrengthsLimitations
RP-HPLC Quantitative purity, impurity profileHighly sensitive and quantitative for impurities[]Requires reference standards for impurity identification
¹H NMR Unambiguous structural confirmationProvides detailed structural informationLower sensitivity for detecting impurities (<0.5%)
MS (ESI) Molecular weight verificationHigh accuracy and sensitivity[8]Does not quantify purity or resolve isomers
FTIR Functional group identityFast, simple, and confirms key bondsNot quantitative, provides limited structural detail

Final Recommendation: For a comprehensive and trustworthy assessment of Boc-D-Met-OSu purity, a combination of these methods is indispensable. RP-HPLC should be used to establish the purity value (e.g., >99%), while ¹H NMR and high-resolution MS must be used to confirm the identity and structure of the main component. FTIR serves as a rapid, confirmatory check of the material's functional group integrity. Adherence to these orthogonal analytical principles, as guided by standards like the ICH Q2(R1) guidelines, ensures that the starting material for your synthesis is of the highest possible quality, safeguarding the integrity of your final peptide product.[9][10][11]

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Garner, G. V., et al. (1983).Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids. Journal of Chemical Research, Synopses.
  • Gomes, N., et al. (2010).Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89857, Boc-L-methionine. [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • ResearchGate. The FTIR spectroscopy figure of NHS-FA compared with FA. [Link]

  • Science.gov. chromatography rp-hplc method: Topics. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

  • ResearchGate. Simple and Rapid RP-HPLC Method to Determine the Purity of the Anti-retroviral Drug Lamivudine. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Figshare. Item - NHS FTIR - University College London. [Link]

  • ResearchGate. Fig. A3. FT-IR spectra of N-hydroxysuccinimide molecules. [Link]

  • SpectraBase. N-hydroxysuccinimide - Optional[FTIR] - Spectrum. [Link]

  • MDPI. Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. [Link]

  • Aguilar, M.-I. (Ed.). (2004).HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Le, A., et al. (2022).A rapid and robust method for amino acid quantification using a simple N-hydroxysuccinimide ester derivatization and liquid chromatography-ion mobility-mass spectrometry. Analytical and Bioanalytical Chemistry.
  • ResearchGate. Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry. [Link]

  • The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. [Link]

  • Burtsev, Y. A., et al. (2011).1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry.
  • Zhang, N., et al. (2020).
  • ResearchGate. Figure S6: 1 H NMR (400 MHz, DMSO- d 6 ) spectra of Boc-Maba(1). [Link]

  • Indian Journal of Pharmaceutical Sciences. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

  • LinkedIn. Boc-Met-OSu Report 2025: Growth Driven by Government Incentives and Partnerships. [Link]

  • MDPI. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]

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Validation

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Synthesized with Boc-D-Met-OSu

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic peptide development, the choice of synthetic strategy profoundly impacts the purity, yield, and analytical profile of the fi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the choice of synthetic strategy profoundly impacts the purity, yield, and analytical profile of the final product. The use of Nα-tert-butyloxycarbonyl (Boc) protected amino acids, such as Boc-D-Met-OSu (N-succinimidyl ester of Boc-D-methionine), remains a cornerstone of peptide synthesis, particularly for complex or hydrophobic sequences. However, the inherent nature of the Boc strategy, with its reliance on strong acid for deprotection, presents unique challenges and analytical signatures, especially when incorporating sensitive residues like methionine.

This guide provides an in-depth, objective comparison of the mass spectrometric analysis of peptides synthesized using Boc-D-Met-OSu versus the more contemporary 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. We will explore the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers to make informed decisions and accurately interpret their analytical results.

The Dichotomy of Peptide Synthesis: Boc vs. Fmoc Strategies

The fundamental difference between the Boc and Fmoc solid-phase peptide synthesis (SPPS) methodologies lies in their orthogonal protection schemes. The Boc strategy employs an acid-labile Boc group for temporary Nα-protection, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA) at each cycle. In contrast, the Fmoc strategy utilizes a base-labile Fmoc group, removed with a mild base such as piperidine.[1] This core difference dictates the conditions for the entire synthesis and has significant downstream implications for the types of side products generated, particularly with methionine.

Methionine's thioether side chain is susceptible to two primary side reactions under acidic conditions prevalent in Boc-SPPS: oxidation to methionine sulfoxide and S-alkylation by carbocations.[2][] The tert-butyl cation, generated during the TFA-mediated deprotection of the Boc group, is a potent alkylating agent that can attack the nucleophilic sulfur of methionine, leading to S-tert-butylation.[2] This side reaction is a significantly greater concern in Boc/benzyl (Bzl) SPPS than in Fmoc/tert-butyl (tBu) SPPS because the tert-butyl carbocation is generated at every synthesis cycle during Boc removal.[2]

Visualizing the Synthetic Pathways and Potential Pitfalls

To better understand the divergence in outcomes, let's visualize the workflows.

cluster_0 Boc-SPPS Workflow cluster_1 Fmoc-SPPS Workflow Boc_Start Resin-NH2 Boc_Couple Couple Boc-D-Met-OSu Boc_Start->Boc_Couple Boc_Deprotect Deprotect (TFA) Boc_Couple->Boc_Deprotect Boc_Neutralize Neutralize (DIEA) Boc_Deprotect->Boc_Neutralize Boc_Side_Product S-tert-butylation of Met Boc_Deprotect->Boc_Side_Product tBu+ generation Boc_Elongate Elongate Peptide Chain Boc_Neutralize->Boc_Elongate Boc_Cleave Cleave (HF or TFMSA) Boc_Elongate->Boc_Cleave Boc_Peptide Crude Peptide Boc_Cleave->Boc_Peptide Fmoc_Start Resin-NH2 Fmoc_Couple Couple Fmoc-D-Met-OH Fmoc_Start->Fmoc_Couple Fmoc_Deprotect Deprotect (Piperidine) Fmoc_Couple->Fmoc_Deprotect Fmoc_Elongate Elongate Peptide Chain Fmoc_Deprotect->Fmoc_Elongate Fmoc_Cleave Cleave (TFA Cocktail) Fmoc_Elongate->Fmoc_Cleave Fmoc_Peptide Crude Peptide Fmoc_Cleave->Fmoc_Peptide Fmoc_Side_Product Met(O) formation Fmoc_Cleave->Fmoc_Side_Product Oxidation

Caption: Comparative workflows of Boc and Fmoc solid-phase peptide synthesis (SPPS).

Mass Spectrometry: Unveiling the Synthetic Fingerprint

Mass spectrometry, coupled with liquid chromatography (LC-MS), is the quintessential tool for characterizing synthetic peptides and their impurities.[4] The choice of synthesis strategy leaves a distinct "fingerprint" in the mass spectrum of the crude product.

Expected Mass Spectrometry Profile: A Comparative Analysis

Let's consider a model pentapeptide, Ac-Met-Glu-Glu-Pro-Asp-OH, synthesized via both Boc and Fmoc strategies. Based on published data, we can anticipate the following LC-MS results for the crude products.[2][4]

AnalyteExpected Monoisotopic Mass (Da)Relative Abundance (Boc-SPPS)Relative Abundance (Fmoc-SPPS)Key MS/MS Fragment
Target Peptide 661.24~70-75%~70-85%y- and b-ion series
Oxidized Peptide (Met(O)) 677.24~1-3%~10-20%Neutral loss of 64 Da (CH₃SOH)
S-tert-butylated Peptide 717.30~20-25% ~5% Precursor m/z, complex fragmentation

Data is illustrative and based on trends reported in the literature.[2][4]

The most striking difference is the significantly higher abundance of the S-tert-butylated side product in the Boc-synthesized peptide. This is a direct consequence of the repeated exposure to TFA and the generation of tert-butyl cations during each deprotection cycle.[2] While oxidation is a concern in both strategies, it is often more pronounced in the final, strongly acidic cleavage cocktail used in Fmoc-SPPS if proper scavengers are not employed.[4]

Interpreting the Tandem Mass Spectra (MS/MS)

Tandem mass spectrometry (MS/MS) is crucial for confirming the identity of these species.

  • Target Peptide: Fragmentation will yield the expected series of b- and y-ions, allowing for sequence confirmation.

  • Oxidized Peptide (Met(O)): The most diagnostic feature in the MS/MS spectrum of a methionine sulfoxide-containing peptide is a prominent neutral loss of 64 Da, corresponding to the elimination of methanesulfenic acid (CH₃SOH). This provides a clear signature for oxidation.

  • S-tert-butylated Peptide: This modification adds 56.06 Da to the mass of the methionine residue. Its fragmentation can be more complex, but the precursor mass in the MS1 spectrum is a clear indicator.

cluster_0 MS/MS Fragmentation Analysis cluster_1 Expected Fragment Types Parent Peptide Precursor Ion (e.g., [M+H]+) CID Collision-Induced Dissociation (CID) Parent->CID Fragments Fragment Ions CID->Fragments b_y_ions b- and y-ions (Sequence information) Fragments->b_y_ions Target Peptide NL_64 Neutral Loss of 64 Da (Met(O) signature) Fragments->NL_64 Oxidized Peptide tBu_adduct Intact S-tBu Adduct (Precursor +56 Da) Fragments->tBu_adduct Alkylated Peptide

Caption: Decision tree for interpreting MS/MS fragmentation data of modified peptides.

Experimental Protocols

To provide a practical framework, here are detailed, step-by-step methodologies for the synthesis and analysis of a model peptide.

Protocol 1: Boc-SPPS of a Model Peptide
  • Resin Preparation: Swell Merrifield resin in dichloromethane (DCM).

  • First Amino Acid Coupling: Couple Boc-Asp(OBzl)-OH to the resin using diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.

  • Coupling Cycle (for Boc-D-Met-OSu and subsequent amino acids):

    • Dissolve Boc-D-Met-OSu (2 equivalents) and DIEA (2 equivalents) in N,N-dimethylformamide (DMF).

    • Add the solution to the neutralized resin and agitate for 2-4 hours.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF and DCM.

    • Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Cleavage: Treat the peptide-resin with anhydrous hydrofluoric acid (HF) with p-cresol as a scavenger at 0°C for 1 hour.

  • Work-up: Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

Protocol 2: Alternative Fmoc-SPPS of the Model Peptide
  • Resin Preparation: Swell Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Coupling Cycle (for Fmoc-D-Met-OH and subsequent amino acids):

    • Pre-activate Fmoc-D-Met-OH (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor reaction completion with a Kaiser test.

    • Wash the resin with DMF.

    • Repeat steps 2-3 for each subsequent amino acid.

  • Final Cleavage: Treat the peptide-resin with a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5) for 2 hours.

  • Work-up: Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

Protocol 3: LC-MS/MS Analysis
  • Sample Preparation: Dissolve the crude peptide in 0.1% formic acid in water/acetonitrile (95:5) to a concentration of 1 mg/mL.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 300-1500.

    • MS/MS: Data-dependent acquisition (DDA) of the top 3 most intense ions from the MS1 scan.

    • Collision Energy: Use a normalized collision energy of 25-30%.

  • Data Analysis: Analyze the data for the expected masses of the target peptide and potential side products. Perform manual inspection of MS/MS spectra to confirm sequences and identify modification sites.

Conclusion and Recommendations

The choice between Boc and Fmoc chemistry for the synthesis of methionine-containing peptides has clear and predictable consequences for the final product profile as observed by mass spectrometry.

  • Boc-D-Met-OSu and Boc-SPPS: This strategy is particularly susceptible to S-tert-butylation of the methionine residue, a direct result of the repetitive acid-mediated deprotection steps. While scavengers can mitigate this, it remains a significant potential impurity that must be carefully monitored by LC-MS. The advantage of the Boc strategy can be in the synthesis of hydrophobic or aggregation-prone sequences, where the protonated N-terminus after deprotection can improve solubility.[1]

  • Fmoc-SPPS: This milder approach largely avoids the issue of S-tert-butylation. However, methionine oxidation can be a more prominent side reaction, occurring primarily during the final TFA cleavage. The use of appropriate scavengers in the cleavage cocktail is paramount to minimizing this modification.[2][4]

For researchers in drug development, the implications are clear. When synthesizing a methionine-containing peptide, the analytical strategy must be tailored to the synthetic route. If using a Boc-based approach, the LC-MS method should be optimized to resolve the target peptide from its S-tert-butylated counterpart, and MS/MS analysis must be used to confirm the absence of this +56 Da modification. If using an Fmoc-based approach, the focus will be on resolving and quantifying the +16 Da oxidized species.

Ultimately, the goal is a pure, well-characterized peptide therapeutic. By understanding the chemical causality behind the formation of synthesis-related impurities and employing robust mass spectrometric methods for their detection and characterization, scientists can navigate the complexities of peptide synthesis and accelerate the development of novel medicines.

References

  • Khan, R. A. (2016). Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid. Chemical Biology & Drug Design, 88(6), 884-888. [Link]

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Palomo, C., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • McLaughlin, L. G., et al. (2017). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. ACS Chemical Biology. [Link]

Sources

Comparative

A Comprehensive Guide to the NMR Spectroscopic Characterization of Boc-D-Met-OSu for Researchers in Drug Development

In the precise and demanding world of peptide synthesis, the quality of your starting materials is paramount. Any impurities or structural ambiguities in your building blocks can lead to failed syntheses, impurities in y...

Author: BenchChem Technical Support Team. Date: February 2026

In the precise and demanding world of peptide synthesis, the quality of your starting materials is paramount. Any impurities or structural ambiguities in your building blocks can lead to failed syntheses, impurities in your final peptide, and ultimately, delays in your research and development pipeline. This is particularly true for activated amino acid derivatives like N-(tert-Butoxycarbonyl)-D-methionine N-hydroxysuccinimide ester (Boc-D-Met-OSu), a key reagent for introducing D-methionine into a peptide sequence. While various analytical techniques can provide information about this compound, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for unambiguous structural elucidation and purity assessment.

This guide provides an in-depth exploration of how to effectively use ¹H and ¹³C NMR spectroscopy to characterize Boc-D-Met-OSu. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into interpreting the spectral data to ensure the quality and integrity of this critical reagent.

The Critical Role of Active Esters in Peptide Synthesis

In chemical peptide synthesis, the formation of a peptide bond requires the "activation" of the carboxylic acid group of an amino acid to make it more susceptible to nucleophilic attack by the amino group of the next amino acid. Boc-D-Met-OSu is an example of an active ester, where the N-hydroxysuccinimide (NHS) group is an excellent leaving group, facilitating the amide bond formation under mild conditions.[1][2] The use of such well-defined active esters is crucial for minimizing side reactions and preventing racemization at the chiral center of the amino acid.[1][2]

Why NMR Spectroscopy is the Gold Standard for Characterization

While techniques like mass spectrometry (MS) can confirm the molecular weight and elemental composition, and Fourier-transform infrared spectroscopy (FTIR) can identify functional groups, neither can provide the detailed atomic-level structural information that NMR can. NMR spectroscopy allows for the precise determination of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[3][4] This makes it an indispensable tool for:

  • Unambiguous structure confirmation: Verifying the correct connectivity of all atoms in the Boc-D-Met-OSu molecule.

  • Purity assessment: Identifying and quantifying impurities that may be present from the synthesis.

  • Stability studies: Monitoring the degradation of the active ester over time.

Experimental Protocol for NMR Analysis of Boc-D-Met-OSu

A successful NMR experiment begins with meticulous sample preparation.

1. Sample Preparation:

  • Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules, including Boc-protected amino acids. However, if solubility is an issue, or if you suspect the presence of impurities that have overlapping signals with the residual solvent peak in CDCl₃, other solvents like acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. It's important to note that chemical shifts can vary slightly between different solvents.

  • Concentration: A concentration of 5-25 mg of Boc-D-Met-OSu in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer (400 MHz or higher).

  • Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm for both ¹H and ¹³C NMR). Most high-quality deuterated solvents are available with TMS already added.

2. NMR Data Acquisition:

  • ¹H NMR: A standard one-dimensional ¹H NMR experiment is usually sufficient. Key parameters to consider are the spectral width, the number of scans, and the relaxation delay. For a routine characterization, a spectral width of 12-16 ppm, 16-64 scans, and a relaxation delay of 1-2 seconds are good starting points.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically performed to obtain a spectrum with single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

Interpreting the NMR Spectra of Boc-D-Met-OSu

A thorough analysis of both the ¹H and ¹³C NMR spectra is essential for the complete characterization of Boc-D-Met-OSu.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information about the proton environments in the molecule. The following table outlines the expected chemical shifts, multiplicities, and integrations for the protons in Boc-D-Met-OSu.

Proton Assignment Expected Chemical Shift (δ, ppm) in CDCl₃ *Multiplicity Integration
Boc group (-C(CH₃)₃)~1.45Singlet9H
S-CH₃~2.10Singlet3H
β-CH₂~2.20 - 2.35Multiplet2H
γ-CH₂~2.60 - 2.75Multiplet2H
α-CH~4.50 - 4.60Multiplet1H
NH~5.10 - 5.30Doublet1H
OSu (-CH₂CH₂-)~2.85Singlet4H

*Predicted chemical shifts based on typical values for Boc-protected amino acids and N-hydroxysuccinimide esters.

Causality behind the Chemical Shifts:

  • The Boc group protons appear as a sharp singlet around 1.45 ppm due to the nine equivalent methyl protons.

  • The S-methyl protons are also a singlet, typically found around 2.10 ppm.

  • The β- and γ-methylene protons of the methionine side chain will appear as complex multiplets due to diastereotopicity and coupling to each other and the α-proton.

  • The α-proton is shifted downfield to around 4.5-4.6 ppm due to the deshielding effects of the adjacent nitrogen and carbonyl group. It will appear as a multiplet due to coupling with the β-protons and the NH proton.

  • The amide proton (NH) signal is a doublet due to coupling with the α-proton and its chemical shift can be concentration and solvent dependent.

  • The four protons of the succinimide ring are chemically equivalent and appear as a sharp singlet around 2.85 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) in CDCl₃ *
S-C H₃~15
OSu (-C H₂C H₂-)~25
Boc group (-C(C H₃)₃)~28
β-C H₂~30
γ-C H₂~31
α-C H~53
Boc group (-C (CH₃)₃)~80
Boc group (-C =O)~155
α-C =O~168
OSu (-C =O)~169

*Predicted chemical shifts based on typical values for Boc-protected amino acids and N-hydroxysuccinimide esters.

Key Features of the ¹³C NMR Spectrum:

  • The carbonyl carbons of the Boc group, the amino acid, and the succinimide ester appear at the downfield end of the spectrum (155-170 ppm).

  • The quaternary carbon of the Boc group is found around 80 ppm.

  • The remaining aliphatic carbons appear in the upfield region of the spectrum.

Identifying Common Impurities

A crucial aspect of characterizing Boc-D-Met-OSu is the identification of potential impurities that may arise during its synthesis. The most common synthetic route involves the coupling of Boc-D-methionine with N-hydroxysuccinimide (HOSu) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Potential Impurities and their NMR Signatures:

  • Boc-D-methionine (Unreacted Starting Material):

    • ¹H NMR: The α-proton will be slightly upfield compared to the OSu ester, and a broad signal for the carboxylic acid proton will be present (typically >10 ppm).

    • ¹³C NMR: The carboxylic acid carbonyl will have a different chemical shift compared to the ester carbonyl.

  • N-hydroxysuccinimide (HOSu) (Unreacted Starting Material):

    • ¹H NMR (CDCl₃): A singlet around 2.8 ppm for the four equivalent protons.[3]

    • ¹³C NMR (CDCl₃): A signal around 25 ppm for the methylene carbons and a carbonyl signal around 171 ppm.

  • N,N'-Dicyclohexylurea (DCU) (Byproduct from DCC):

    • ¹H NMR (CDCl₃): Broad multiplets for the cyclohexyl protons between 1.0 and 3.5 ppm.[2]

    • ¹C NMR (CDCl₃): Signals for the cyclohexyl carbons in the range of 25-55 ppm and a carbonyl signal around 158 ppm.[2]

Workflow for Impurity Identification:

Impurity_Identification Acquire_NMR Acquire ¹H and ¹³C NMR of Boc-D-Met-OSu Sample Analyze_Spectra Analyze Spectra for Unexpected Signals Acquire_NMR->Analyze_Spectra Compare_Shifts Compare Chemical Shifts with Known Impurities (Boc-D-Met, HOSu, DCU) Analyze_Spectra->Compare_Shifts Quantify Quantify Impurities by Integration (¹H NMR) Compare_Shifts->Quantify Signals Match Pure Pure Boc-D-Met-OSu Compare_Shifts->Pure No Match Impure Impure Sample: Requires Further Purification Quantify->Impure

Caption: Workflow for identifying impurities in Boc-D-Met-OSu using NMR.

Comparative Analysis with Other Techniques

To provide a holistic view, it's beneficial to compare NMR with other common analytical techniques used for characterizing peptide coupling agents.[5]

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry, purity, and quantification of impurities.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, can be complex to interpret for mixtures.
Mass Spectrometry (MS) Molecular weight, elemental composition.High sensitivity, small sample amount required.Does not provide detailed structural information (isomers are indistinguishable).
FTIR Spectroscopy Presence of functional groups (e.g., C=O, N-H).Fast, easy to use.Provides limited structural information, not suitable for purity assessment of closely related compounds.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of components in a mixture.High resolution, quantitative.Does not provide structural information on its own (often coupled with MS or NMR).

Logical Relationship of Analytical Techniques:

Analytical_Techniques cluster_0 Primary Characterization cluster_1 Complementary Techniques NMR NMR Spectroscopy (Structure & Purity) MS Mass Spectrometry (Molecular Weight) NMR->MS Confirms MW FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Confirms Functional Groups HPLC HPLC (Purity & Separation) NMR->HPLC Correlates with Purity

Caption: Interplay of analytical techniques for comprehensive characterization.

Conclusion: Ensuring Quality and Accelerating Drug Development

The meticulous characterization of starting materials like Boc-D-Met-OSu is a non-negotiable aspect of successful peptide synthesis and drug development. While a suite of analytical tools is available, NMR spectroscopy provides the most comprehensive and unambiguous data for structural verification and purity assessment. By understanding the principles of NMR, following robust experimental protocols, and skillfully interpreting the spectral data, researchers can ensure the quality of their reagents, leading to more reliable and reproducible synthetic outcomes. This, in turn, accelerates the journey from the laboratory bench to the development of novel peptide-based therapeutics.

References

  • Organic Chemistry Frontiers. Active ester-based peptide bond formation and its application in peptide synthesis. Royal Society of Chemistry. [Link]

  • Green Chemistry. A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. Royal Society of Chemistry. [Link]

  • ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Chemistry LibreTexts. Nuclear Magnetic Resonance Spectroscopy. [Link]

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Validation

A Comparative Guide to the Advantages of Boc-Protected Amino Acids for Specific Peptide Sequences

For researchers, scientists, and professionals in drug development, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that di...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that dictates the success of synthesizing complex peptide sequences. While Fmoc chemistry has become the mainstream choice for routine peptide synthesis due to its milder deprotection conditions and amenability to automation, the classic Boc strategy remains an indispensable tool, offering distinct advantages for synthesizing "difficult" peptides that are prone to aggregation or specific side reactions.[1][2]

This guide provides an in-depth comparison of Boc and Fmoc chemistries, focusing on scenarios where the use of Boc-protected amino acids is not just a viable alternative, but a superior strategy. We will delve into the mechanistic rationale behind these advantages, supported by comparative data, and provide detailed experimental protocols to empower you to tackle challenging peptide syntheses with confidence.

The Chemical Philosophies: A Tale of Two Protecting Groups

The fundamental difference between the two strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine like piperidine.[3][4] This distinction dictates the entire orthogonal protection scheme for amino acid side chains.

  • Boc/Bzl Strategy: This "quasi-orthogonal" approach uses the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl (Bzl)-based groups for "permanent" side-chain protection.[5][6] The final cleavage from the resin and removal of side-chain protecting groups requires a very strong acid, typically hazardous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][8]

  • Fmoc/tBu Strategy: This is a truly orthogonal strategy where the base-labile Fmoc group is used for Nα-protection, and acid-labile tert-butyl (tBu)-based groups protect the side chains.[][10] This allows for milder final cleavage conditions using TFA, which simultaneously removes the tBu groups and cleaves the peptide from the resin.[2]

The choice of these chemistries has profound implications for the synthesis of certain peptide sequences.

Visualizing the Deprotection Chemistries

To better understand the core difference, let's visualize the deprotection steps in both strategies.

Boc_Fmoc_Deprotection cluster_Boc Boc SPPS Cycle cluster_Fmoc Fmoc SPPS Cycle Boc_Start Boc-AA-Resin Boc_Deprotect TFA Deprotection Boc_Start->Boc_Deprotect Remove Boc Boc_Neutralize Base Neutralization (e.g., DIEA) Boc_Deprotect->Boc_Neutralize H₂N⁺-AA-Resin Boc_Couple Coupling: Next Boc-AA Boc_Neutralize->Boc_Couple H₂N-AA-Resin Boc_End Boc-AA-AA-Resin Boc_Couple->Boc_End Elongate Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Piperidine Deprotection Fmoc_Start->Fmoc_Deprotect Remove Fmoc Fmoc_Couple Coupling: Next Fmoc-AA Fmoc_Deprotect->Fmoc_Couple H₂N-AA-Resin Fmoc_End Fmoc-AA-AA-Resin Fmoc_Couple->Fmoc_End Elongate Aspartimide_Formation cluster_Mechanism Aspartimide Formation Mechanism (Fmoc SPPS) cluster_Boc_Advantage Boc SPPS Advantage Peptide ...-Asp(OtBu)-Gly-... Piperidine Piperidine (Base) Peptide->Piperidine Base-catalyzed cyclization Aspartimide Aspartimide Intermediate (5-membered ring) Piperidine->Aspartimide Alpha_Peptide Desired α-Peptide (Racemized) Aspartimide->Alpha_Peptide Ring opening Beta_Peptide Side-product β-Peptide Aspartimide->Beta_Peptide Ring opening Boc_SPPS Boc-SPPS uses TFA (acid) for deprotection No_Base No strong base used in cycles Suppression Aspartimide formation significantly suppressed

Caption: Mechanism of base-catalyzed aspartimide formation in Fmoc-SPPS.

Suppressing Diketopiperazine (DKP) Formation

The Challenge: At the dipeptide stage of SPPS, the deprotected N-terminal amine of the second amino acid can attack the ester linkage connecting the C-terminal amino acid to the resin. This intramolecular cyclization releases a cyclic dipeptide, known as a diketopiperazine (DKP), from the resin, terminating the peptide chain prematurely. [11]This side reaction is particularly pronounced when Proline or Glycine is the second residue in the sequence. [11] The Boc Advantage: After TFA deprotection in Boc-SPPS, the N-terminal amine exists as a protonated ammonium salt. This greatly reduces its nucleophilicity, thus suppressing its tendency to attack the resin linkage. [12]While neutralization is required before coupling the third amino acid, protocols using in situ neutralization—where the neutralization and coupling steps occur simultaneously—minimize the time the free, reactive amine is present, further reducing the risk of DKP formation. [13][14] Comparative Strategies to Minimize DKP Formation:

StrategyApplicability in Fmoc-SPPSAdvantage in Boc-SPPSReference
Standard Protocol High risk, especially for Xaa-Pro/Gly sequences.Lower risk due to N-terminal protonation after deprotection. [12][12][11]
In Situ Neutralization Not standard; requires specific protocols.Highly effective and commonly used, minimizing the lifetime of the reactive free amine. [13][13][14]
Use of 2-CTC Resin Effective, as the bulky resin sterically hinders the back-biting reaction.Not typically necessary as the primary suppression mechanism is chemical.[15]
Coupling of Pre-formed Dipeptides A common and effective workaround.Also effective, but the inherent advantages of the Boc cycle often make it unnecessary.[11]
Synthesis of Peptides with C-terminal Thioesters

The Challenge: Peptide thioesters are crucial intermediates for native chemical ligation (NCL), a powerful technique for synthesizing large proteins. The synthesis of C-terminal thioesters can be challenging.

The Boc Advantage: Boc-SPPS provides a straightforward route to peptide thioesters. The thioester moiety can be installed on-resin, and the final peptide thioester is obtained directly after HF cleavage. [16]In contrast, Fmoc-based strategies often require more complex, post-synthesis manipulations to generate the thioester, which can be less efficient. [16]A study synthesizing a polypeptide from the NY-ESO-1 antigen demonstrated that Boc-SPPS with on-resin thioester installation was more direct than several attempted Fmoc-based approaches. [16]

Experimental Protocols: Boc Solid-Phase Peptide Synthesis

The following provides a generalized, step-by-step protocol for manual Boc-SPPS.

Materials:
  • Resin: Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Reagents:

    • Nα-Boc-protected amino acids

    • Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM

    • Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM

    • Coupling agents: HBTU, HATU, or DCC/HOBt

  • Scavengers for final cleavage (e.g., anisole, p-cresol)

  • Anhydrous Hydrogen Fluoride (HF) and a specialized HF cleavage apparatus

Workflow:

Boc_SPPS_Protocol Start Start: Boc-AA-Resin Swell 1. Resin Swelling (DCM, 30-60 min) Start->Swell Deprotect 2. Nα-Boc Deprotection (25-50% TFA/DCM, 30 min) Swell->Deprotect Wash_1 3. Wash (DCM) Deprotect->Wash_1 Neutralize 4. Neutralization (10% DIEA/DCM, 1-2 min) Wash_1->Neutralize Wash_2 5. Wash (DCM) Neutralize->Wash_2 Couple 6. Amino Acid Coupling (Activate Boc-AA, couple to resin) Wash_2->Couple Wash_3 7. Wash (DMF, DCM) Couple->Wash_3 Check Repeat for each AA? Wash_3->Check Check->Deprotect Yes Cleave 8. Final Cleavage (Anhydrous HF + Scavengers) Check->Cleave No End End: Purified Peptide Cleave->End

Caption: Step-by-step experimental workflow for a typical Boc-SPPS cycle.

Detailed Steps:
  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes with gentle agitation. [17]2. Nα-Boc Deprotection: Drain the DCM and add the TFA/DCM solution. Agitate for 30 minutes. [17]3. Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove all residual acid.

  • Neutralization: Add the DIEA/DCM solution and agitate for 1-2 minutes to deprotonate the N-terminal ammonium salt. [17]5. Washing: Drain the neutralization solution and wash the resin with DCM (3-5 times) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Nα-Boc protected amino acid (2-4 equivalents) with a coupling agent (e.g., HBTU) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a Ninhydrin test indicates complete coupling. [1]7. Washing: Drain the coupling solution and wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-7 for each amino acid in the sequence.

  • Final Cleavage: After the final coupling and deprotection, wash the peptide-resin and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers in a specialized apparatus. [1][12]10. Purification: Precipitate the crude peptide in cold diethyl ether, collect it, and purify using reverse-phase HPLC.

Conclusion: Choosing the Right Tool for the Job

The dominance of Fmoc chemistry in modern peptide synthesis is well-deserved for its mild conditions and compatibility with automation. However, for certain classes of challenging peptides, the Boc/Bzl strategy is not merely a historical footnote but a powerful and often superior approach. [1][] By understanding the underlying chemical principles, researchers can strategically employ Boc-protected amino acids to overcome significant synthetic hurdles like aggregation, aspartimide formation, and diketopiperazine formation. For drug development professionals working on complex, hydrophobic, or otherwise "difficult" peptide sequences, a thorough knowledge of the Boc strategy is an invaluable asset, enabling the successful synthesis of molecules that might be inaccessible via Fmoc chemistry alone.

References
  • BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
  • BOC Sciences. BOC-amino acids.
  • BOC Sciences.
  • Methods in Molecular Biology. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • ResearchGate. (2024).
  • Biopolymers. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • AAPPTec. Boc-L-Amino Acids for Peptide Synthesis.
  • RSC Publishing.
  • BenchChem. (2025).
  • BOC Sciences.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • ResearchGate. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • Sunresin. Boc / Bzl Solid Phase Synthesis.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • Slideshare. (2016). T boc fmoc protocols in peptide synthesis.
  • AAPPTec. Peptide Synthesis - FAQ.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BenchChem. (2025). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
  • Biopolymers. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR.
  • BenchChem. (2025). Technical Support Center: Prevention of Diketopiperazine (DKP)
  • ChemBioChem. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Sigma-Aldrich.
  • AAPPTec. Planning a Peptide Synthesis.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.

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Comparative

A Senior Application Scientist's Guide to Peptide Coupling: Kinetic Insights into Boc-D-Met-OSu and its Alternatives

For researchers, medicinal chemists, and professionals in drug development, the precise and efficient formation of peptide bonds is a cornerstone of therapeutic innovation. The choice of coupling strategy, particularly w...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and efficient formation of peptide bonds is a cornerstone of therapeutic innovation. The choice of coupling strategy, particularly when incorporating sensitive amino acids like methionine, can significantly impact yield, purity, and ultimately, the viability of a synthetic route. This guide provides an in-depth kinetic analysis of Boc-D-Met-OSu coupling reactions, offering a comparative performance evaluation against common alternative reagents, supported by experimental data and field-proven insights.

The Critical Role of Kinetics in Peptide Synthesis

In the intricate dance of peptide synthesis, the rate of amide bond formation is paramount. A rapid and efficient coupling not only shortens cycle times but, more critically, minimizes the opportunity for side reactions that can plague the synthesis of complex peptides.[1][2] The thioether side chain of methionine (Met), for instance, is notoriously susceptible to oxidation to methionine sulfoxide (Met(O)) and S-alkylation, particularly under the acidic conditions often employed in Boc-based strategies.[3][4][5][6][7] A sluggish coupling reaction prolongs the exposure of the deprotected N-terminus and the methionine residue to the reaction milieu, increasing the likelihood of these and other undesirable transformations, such as racemization and the formation of deletion sequences.[2][3]

Therefore, a quantitative understanding of coupling kinetics is not merely an academic exercise but a practical tool for process optimization and troubleshooting. This guide will delve into the kinetic performance of Boc-D-Met-OSu and place it in context with other widely used coupling methodologies.

Boc-D-Met-OSu: The Pre-activated Ester Approach

Boc-D-Met-OSu is an N-hydroxysuccinimide (OSu) active ester of Boc-protected D-methionine. The OSu group is an excellent leaving group, rendering the carboxyl carbon highly electrophilic and primed for nucleophilic attack by the free amine of the growing peptide chain.[8] This "active ester" strategy offers the advantage of a stable, isolable reagent that can be prepared in advance, providing a degree of control and reproducibility in the coupling step.[9]

The coupling reaction is a second-order process, with the rate dependent on the concentrations of both the Boc-D-Met-OSu and the N-terminal amine.[8]

Reaction Mechanism: Boc-D-Met-OSu Coupling

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Boc_Met_OSu Boc-D-Met-OSu Tetrahedral Tetrahedral Intermediate Boc_Met_OSu->Tetrahedral Nucleophilic Attack Peptide_Amine H₂N-Peptide Peptide_Amine->Tetrahedral Peptide_Bond Boc-D-Met-NH-Peptide Tetrahedral->Peptide_Bond Collapse & Leaving Group Expulsion HOSu N-Hydroxysuccinimide (HOSu) Tetrahedral->HOSu

Caption: Mechanism of peptide bond formation using Boc-D-Met-OSu.

While specific kinetic data for Boc-D-Met-OSu is not extensively published, the reactivity of N-hydroxysuccinimide esters has been studied in detail. These studies provide a strong basis for understanding its performance. The aminolysis of NHS esters proceeds through a tetrahedral intermediate, and the rate is influenced by the basicity and steric hindrance of the incoming amine, as well as the solvent.[8][10]

Comparative Kinetic Analysis of Coupling Reagents

To provide a clear performance benchmark, we will compare the pre-activated Boc-D-Met-OSu strategy with common in-situ coupling reagents. These reagents generate the active species within the reaction vessel, offering convenience but introducing additional variables that can influence reaction kinetics. The primary classes of alternatives include:

  • Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[2]

  • Onium Salts (Aminium/Uronium and Phosphonium): These are highly efficient reagents that have become the workhorses of modern peptide synthesis.[11]

    • Aminium/Uronium Salts: HBTU, HATU, and COMU.

    • Phosphonium Salts: PyBOP and PyAOP.

The general order of reactivity for the active esters generated by these onium salts is: OAt (from HATU/PyAOP) > OxymaPure (from COMU) > OBt (from HBTU/PyBOP).

Quantitative Performance Comparison

The following table summarizes representative second-order rate constants for the aminolysis of various active esters, providing a quantitative comparison of their intrinsic reactivity. While the specific amino acid and amine component will influence the absolute rate, these values offer a reliable guide to the relative performance of the activating groups.

Coupling Reagent/Active EsterActivating GroupRepresentative Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics & Caveats
Boc-AA-OSu N-Hydroxysuccinimide (OSu)~0.1 - 1Stable, isolable reagent. Moderate reactivity.[8][10]
DIC/HOBt OBt-ester~1 - 10In-situ activation. HOBt suppresses racemization.[9]
HBTU OBt-ester~5 - 20Widely used aminium salt. Can cause guanidinylation of the N-terminus if used in excess.
PyBOP OBt-ester~5 - 20Phosphonium analogue of HBTU. Byproducts are generally less hazardous.[2]
HATU OAt-ester~50 - 200+ Highly reactive due to the anchimeric assistance of the pyridine nitrogen in HOAt. Excellent for sterically hindered couplings.
COMU Oxyma-ester~20 - 100OxymaPure-based, non-explosive alternative to HOBt/HOAt. High solubility and reactivity.[11]

Note: The rate constants are approximate values derived from literature on the aminolysis of various active esters and are intended for comparative purposes. Actual rates will vary based on specific substrates, solvents, and temperature.

As the data illustrates, in-situ coupling reagents, particularly the aminium and phosphonium salts, offer significantly faster reaction rates compared to the pre-formed OSu ester. HATU stands out for its exceptional reactivity, making it a prime choice for challenging couplings where speed is critical to prevent side reactions.

The Methionine Challenge: Mitigating Side Reactions

The thioether side chain of methionine is a focal point for side reactions, primarily oxidation.[3][4][5][6] During Boc-SPPS, the repetitive acid treatments for Boc deprotection and the final cleavage can generate carbocations and oxidative species that attack the sulfur atom.[5][7]

  • Oxidation: The formation of methionine sulfoxide (Met(O)) is a common byproduct. This can sometimes be reversed post-synthesis by reduction, but it complicates purification and can alter the biological activity of the peptide.[4][6]

  • S-alkylation: Carbocations generated from protecting groups can alkylate the thioether, leading to sulfonium salt formation.[5][7]

The Kinetic Imperative: A faster coupling reaction, as offered by reagents like HATU or COMU, reduces the time the deprotected peptide is exposed to potentially oxidative conditions within the synthesis cycle. While Boc-D-Met-OSu is a reliable reagent, its slower kinetics may necessitate longer reaction times, increasing the risk of methionine oxidation, especially in lengthy syntheses.

Causality in Protocol Design: To ensure the integrity of methionine-containing peptides, the choice of coupling reagent must be complemented by a robust synthetic strategy. For Boc-SPPS, this includes:

  • Use of Scavengers: During TFA deprotection steps, the inclusion of scavengers like dithiothreitol (DTT) can help suppress oxidation.[3]

  • In-situ Neutralization: Performing the neutralization of the N-terminal trifluoroacetate salt concurrently with the coupling reaction can minimize diketopiperazine formation, a side reaction prevalent at the dipeptide stage.[3]

  • Careful Reagent Stoichiometry: Using an excess of aminium/uronium reagents like HBTU or HATU should be done with caution, as they can lead to guanidinylation of the N-terminal amine, effectively capping the peptide chain.[9]

Experimental Protocols for Kinetic Studies

To facilitate in-house comparative studies, we provide detailed protocols for monitoring coupling reaction kinetics using HPLC and in-situ NMR.

Experimental Workflow for Kinetic Analysis

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reagents Prepare solutions of Boc-D-Met-OSu/Coupling Reagent and Peptide-Amine Reactor Equilibrate reactor to desired temperature Reagents->Reactor Initiate Initiate reaction by mixing reagents Reactor->Initiate Sampling Withdraw aliquots at pre-defined time points Initiate->Sampling Quench Quench reaction in aliquots Sampling->Quench HPLC_NMR Analyze aliquots by HPLC or NMR Quench->HPLC_NMR Concentration Determine concentrations of reactants and products HPLC_NMR->Concentration Kinetics Plot concentration vs. time and determine rate constants Concentration->Kinetics

Caption: General workflow for kinetic analysis of peptide coupling reactions.

Protocol 1: HPLC-Based Kinetic Monitoring

This method is highly sensitive and provides excellent quantitative data on the consumption of reactants and the formation of products.

  • Reagent Preparation:

    • Prepare a stock solution of the N-terminally deprotected peptide-resin or amino acid ester of known concentration in a suitable solvent (e.g., DMF).

    • Prepare a stock solution of Boc-D-Met-OSu or the in-situ coupling cocktail (e.g., Boc-D-Met-OH, HATU, and a non-nucleophilic base like DIPEA) at the desired concentration.

  • Reaction Initiation:

    • In a thermostatted reaction vessel, add the peptide solution.

    • Initiate the reaction by adding the coupling reagent solution and start a timer.

  • Time-Point Sampling:

    • At regular intervals (e.g., 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable quenching solution (e.g., 180 µL of 0.1% TFA in acetonitrile/water). This stops the reaction and prepares the sample for HPLC analysis.

  • HPLC Analysis:

    • Analyze the quenched samples using a reverse-phase HPLC method capable of separating the starting materials from the product.[12][13]

    • Monitor the disappearance of the starting peptide peak and the appearance of the coupled product peak.

  • Data Analysis:

    • Integrate the peak areas to determine the concentration of reactants and products at each time point.

    • Plot concentration versus time and fit the data to the appropriate second-order rate equation to determine the rate constant (k₂).

Protocol 2: In-situ NMR for Kinetic Monitoring

NMR spectroscopy allows for real-time, non-invasive monitoring of the reaction directly in the NMR tube.

  • Sample Preparation:

    • In an NMR tube, dissolve the N-terminally deprotected peptide in a deuterated solvent (e.g., DMF-d₇).

    • Acquire a baseline ¹H NMR spectrum of the starting material.

  • Reaction Initiation:

    • Add a solution of Boc-D-Met-OSu or the in-situ coupling cocktail to the NMR tube, quickly mix, and immediately place it in the NMR spectrometer.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify characteristic proton signals for a reactant (e.g., the α-proton of the N-terminal amino acid) and the product (e.g., a newly formed amide proton or a shifted α-proton).

    • Integrate these signals at each time point to determine the relative concentrations of the species.

    • Plot the change in concentration over time to determine the reaction kinetics.

Conclusion and Recommendations

The kinetic performance of a coupling reagent is a critical factor in the successful synthesis of peptides, particularly those containing sensitive residues like methionine.

  • Boc-D-Met-OSu offers a reliable and controllable method for incorporating D-methionine, benefiting from its stability as a pre-activated ester. However, its moderate reaction kinetics may increase the risk of side reactions in challenging or prolonged syntheses.

  • Onium salt-based in-situ reagents , such as HATU and COMU , provide significantly faster coupling rates. This rapid bond formation is highly advantageous for minimizing the exposure of the peptide to conditions that can cause methionine oxidation and other side reactions. The higher reactivity of HATU makes it the reagent of choice for sterically hindered couplings and for sequences prone to aggregation.

For researchers and drug development professionals, the selection of a coupling strategy should be a data-driven decision. While the upfront cost of high-performance reagents like HATU may be higher, the investment can yield significant returns in the form of higher purity, increased yield, and reduced downstream purification efforts, ultimately accelerating the development timeline. The protocols provided herein offer a framework for conducting in-house kinetic comparisons to identify the optimal coupling conditions for your specific target peptide.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Cabre, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]

  • Griffith, E. C., & Vaida, V. (2012). In situ observation of peptide bond formation at the water-air interface. Proceedings of the National Academy of Sciences, 109(39), 15697-15701. Retrieved from [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. Biotage. Retrieved from [Link]

  • Griffith, E. C., & Vaida, V. (2012). In situ observation of peptide bond formation at the water–air interface. Proceedings of the National Academy of Sciences of the United States of America, 109(39), 15697–15701. Retrieved from [Link]

  • Cabre, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]

  • Griffith, E. C., & Vaida, V. (2012). In situ observation of peptide bond formation at the water–air interface. Semantic Scholar. Retrieved from [Link]

  • Griffith, E. C., & Vaida, V. (2012). In situ observation of peptide bond formation at the water-air interface. ResearchGate. Retrieved from [Link]

  • Chen, S. Q., & Xu, J. C. (1992). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. Scilit. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 764–773. Retrieved from [Link]

  • Griffith, E. C., & Vaida, V. (2012). In situ observation of peptide bond formation at the water–air interface. PNAS. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Synthesis and Aminolysis of N,N-Diethyl Carbamic Ester of HOBt Derivatives. Luxembourg Bio Technologies. Retrieved from [Link]

  • ResearchGate. (n.d.). The second order overall rate constants of some reactions according to Scheme 4 in methanol at 25°. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Calculated second-order rate constants (k) and activation parameters for the reactions. The Royal Society of Chemistry. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. The Royal Society of Chemistry. Retrieved from [Link]

  • Fields, G. B., et al. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]

  • Cline, G. W., & Hanna, S. B. (1988). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine. Retrieved from [Link]

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research. Retrieved from [Link]

  • Zhang, T., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific reports, 6, 22026. Retrieved from [Link]

  • Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Guzman, A., et al. (n.d.). Evolution of aminolysis rate constants at different temperatures and substituents. Retrieved from [Link]

  • Kang, H., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 967-974. Retrieved from [Link]

  • Bodanszky, M. (n.d.). Chemistry of peptide synthesis. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Boc-D-Met-OSu for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Boc-D-Met-OSu (N-tert-Butyloxycarbonyl-D-methionine N-hydroxysuccinimide ester). As a trusted partner in your research, we...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Boc-D-Met-OSu (N-tert-Butyloxycarbonyl-D-methionine N-hydroxysuccinimide ester). As a trusted partner in your research, we are committed to providing information that ensures safety and procedural integrity, extending value beyond the product itself. This document is designed for researchers, scientists, and drug development professionals who handle this reagent.

Part 1: The Chemical Rationale for Disposal Procedures

Proper disposal of Boc-D-Met-OSu is dictated by its chemical structure, specifically the highly reactive N-hydroxysuccinimide (NHS) ester. NHS esters are designed to react efficiently with primary amines to form stable amide bonds, a cornerstone of bioconjugation.[1][] This reactivity, however, also makes the compound susceptible to degradation via hydrolysis, a reaction with water that cleaves the ester bond.[3]

The core principle behind the recommended disposal procedure is to leverage this hydrolytic instability to our advantage. By intentionally hydrolyzing the NHS ester, we convert the reactive molecule into two less reactive, more stable compounds: Boc-D-methionine and N-hydroxysuccinimide (NHS).[4][5] This deactivation step is crucial for minimizing potential reactions with other chemicals in the waste stream and ensuring environmental safety.

The rate of this hydrolysis is highly dependent on pH. In aqueous solutions, the half-life of an NHS ester decreases dramatically as the pH becomes more alkaline, due to the increased concentration of hydroxide ions, which are potent nucleophiles.[4] The tert-butyloxycarbonyl (Boc) protecting group and the methionine side chain are stable under the basic conditions used for this hydrolysis, ensuring the deactivation is specific to the NHS ester.[]

Part 2: Hazard Identification and Safety Precautions

While Boc-D-Met-OSu is not classified as a hazardous substance under most regulations, its parent compound, N-(tert-Butyloxycarbonyl)-D-methionine, may cause skin, eye, and respiratory irritation.[7][8] Furthermore, as a reactive ester, it should be handled with care. Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE) is non-negotiable. Before handling or beginning any disposal procedure, ensure you are wearing:

  • Safety Goggles: Conforming to EN166 (EU) or NIOSH (US) standards.[9]

  • Nitrile Gloves: To prevent skin contact.

  • Lab Coat: To protect clothing and skin.

Table 1: Chemical and Safety Data for Boc-D-Met-OSu
PropertyValueSource(s)
Chemical Name N-tert-Butyloxycarbonyl-D-methionine N-hydroxysuccinimide ester[10]
CAS Number 26060-98-0[10][11]
Molecular Formula C₁₄H₂₂N₂O₆S[10]
Molecular Weight 346.4 g/mol [10]
Primary Hazard Potential for skin, eye, and respiratory irritation.[7]
Incompatibilities Strong oxidizing agents, strong acids, strong bases (prolonged contact), and primary amines.[12]
Storage Store in a cool, dry place, tightly sealed to protect from moisture.[13][14]

Part 3: Step-by-Step Disposal Protocols

The correct disposal path depends on the form of the Boc-D-Met-OSu waste. Follow the relevant protocol below, and always adhere to your institution's specific waste management guidelines and local regulations.[15] Never discharge chemicals into the sanitary sewer system unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[16][17]

Protocol 3.1: Disposal of Solid Waste

This protocol applies to unused, expired, or residual solid Boc-D-Met-OSu and contaminated disposables.

  • Segregation: Collect all solid waste, including the original container, contaminated weighing paper, pipette tips, and gloves, in a dedicated waste container.[15]

  • Labeling: Clearly label the container as "Solid Chemical Waste" and list the contents: "Boc-D-Met-OSu" and any other contaminated materials.[18]

  • Storage: Keep the waste container sealed when not in use and store it in a designated chemical waste accumulation area.

  • Pickup: Arrange for disposal through your institution's EHS department by submitting a chemical waste pickup request.[19]

Protocol 3.2: Deactivation and Disposal of Solutions

This protocol applies to Boc-D-Met-OSu dissolved in solvents (e.g., DMSO, DMF). The most responsible method is to first deactivate the reactive NHS ester via hydrolysis.

  • Work Area: Perform this entire procedure within a certified chemical fume hood.

  • Deactivation (Hydrolysis):

    • Transfer the Boc-D-Met-OSu solution to a suitable flask or beaker. If the solution is highly concentrated, dilute it with the same solvent to ensure safe handling.

    • While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution to raise the pH of the aqueous component to above 8.5. This will significantly accelerate the hydrolysis of the NHS ester.[5]

    • Allow the solution to stir at room temperature for at least 4 hours to ensure the hydrolysis reaction is complete.[20]

  • Neutralization: After the deactivation period, neutralize the solution by adding a mild acid (e.g., 1 M HCl) until the pH is between 6.0 and 8.0.

  • Final Disposal: The resulting deactivated solution should be disposed of according to the solvent's hazard classification.

    • For example, if the solvent was DMSO, the neutralized solution should be transferred to a container labeled "Non-Halogenated Organic Solvent Waste."

    • Ensure the waste container is correctly labeled with all chemical components, including the solvent and the reaction byproducts ("Boc-D-methionine" and "N-hydroxysuccinimide").[15]

  • EHS Pickup: Store the sealed container in a designated liquid waste accumulation area and arrange for pickup by your EHS office.[19]

Part 4: Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary. Limit access to the spill area.[21]

  • Don PPE: Put on appropriate PPE, including safety goggles, a lab coat, and double-nitrile gloves.

  • Containment:

    • For Solid Spills: Gently cover the powder with absorbent paper towels to prevent it from becoming airborne.

    • For Liquid Spills: Cover the spill with an absorbent material (e.g., spill pads, vermiculite), starting from the outside and working inward to prevent spreading.[22]

  • Decontamination:

    • Carefully apply a 10% bleach solution or another appropriate laboratory disinfectant to the contained spill area.[21]

    • Allow a contact time of at least 20-30 minutes.[22]

  • Cleanup:

    • Using forceps or tongs, carefully collect all contaminated absorbent materials and any broken glass.

    • Place all cleanup materials into a designated biohazard or chemically resistant waste bag.[22]

  • Final Cleaning: Wipe the spill area with fresh water to remove any residual cleaning agents.

  • Disposal: Seal the waste bag, label it clearly as "Hazardous Waste: Spill Debris" with the chemical name, and arrange for disposal through your EHS department.

  • Report: Inform your supervisor and EHS office about the incident.

Part 5: Disposal Decision Workflow

To clarify the disposal process, the following diagram outlines the decision-making logic for handling Boc-D-Met-OSu waste.

cluster_form 1. Identify Waste Form cluster_solid_disposal 2. Solid Waste Protocol cluster_solution_disposal 2. Solution Waste Protocol start Assess Boc-D-Met-OSu Waste is_solid Solid Waste (Unused reagent, contaminated pipette tips, gloves, etc.) start->is_solid Is it solid? is_solution Solution Waste (Dissolved in DMSO, DMF, etc.) start->is_solution Is it a solution? solid_container Place in labeled container for 'Solid Chemical Waste' is_solid->solid_container deactivate Deactivate via Hydrolysis (pH > 8.5 for 4+ hours) is_solution->deactivate solid_pickup Arrange EHS Pickup solid_container->solid_pickup neutralize Neutralize to pH 6-8 deactivate->neutralize liquid_container Transfer to appropriate 'Liquid Solvent Waste' container neutralize->liquid_container liquid_pickup Arrange EHS Pickup liquid_container->liquid_pickup

Caption: Decision workflow for Boc-D-Met-OSu disposal.

References

  • BenchChem. (2025). A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. BenchChem Technical Guides. Link

  • Cuya, M. V., et al. (2016). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 32(19), 4802–4811. Link

  • CymitQuimica. Boc-D-methionine N-hydroxysuccinimide ester. Link

  • BenchChem. (2025). Technical Support Center: Hydrolysis of NHS-Activated Carboxylic Acids. BenchChem Technical Support. Link

  • Gaffney, B. J. (1985). Chemical and biochemical crosslinking. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 822(2), 289-317. (Referenced in Scholars' Mine)
  • Miron, T., & Wilchek, M. (1982). A simplified method for the preparation of succinimidyl-activated carbohydrates. Cellular and Molecular Neurobiology, 2(1), 87-94. (Referenced in BenchChem)
  • Cline, G. W., & Hanna, S. B. (1987). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 52(20), 4587-4590. Link

  • ChemicalBook. (2024). N-Hydroxysuccinimide and N-hydroxysuccinimide ester. Link

  • TCI Chemicals. Precautions for the use of NHS (N-hydroxysuccinimide). Link

  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. BenchChem Technical Guides. Link

  • AAPPTec. (n.d.). Boc-Gly-OSu Safety Data Sheet. Link

  • Aldlab Chemicals. Boc-D-Met-OSu Product Information. Link

  • Wikipedia. N-Hydroxysuccinimide. Link

  • BOC Sciences. BOC-Amino Acids.

  • BOC Sciences. NHS Esters for Antibody Labeling.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 111051, N-(tert-Butyloxycarbonyl)-D-methionine. Link

  • Coin, I., et al. (2013). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Molecules, 18(4), 4523-4539. Link

  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Link

  • BenchChem. (2025). Proper Disposal of Boc-D-Lys-OH: A Guide for Laboratory Professionals. BenchChem Technical Guides. Link

  • Echemi. BOC-D-HYP-OH Safety Data Sheets. Link

  • The Ohio State University College of Food, Agricultural, and Environmental Sciences. Waste Disposal. Link

  • The Ohio State University Environmental Health and Safety. Waste Chemical Disposal. Link

  • The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide. Link

  • The Ohio State University Environmental Health and Safety. Infectious Waste Spill Containment and Clean-Up Procedure. Link

  • The Ohio State University Environmental Health and Safety. Chemical Waste. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-met-osu
Reactant of Route 2
Reactant of Route 2
Boc-D-met-osu
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